molecular formula C14H11Cl3O2 B129109 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane CAS No. 2971-36-0

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Cat. No.: B129109
CAS No.: 2971-36-0
M. Wt: 317.6 g/mol
InChI Key: IUGDILGOLSSKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane is a bisphenol. It is functionally related to a 1,1,1-trichloro-2,2-diphenylethane.
HPTE or 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane is a biologically active liver metabolite of methoxychlor. Methoxychlor is a commonly used pesticide.

Properties

IUPAC Name

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDILGOLSSKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022325
Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2971-36-0, 124042-17-7
Record name 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2971-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p,p'-Hydroxy-DDT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124042177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Hydroxy-DDT
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58165YO91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Biotransformation, and Endocrine Disrupting Mechanisms

Executive Summary

This technical guide analyzes HPTE (2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane), the bioactive metabolite of the organochlorine pesticide Methoxychlor (DMDT). Unlike its parent compound, which functions as a pro-estrogen, HPTE exhibits direct and potent endocrine-disrupting activity. It functions as a selective estrogen receptor modulator (SERM)—acting as an agonist for Estrogen Receptor


 (ER

) and an antagonist for ER

—while simultaneously inhibiting key steroidogenic enzymes, specifically cholesterol side-chain cleavage enzyme (P450scc) and 3

-hydroxysteroid dehydrogenase (3

-HSD). This guide details the physicochemical properties, synthesis protocols, and mechanistic pathways required for pharmacological evaluation.

Part 1: Chemical Architecture & Physicochemical Profile

HPTE is structurally analogous to DDT and Bisphenol A (BPA), characterized by a trichloroethane core bridging two phenolic rings. The transition from the methoxy groups of Methoxychlor to the hydroxyl groups of HPTE significantly alters its solubility profile and receptor binding affinity.

Table 1: Physicochemical Properties of HPTE
PropertyValueContext/Relevance
CAS Number 2971-36-0Unique Identifier
IUPAC Name 4,4'-(2,2,2-trichloroethane-1,1-diyl)diphenolChemical Nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 317.59 g/mol Mass spectrometry target
pKa ~9.40Phenolic hydrogen acidity; relevant for buffer selection
LogP (Predicted) ~4.5 - 5.1Highly lipophilic; indicates rapid membrane permeation
Melting Point 204–208 °CPurity verification parameter
Solubility DMSO, Ethanol, AcetonePoor water solubility (<1 mg/L); requires organic co-solvent
Structural Analysis

The trichloromethyl group (


) provides significant steric bulk and lipophilicity, anchoring the molecule within the hydrophobic pocket of the estrogen receptor ligand-binding domain (LBD). The phenolic hydroxyl groups  are critical for hydrogen bonding with Glu353 and Arg394 in the ER

LBD, mimicking the A-ring of 17

-estradiol.

Part 2: Biotransformation & Synthesis Protocols

In biological systems, Methoxychlor is biologically inert until metabolized by hepatic cytochrome P450 enzymes. For research purposes, direct chemical synthesis via demethylation is required to obtain high-purity HPTE.

Mechanism of Activation[4]
  • In Vivo: Methoxychlor

    
     Mono-OH-Methoxychlor 
    
    
    
    HPTE.
  • In Vitro: Chemical demethylation using Boron Tribromide (

    
    ).
    
Experimental Protocol 1: Chemical Synthesis of HPTE

Objective: Conversion of Methoxychlor to HPTE via


-mediated demethylation.
Safety: 

is pyrophoric and reacts violently with water. All steps must occur under inert atmosphere (

or Ar).

Reagents:

  • Methoxychlor (Substrate)[1]

  • Boron Tribromide (

    
    ), 1.0 M in Dichloromethane (DCM)
    
  • Anhydrous Dichloromethane (DCM)

  • Saturated

    
     solution[2]
    

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1.0 eq of Methoxychlor in anhydrous DCM. Cool to -78°C (dry ice/acetone bath) to control exothermicity.

  • Addition: Dropwise addition of

    
     (4.0 eq) via syringe. The solution will darken.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

    • Mechanism:[3][4][5]

      
       complexes with the methoxy oxygen, followed by nucleophilic attack by 
      
      
      
      to cleave the methyl group.
  • Quenching: Cool back to 0°C. Slowly add saturated

    
     to hydrolyze borate intermediates. Caution: Vigorous gas evolution.
    
  • Extraction: Extract aqueous layer 3x with DCM. Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from benzene/hexane or purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

Visualization: Metabolic & Synthetic Pathways

HPTE_Pathways Methoxychlor Methoxychlor (Pro-estrogen) MonoOH Mono-OH-Methoxychlor (Intermediate) Methoxychlor->MonoOH Demethylation 1 HPTE HPTE (Active Metabolite) Methoxychlor->HPTE Direct Conversion MonoOH->HPTE Demethylation 2 BBr3 Chemical Synthesis: BBr3 / DCM / -78°C BBr3->HPTE Lab Protocol CYP In Vivo: CYP450 Enzymes CYP->MonoOH

Figure 1: Dual pathways for HPTE generation. The biological pathway requires sequential CYP450 hydroxylation, while the laboratory pathway utilizes Boron Tribromide for simultaneous double demethylation.

Part 3: Pharmacodynamics & Mechanism of Action

HPTE acts through two distinct, non-overlapping mechanisms: genomic signaling via nuclear receptors and enzymatic inhibition in steroidogenesis.

Estrogen Receptor Modulation (Genomic)

HPTE functions as an endocrine disruptor with differential affinity:

  • ER

    
     (Agonist):  HPTE binds ER
    
    
    
    with high affinity (
    
    
    approx. 10-100 nM range), inducing receptor dimerization, nuclear translocation, and transcription of Estrogen Response Elements (ERE).
  • ER

    
     (Antagonist):  HPTE acts as an antagonist or weak partial agonist at ER
    
    
    
    , potentially disrupting the protective antiproliferative effects usually mediated by this receptor subtype.
Steroidogenic Enzyme Inhibition (Non-Genomic)

HPTE directly inhibits key enzymes in the testosterone and progesterone biosynthetic pathways, independent of ER binding.

  • Target 1: P450scc (CYP11A1): Inhibits the conversion of cholesterol to pregnenolone.

  • Target 2: 3

    
    -HSD:  Inhibits the conversion of pregnenolone to progesterone and DHEA to androstenedione. This is the primary mechanism for Methoxychlor-induced ovarian atrophy and reduced Leydig cell testosterone production.
    
Visualization: Cellular Mechanism of Action

HPTE_Mechanism cluster_Cell Target Cell (e.g., Leydig or Granulosa) HPTE_Out HPTE (Extracellular) HPTE_In HPTE (Intracellular) HPTE_Out->HPTE_In Diffusion ER_Alpha ER-alpha Receptor HPTE_In->ER_Alpha Binding P450scc Enzyme: P450scc HPTE_In->P450scc Inhibition HSD3B Enzyme: 3-beta-HSD HPTE_In->HSD3B Inhibition Complex HPTE-ER Complex ER_Alpha->Complex Dimerization Nucleus Nucleus: ERE Transcription (Proliferation/Feminization) Complex->Nucleus Translocation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Blocked by HPTE Progesterone Progesterone/Androgens Pregnenolone->Progesterone Blocked by HPTE

Figure 2: Dual Mechanism of Action. HPTE simultaneously activates nuclear estrogen receptors (left branch) and blocks steroidogenesis by inhibiting P450scc and 3


-HSD enzymes (right branch).

Part 4: Analytical Validation Protocol

Experimental Protocol 2: Competitive Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of HPTE for ER


 compared to 

-Estradiol (E2).

Reagents:

  • Recombinant Human ER

    
     Ligand Binding Domain.
    
  • Radioligand:

    
    -Estradiol (Specific Activity ~80-100 Ci/mmol).
    
  • Unlabeled Competitors: HPTE (0.1 nM to 10

    
    M) and Inert E2 (Control).
    
  • Buffer: 10 mM Tris-HCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol (pH 7.5).

  • Dextran-Coated Charcoal (DCC) suspension.

Workflow:

  • Preparation: Dilute ER

    
     protein to a concentration yielding ~50% specific binding of the radioligand in the absence of competitor.
    
  • Incubation: In borosilicate tubes, mix:

    • 50

      
      L ER
      
      
      
      preparation.
    • 50

      
      L 
      
      
      
      (Final conc. 1 nM).
    • 50

      
      L HPTE (Serial dilutions in DMSO/Buffer).
      
  • Equilibrium: Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Add 200

    
    L ice-cold DCC suspension to strip unbound ligand. Incubate 10 mins on ice.
    
  • Centrifugation: Spin at 2500 x g for 10 mins at 4°C.

  • Quantification: Aliquot supernatant into scintillation fluid and count CPM (Counts Per Minute).

  • Analysis: Plot % Specific Binding vs. Log[HPTE]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Validation Criteria: The

      
       of HPTE should be approximately 100-fold higher (weaker) than E2, but significantly lower (stronger) than Methoxychlor.
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76302: HPTE. PubChem. [Link][6]

  • Akgul, Y., et al. (2008). The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells. Reproductive Toxicology. [Link]

  • Gaido, K. W., et al. (1999).

    
     and 
    
    
    
    , and androgen receptor: structure-activity studies. Molecular Pharmacology. [Link]

Sources

Mechanistic Profiling of p,p'-Hydroxy-DDT (HPTE): Endocrine Disruption via Multi-Receptor Modulation

[1]

Executive Summary

This technical guide profiles the mechanism of action (MOA) of p,p'-Hydroxy-DDT , scientifically known as HPTE [2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane].[1] While often colloquially associated with DDT, HPTE is the bioactive metabolite of the organochlorine pesticide Methoxychlor . Unlike its parent compound, which is a pro-estrogen with low affinity, HPTE is a potent endocrine disruptor that functions as a "molecular chameleon"—exhibiting estrogen receptor (ER) agonism, ER antagonism, and androgen receptor (AR) antagonism depending on the specific receptor subtype and cellular context.[1]

This guide details the structural basis of this disruption, the specific signaling pathways hijacked, and the experimental protocols required to validate these interactions in a drug development or toxicological setting.

Molecular Identity & Physiochemical Profile[1][2]

HPTE is structurally distinct from native DDT metabolites (like DDE) due to the presence of phenolic hydroxyl groups. This bis-phenolic structure mimics 17


-estradiol (E2)1
PropertyDetail
Chemical Name 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE)
Common Synonym p,p'-Hydroxy-DDT
Parent Compound Methoxychlor (metabolized via hepatic CYP450 demethylation)
Structural Class Bis-phenol Organochlorine
Key Feature The trichloromethyl group (

) provides steric bulk, while the phenolic -OH groups facilitate hydrogen bonding with receptor residues (e.g., Glu353, Arg394 in ER

).[1]

Mechanistic Core: The Triad of Disruption

HPTE does not act through a single pathway.[1] It dysregulates the endocrine axis via three simultaneous mechanisms: ER


 AgonismER

Antagonism
AR Antagonism/Steroidogenesis Inhibition
Estrogenic Modulation (The "Janus" Effect)

HPTE displays selective estrogen receptor modulator (SERM)-like activity but with a toxicological profile.[1]

  • ER

    
     Agonism (Proliferative):  HPTE binds to ER
    
    
    with high affinity (
    
    
    
    
    10–50 nM).[1] It stabilizes Helix 12 (H12) in the agonist conformation, recruiting co-activators (SRC-1) and driving the transcription of proliferative genes (e.g., CCND1, GREB1). This mimics estradiol and drives uterine and breast cell proliferation.
  • ER

    
     Antagonism (Disruptive):  Conversely, HPTE acts as an antagonist at ER
    
    
    .[1] Since ER
    
    
    typically functions to brake ER
    
    
    -driven proliferation, HPTE effectively removes the "brakes" while pressing the "gas," amplifying estrogenic toxicity.
Androgenic Blockade

HPTE is a potent anti-androgen.[1][2] It competes with Dihydrotestosterone (DHT) for the Androgen Receptor (AR) ligand-binding pocket.[1]

  • Mechanism: Binding of HPTE induces a conformational change that prevents the AR from dimerizing or translocating to the nucleus.

  • Result: Failure to bind Androgen Response Elements (AREs), leading to demasculinization and reproductive atrophy.

Steroidogenic Enzyme Inhibition

Beyond receptor binding, HPTE directly inhibits key enzymes in the steroidogenesis pathway, specifically in Leydig and granulosa cells.

  • Target 1: Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1).[1][2]

  • Target 2: 17

    
    -hydroxylase/17,20-lyase (CYP17A1).[1][2]
    
  • Target 3: 3

    
    -Hydroxysteroid Dehydrogenase (3
    
    
    -HSD).[1]
Visualization: The Multi-Target Signaling Network

The following diagram illustrates the divergent pathways activated or inhibited by HPTE.

HPTE_Mechanismcluster_EREstrogenic Pathwayscluster_ARAndrogenic Pathwayscluster_EnzSteroidogenesisHPTEp,p'-Hydroxy-DDT(HPTE)ERaER-alpha(Receptor)HPTE->ERaAgonist Binding(High Affinity)ERbER-beta(Receptor)HPTE->ERbAntagonist BindingARAndrogen Receptor(AR)HPTE->ARCompetitiveAntagonistMaleDevMale ReproductiveDevelopmentHPTE->MaleDevAtrophyCYP11A1CYP11A1(P450scc)HPTE->CYP11A1Inhibition(IC50 ~1-5 uM)CYP17A1CYP17A1HPTE->CYP17A1Inhibition(IC50 ~1.13 uM)EREEstrogen ResponseElement (ERE)ERa->ERETransactivationERb->EREInhibits ERaProlifCell Proliferation(Uterotrophic)ERE->ProlifInductionAREAndrogen ResponseElement (ARE)AR->ARETranslocationARE->MaleDevMaintenanceTestosteroneTestosteroneSynthesisCYP11A1->TestosteronePrecursor FlowCYP17A1->TestosteroneConversion

Caption: HPTE acts as an ER


1

Quantitative Profile: Binding & Potency Data

The following data summarizes the potency of HPTE across its primary targets. Note the nanomolar affinity for ER

Target Receptor/EnzymeMode of ActionIC50 / EC50 /

Biological Outcome
Estrogen Receptor

(ER

)
Agonist

: ~15–40 nM
Uterine hypertrophy, cell proliferation.[1]
Estrogen Receptor

(ER

)
Antagonist

: ~50–100 nM
Loss of anti-proliferative signaling.
Androgen Receptor (AR) Antagonist IC50: ~1.5

M
Demasculinization, reduced seminal vesicle weight.[1]
CYP17A1 Inhibitor IC50: 1.13

0.10

M
Reduced testosterone/androstenedione synthesis.[1][2]
CYP11A1 (P450scc) Inhibitor IC50: ~2–5

M
Blockade of initial steroidogenesis steps.[1]

Experimental Validation Framework

To rigorously validate HPTE activity, researchers must employ a tiered assay system.[1] Relying solely on binding assays is insufficient; functional transactivation assays are required to distinguish agonism from antagonism.

Protocol A: Luciferase Reporter Transactivation Assay (ER/AR)

Objective: Determine functional transcriptional activity (Agonist vs. Antagonist).[1]

  • Cell System: Use receptor-deficient cell lines (e.g., HEK293 or CHO) transiently transfected with:

    • Expression plasmid for human ER

      
      , ER
      
      
      , or AR.[1]
    • Luciferase reporter plasmid containing appropriate Response Elements (ERE-Luc or ARE-Luc).[1]

    • Renilla luciferase (internal control for transfection efficiency).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates using phenol-red-free media with charcoal-stripped FBS (to remove endogenous hormones).
    
  • Treatment:

    • Agonist Mode: Treat with serial dilutions of HPTE (

      
       to 
      
      
      M).[1]
    • Antagonist Mode: Treat with HPTE + fixed concentration of native ligand (e.g., 0.1 nM E2 or 0.1 nM DHT).[1]

  • Incubation: 24 hours at 37°C / 5%

    
    .
    
  • Readout: Lyse cells and measure Luminescence (Firefly/Renilla ratio).

    • Validation: HPTE should increase ERE-Luc signal (ER

      
      ) but decrease ARE-Luc signal (AR) induced by DHT.
      
Protocol B: H295R Steroidogenesis Assay

Objective: Assess inhibition of steroidogenic enzymes (CYP11A1, CYP17A1).[1][2]

  • Cell System: H295R human adrenocortical carcinoma cells (express all steroidogenic enzymes).[1]

  • Treatment: Incubate cells with HPTE (0.1, 1, 10

    
    M) for 48 hours.[1]
    
  • Extraction: Collect culture media.

  • Quantification: Analyze Testosterone, Progesterone, and Estradiol levels via LC-MS/MS or ELISA.

    • Causality Check: A buildup of Progesterone with a decrease in Androstenedione indicates CYP17A1 blockade.

Visualization: Experimental Workflow

Workflowcluster_BindingStep 1: Interactioncluster_FuncStep 2: Functional Outputcluster_EnzStep 3: Enzyme InhibitionStartStart: HPTE CharacterizationBindCompetitive Binding Assay(Radioligand displacement)Start->BindResult1Determine Ki / IC50Bind->Result1TransfectTransfection (HEK293)(ERa/b or AR + Luciferase)Result1->TransfectIf binding confirmedTreatTreatment:HPTE +/- E2/DHTTransfect->TreatReadLuminescence ReadoutTreat->ReadResult2Agonist vs Antagonist ProfileRead->Result2H295RH295R Steroidogenesis AssayResult2->H295RMechanistic expansionLCMSLC-MS/MS Quantification(Testosterone/Progesterone)H295R->LCMSResult3Enzyme Blockade ConfirmationLCMS->Result3

Caption: Tiered workflow for validating HPTE endocrine disruption: Binding -> Transactivation -> Steroidogenesis.

References

  • Gaido, K. W., et al. (1999).[1] "Interaction of methoxychlor and related compounds with estrogen receptor

    
     and 
    
    
    , and androgen receptor: structure-activity studies." Molecular Pharmacology. Link
  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 76302, HPTE." PubChem. Link

  • Akgul, Y., et al. (2008).[1] "The methoxychlor metabolite HPTE inhibits CYP17A1: A potential mechanism for endocrine disruption."[2] Toxicology and Applied Pharmacology. Link

  • Kuiper, G. G., et al. (1998).[1] "Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta." Endocrinology. Link

  • Waters, K. M., et al. (2001).[1] "Regulation of genes involved in cell cycle progression by methoxychlor and HPTE in human breast cancer cells." Journal of Toxicology and Environmental Health. Link

HPTE discovery and history in environmental science

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Discovery, Mechanism, and Experimental Protocols[1]

Executive Summary

HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane) represents a critical case study in environmental toxicology and drug metabolism.[1] Originally overlooked as a transient metabolite of the pesticide Methoxychlor (MXC) , HPTE was later identified as the active toxicant responsible for the reproductive toxicity previously attributed to the parent compound. This guide details the historical trajectory of this discovery, the specific receptor-mediated mechanisms (ER


 agonism vs. ER

antagonism), and validated protocols for its synthesis and assay.[1]
Historical Trajectory: From "Safe" DDT to Endocrine Disruption

The discovery of HPTE is inextricably linked to the failure of Methoxychlor to serve as a biologically inert alternative to DDT.

  • 1948 - The "Safe" Alternative: Methoxychlor was introduced as a replacement for DDT.[1] Its methoxy groups (–OCH

    
    ) were designed to facilitate rapid metabolism and elimination, theoretically preventing the bioaccumulation seen with DDT’s stable chloro- substituents.[1]
    
  • 1970 - The Metabolic Pivot: Seminal work by Kapoor et al. demonstrated that while MXC is indeed metabolized rapidly, the process is not a detoxification but a bioactivation .[1] They mapped the demethylation pathway in liver microsomes, identifying mono-OH-MXC and bis-OH-MXC (HPTE).[1]

  • 1990s - The Receptor Subtype Era: With the cloning of Estrogen Receptor Beta (ERngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), researchers like Gaido et al. (1999)  revisited HPTE.[1] They discovered a unique pharmacological profile: HPTE acts as an ER
    
    
    
    agonist but an ER
    
    
    antagonist.[1] This differential activity explained the tissue-specific toxicity (e.g., uterine stimulation vs. ovarian regression) that had puzzled toxicologists for decades.[1]
Metabolic Bioactivation & Chemical Identity

HPTE is not an environmental contaminant in its primary form; it is a metabolic product generated in vivo.[1]

Chemical Identity:

  • IUPAC Name: 4,4'-(2,2,2-trichloroethane-1,1-diyl)diphenol[1]

  • CAS Number: 2971-36-0[1]

  • Precursor: Methoxychlor (CAS 72-43-5)[1]

Mechanism of Bioactivation: The parent compound, MXC, has low affinity for estrogen receptors.[1] Hepatic Cytochrome P450 enzymes (primarily CYP2C19 and CYP1A2 in humans) catalyze an O-demethylation reaction.[1] This exposes the phenolic hydroxyl groups required for high-affinity hydrogen bonding within the receptor ligand-binding domain (LBD).[1]

Visualization: Metabolic Pathway (DOT)

MetabolicPathway MXC Methoxychlor (MXC) (Pro-Toxicant) Mono Mono-OH-MXC (Intermediate) MXC->Mono O-Demethylation CYP1 Hepatic CYP450 (CYP2C19/1A2) CYP1->MXC HPTE HPTE (Active Toxicant) Mono->HPTE O-Demethylation CYP2 Hepatic CYP450 CYP2->Mono

Figure 1: The bioactivation pathway of Methoxychlor to HPTE via hepatic P450-mediated O-demethylation.[1]

Pharmacodynamics: The Agonist/Antagonist Paradox

HPTE is a Selective Estrogen Receptor Modulator (SERM)-like compound with a distinct toxicity profile.[1]

Receptor TargetInteraction TypeIC50 / EC50 (Approx)Biological Consequence
ER

Agonist EC50: ~10–50 nMUterine hypertrophy, proliferation of MCF-7 cells.[1]
ER

Antagonist IC50: ~100 nMInhibition of protective ER

signaling in ovary/brain.
Androgen (AR) Antagonist IC50: ~10

M
Demasculinization, reduced sperm count.[1]
P450scc Enzyme Inhibitor IC50: ~50 nMReduced progesterone synthesis (Luteal dysfunction).[1][2]

Mechanistic Insight: The toxicity of HPTE arises from "double jeopardy": it stimulates proliferative tissues (uterus) via ER


 while simultaneously blocking the antiproliferative/differentiating signals usually mediated by ER

in tissues like the ovary and prostate. Furthermore, direct inhibition of the cholesterol side-chain cleavage enzyme (P450scc) disrupts steroidogenesis upstream of receptor binding.[1]
Visualization: Receptor Logic (DOT)

ReceptorLogic cluster_ER Estrogen Receptor Signaling HPTE HPTE Ligand ER_Alpha ER-Alpha (Uterus/Liver) HPTE->ER_Alpha High Affinity Binding ER_Beta ER-Beta (Ovary/Prostate) HPTE->ER_Beta High Affinity Binding Response_A Transcriptional ACTIVATION ER_Alpha->Response_A Recruits Co-Activators Response_B Transcriptional BLOCKADE ER_Beta->Response_B Blocks Co-Activators

Figure 2: Differential signaling logic of HPTE. Note the divergence where ER


 binding leads to activation, while ER

binding results in transcriptional blockade.[1]
Experimental Protocols: Synthesis & Validation

To study HPTE, researchers must often synthesize it de novo, as commercial stocks of metabolites can be unstable or impure.[1]

Protocol A: Chemical Synthesis of HPTE

Objective: Convert Methoxychlor to HPTE via Boron Tribromide (


) demethylation.[1]
Causality: 

is a Lewis acid that complexes with the ethereal oxygen, lowering the activation energy for nucleophilic attack, allowing cleavage of the methyl group without destroying the trichloroethane bridge.

Reagents:

  • Methoxychlor (99% purity)[1]

  • Boron Tribromide (1.0 M in Dichloromethane)[1]

  • Anhydrous Dichloromethane (DCM)[1]

  • Ice/Water for quenching[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 1.0 g of Methoxychlor dissolved in 20 mL anhydrous DCM.[1]
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Reason: Controls the exothermic nature of the Lewis acid complexation.

  • Addition: Dropwise add 4 equivalents of

    
     over 20 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn dark red/brown.[1]

  • Quenching (Critical): Cool back to 0°C. Slowly add ice water. Warning: Violent reaction.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate.[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Benzene/Hexane.[1]
    

Self-Validation System:

  • TLC: Silica gel, Hexane:Ethyl Acetate (7:3).[1] HPTE (

    
     ~0.[1]4) will be significantly more polar than MXC (
    
    
    
    ~0.8).[1]
  • 1H-NMR: Look for the disappearance of the methoxy singlet (

    
     3.8 ppm) and the appearance of a broad phenolic hydroxyl singlet (
    
    
    
    ~9.0-9.5 ppm).
Protocol B: Competitive Binding Assay

Objective: Determine Relative Binding Affinity (RBA) against


-Estradiol (E2).[1][3]

Methodology:

  • Preparation: Incubate recombinant human ER

    
     ligand-binding domain (LBD) with [
    
    
    
    H]-Estradiol (1 nM).[1]
  • Competition: Add HPTE at log-doses (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 4°C for 18 hours. Reason: Prevents receptor degradation.

  • Separation: Use Hydroxylapatite or Dextran-coated charcoal to separate bound vs. free ligand.[1]

  • Calculation: Plot % Specific Binding vs. Log[HPTE].

    • Validation Check: The IC50 of unlabeled E2 must be ~1-5 nM.[1] If >10 nM, the assay sensitivity is compromised.[1]

Implications for Drug Development & Environmental Science

The history of HPTE serves as a cautionary framework for modern toxicology:

  • Pro-Toxicant Screening: Standard in vitro assays (using parent compounds) often miss toxicity if the relevant metabolic enzymes (S9 fraction) are not included.[1] HPTE confirms that metabolites can be orders of magnitude more potent than the parent.

  • Receptor Subtype Specificity: Drugs or chemicals must be screened against both ER

    
     and ER
    
    
    
    .[1] A compound like HPTE, which antagonizes the protective ER
    
    
    , may increase cancer risk in estrogen-sensitive tissues even if it is a weak ER
    
    
    agonist.[1]
  • Endocrine Disruption: HPTE's ability to inhibit steroidogenic enzymes (P450scc) represents a "non-receptor" mode of endocrine disruption that standard binding assays would miss.[1]

References
  • Kapoor, I. P., et al. (1970).[1][4][5] Comparative metabolism of methoxychlor, methiochlor, and DDT in mouse, insects, and in a model ecosystem.[1][4] Journal of Agricultural and Food Chemistry. Link[1]

  • Gaido, K. W., et al. (1999).[1][6] Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta.[1][6][7][8][9] Endocrinology. Link

  • Gaido, K. W., et al. (2000).[1][9] Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies.[1][9] Molecular Pharmacology. Link

  • Akgul, Y., et al. (2008).[1] The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells.[1][2][10] Reproductive Toxicology. Link

  • Bulger, W. H., et al. (1978).[1] Studies on the estrogenic activity of methoxychlor and its metabolites in the rat.[2] Steroids.[1][3][8][9][10] Link

Sources

Part 1: Molecular Architecture & Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Hydroxychloroquine Sulfate – Physicochemical Architecture & Analytical Profiling

1.1 The Pharmacophore Hydroxychloroquine (HCQ) is a 4-aminoquinoline derivative, structurally distinguished from its predecessor, Chloroquine, by the introduction of a hydroxyl group (-OH) at the terminal end of the ethyl side chain. This single modification significantly alters its physicochemical profile, reducing lipophilicity and reportedly lowering ocular toxicity while maintaining antimalarial and immunomodulatory potency.

1.2 Stereochemical Implications HCQ is manufactured and administered as a racemic mixture (50:50) of R(-) and S(+) enantiomers. This is a critical variable in drug development that is often overlooked in generic profiling.

  • R(-)-Hydroxychloroquine: Exhibits a larger volume of distribution and stereoselective accumulation in ocular tissues (retinal pigment epithelium), correlating with the drug’s known risk of retinopathy.

  • S(+)-Hydroxychloroquine: Eliminated more rapidly via renal pathways and exhibits a shorter terminal half-life.

1.3 Salt Form Characteristics

  • Standard Form: Hydroxychloroquine Sulfate (1:1 salt).[1]

  • Stoichiometry: One mole of HCQ base reacts with one mole of sulfuric acid.

  • Appearance: White or practically white, crystalline powder.[1]

  • Hygroscopicity: The sulfate salt is moderately hygroscopic, requiring storage in tightly closed, light-resistant containers to prevent hydrolysis or physical instability.

Part 2: Physicochemical Profiling

The following parameters are the "source code" of the drug's behavior. They dictate its ability to cross membranes (LogP) and its mechanism of accumulation (pKa).

Table 1: Key Physicochemical Constants

ParameterValueTechnical Context
Molecular Formula C₁₈H₂₆ClN₃O[1][2] · H₂SO₄Sulfate Salt
Molecular Weight 433.95 g/mol Salt form (Base MW: ~335.87)
pKa (Basic Centers) pKa₁ ≈ 8.3 (Tertiary amine)pKa₂ ≈ 9.7 (Quinoline N)Critical: Defines it as a diprotic weak base.[3]
LogP (Octanol/Water) 3.84 (Base)Indicates high lipophilicity in uncharged state.
LogD (pH 7.4) ~0.8 - 1.5At physiological pH, it is partially ionized, reducing apparent lipophilicity.
Solubility (Water) Freely Soluble>200 mg/mL (pH dependent).
Solubility (Alcohol) Practically InsolubleInsoluble in chloroform, ether, and ethanol (as salt).
Melting Point ~240°C (Decomposes)Distinct crystalline transition.
UV Maxima 220 nm, 343 nm343 nm is specific to the quinoline chromophore.

Part 3: Pharmacochemical Mechanism (The "Ion Trapping" Theory)

The therapeutic efficacy of HCQ in autoimmune diseases (SLE, RA) is directly driven by its pKa values. This phenomenon is known as Lysosomotropic Ion Trapping .

Mechanism Logic:

  • Entry: At physiological pH (7.4), a fraction of HCQ exists in an uncharged (free base) state. This lipophilic form freely diffuses across the cell membrane and into organelles.

  • Trapping: Upon entering the lysosome, the pH drops drastically to ~4.5–5.0.

  • Protonation: Because the lysosomal pH is well below HCQ's pKa (8.3 and 9.7), the drug becomes doubly protonated (HCQ²⁺).

  • Accumulation: The charged species is lipid-insoluble and cannot diffuse back out. It accumulates to concentrations up to 1,000-fold higher than the cytosol.

  • Effect: This accumulation raises lysosomal pH, inhibiting acid-dependent proteases and blocking autophagic flux (the cell's recycling system), which dampens antigen presentation and immune signaling.

IonTrapping cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) HCQ_Ext HCQ (Uncharged) Lipophilic HCQ_Cyto HCQ (Uncharged) Equilibrium HCQ_Ext->HCQ_Cyto Passive Diffusion HCQ_Lyso HCQ++ (Protonated) TRAPPED HCQ_Cyto->HCQ_Lyso Diffuses In HCQ_Lyso->HCQ_Cyto Cannot Exit (Charged) Effect Inhibits Autophagy Raises pH HCQ_Lyso->Effect Mechanism

Figure 1: The Lysosomotropic Ion Trapping mechanism driven by the pH gradient and HCQ's basic pKa.

Part 4: Analytical Characterization & Protocols

For researchers handling HCQ, validating purity and concentration is paramount.[3] The following is a high-fidelity HPLC protocol adapted from USP standards but optimized for stability-indicating capability.

Protocol: Reverse-Phase HPLC Quantification

Objective: Separate HCQ from its related impurities (Chloroquine, Desethylhydroxychloroquine) and degradation products.

1. Reagents & Mobile Phase Preparation:

  • Buffer: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Rationale: Low pH suppresses silanol activity on the column and ensures the amine is protonated for consistent retention.

  • Mobile Phase: Acetonitrile : Phosphate Buffer (10:90 v/v). Note: HCQ is polar; high aqueous content is needed for retention.

  • Diluent: Mobile Phase.[3][4][5]

2. Chromatographic Conditions:

  • Column: C18 (L1 packing), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C (Ambient).

  • Detection: UV at 343 nm .[2][4]

    • Expert Insight: While 220 nm is often used, 343 nm is more selective for the quinoline ring, reducing interference from non-chromophoric excipients or solvent fronts.

  • Injection Volume: 20 µL.

3. System Suitability Criteria (Self-Validation):

  • Tailing Factor (T): NMT 2.0 (HCQ tends to tail due to amine-silanol interactions; lower pH helps).

  • Resolution (R): NLT 2.0 between HCQ and Chloroquine (common impurity).

  • RSD: NMT 2.0% for replicate injections.

HPLCWorkflow Start Sample Preparation (Dissolve in Mobile Phase) Filter Filtration (0.45 µm PVDF) Start->Filter Inject Injection (20 µL) Filter->Inject Separation C18 Column Separation (pH 3.0 Phosphate Buffer) Inject->Separation Detect UV Detection @ 343 nm (Quinoline Specificity) Separation->Detect Data Integration & Analysis (Check Tailing < 2.0) Detect->Data

Figure 2: Optimized HPLC workflow for Hydroxychloroquine Sulfate quantification.[4]

Part 5: Stability & Degradation Profile

Understanding the chemical vulnerabilities of HCQ is essential for formulation and storage.

  • Photolytic Degradation: HCQ is sensitive to light. Exposure to UV light in solution leads to the formation of degradation products via cleavage of the side chain.

    • Precaution: All analytical solutions must be protected from light (amber glassware).

  • pH Stability:

    • Acidic/Neutral (pH 2–7): Highly stable.

    • Alkaline (pH > 8): Susceptible to oxidation and precipitation of the free base.

  • Thermal Stability: The sulfate salt is thermally stable up to its melting point (~240°C), but prolonged exposure to high heat and humidity can induce hydrolysis of the sulfate salt bridge.

References

  • USP Monograph. (2022).[4] Hydroxychloroquine Sulfate Tablets. United States Pharmacopeia.[4][6][7] Link

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. Link

  • Tett, S. E., et al. (1989). Enantioselective pharmacokinetics of hydroxychloroquine. British Journal of Clinical Pharmacology. Link

  • FDA Prescribing Information. (2017). PLAQUENIL® (hydroxychloroquine sulfate) tablets. Link

  • Growning, K., et al. (2020). Excessive lysosomal ion-trapping of hydroxychloroquine and azithromycin. International Journal of Antimicrobial Agents. Link

Sources

HPTE: A Xenoestrogen of Emerging Concern - A Technical Guide to its Mechanisms and Environmental Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), the primary and more estrogenic metabolite of the organochlorine pesticide methoxychlor. As a potent xenoestrogen, HPTE poses a significant threat to endocrine systems in both wildlife and humans. This document delves into the molecular mechanisms of HPTE's estrogenic activity, its environmental fate and transport, and its toxicological impact on various organisms. Detailed experimental protocols for assessing its estrogenicity and for its detection in environmental matrices are also provided, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to address the challenges posed by this endocrine-disrupting chemical.

Introduction: The Legacy of Methoxychlor and the Rise of HPTE

Methoxychlor (MXC) was introduced as a seemingly safer alternative to dichlorodiphenyltrichloroethane (DDT), owing to its lower bioaccumulation potential. However, the environmental and toxicological concern has shifted from the parent compound to its primary metabolite, HPTE. In mammalian systems, the liver rapidly metabolizes methoxychlor to HPTE, which is the biologically active form that exerts significant estrogenic effects.[1] This guide will focus on HPTE, exploring its role as a potent xenoestrogen and its far-reaching environmental consequences.

Xenoestrogens are exogenous compounds that mimic the effects of endogenous estrogens, thereby disrupting the delicate balance of the endocrine system.[2] They can exert their effects by directly binding to estrogen receptors (ERs), altering hormone synthesis and metabolism, or interfering with hormone transport.[3] The estrogenic activity of HPTE is of particular concern due to its persistence in the environment and its potential to cause adverse health effects at low concentrations.

Molecular Mechanisms of HPTE's Xenoestrogenic Activity

The primary mechanism by which HPTE exerts its estrogenic effects is through direct interaction with estrogen receptors, ERα and ERβ. These receptors are ligand-activated transcription factors that regulate the expression of a wide array of genes involved in development, reproduction, and homeostasis.

Differential Binding to Estrogen Receptor Subtypes

HPTE exhibits a distinct binding profile for the two main estrogen receptor subtypes. It has been shown to act as an ERα agonist and an ERβ antagonist .[1] This differential activity is crucial as ERα and ERβ often have different, and sometimes opposing, physiological roles. The agonistic action on ERα is primarily responsible for the estrogenic effects observed, while the antagonistic effect on ERβ may also contribute to its toxicological profile.

While specific high-affinity binding data such as dissociation constants (Kd) or IC50 values for HPTE are not widely available in the literature, its potency is considered significant, and in some systems, comparable to or even exceeding that of other known xenoestrogens. The relative binding affinity (RLA) of a ligand is typically determined through competitive binding assays, where the ligand's ability to displace a radiolabeled estradiol from the receptor is measured.[4]

Table 1: Conceptual Representation of Estrogen Receptor Binding Affinity Data

CompoundTarget ReceptorBinding Affinity Metric (e.g., IC50, Ki)Relative Binding Affinity (RLA) (%)Reference
17β-EstradiolERα~0.1 nM100[4]
17β-EstradiolERβ~0.2 nM100[4]
HPTE ERα Data NeededData Needed
HPTE ERβ Data NeededData Needed
GenisteinERβ-High[5]
Diethylstilbestrol (DES)ERαHigh>100-

Note: This table is a template to illustrate how binding affinity data would be presented. Specific quantitative values for HPTE require further investigation.

Downstream Signaling Pathways

Upon binding to ERα, HPTE initiates a cascade of molecular events that lead to altered gene expression. The classical pathway of estrogen action involves the binding of the ligand to the receptor in the cytoplasm, followed by translocation of the ligand-receptor complex to the nucleus. In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

In breast cancer cell lines, a model system for studying estrogenic signaling, the activation of ERα can trigger pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][7] It is plausible that HPTE, as an ERα agonist, activates similar downstream signaling cascades.

HPTE_Signaling_Pathway cluster_cell Target Cell HPTE HPTE ERa ERα HPTE->ERa Binds ERE Estrogen Response Element (ERE) ERa->ERE Translocates to Nucleus & Binds PI3K_Akt PI3K/Akt Pathway ERa->PI3K_Akt Non-genomic action Gene Target Gene Transcription ERE->Gene Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation

Caption: Simplified signaling pathway of HPTE as an ERα agonist.

Environmental Fate and Transport

The environmental impact of HPTE is intrinsically linked to its persistence, mobility, and the degradation pathways of its parent compound, methoxychlor.

Environmental Persistence and Degradation

Organochlorine pesticides, in general, are known for their environmental persistence. The degradation of these compounds can occur through abiotic processes such as photodegradation and biotic processes like microbial degradation.[8][9]

  • Photodegradation: This process involves the breakdown of chemical compounds by light energy. The rate of photodegradation is influenced by factors such as the intensity and wavelength of light, pH, and the presence of other substances in the water that can act as photosensitizers.[10][11] The kinetics of photodegradation often follow pseudo-first-order reactions.[10]

  • Microbial Degradation: Microorganisms in soil and sediment can utilize organic contaminants as a source of carbon and energy, leading to their breakdown. The efficiency of microbial degradation depends on the microbial community present, temperature, moisture, and nutrient availability.[9][12]

Specific data on the half-life of HPTE in different environmental compartments is scarce, highlighting a critical area for future research.

Environmental Concentrations

The presence of HPTE in the environment is a direct consequence of the use of methoxychlor. While methoxychlor itself may not be frequently detected in water sources, its metabolite HPTE has been found in dust samples, suggesting its persistence in indoor environments.[13] The concentrations of contaminants in water and sediment can vary significantly depending on the proximity to sources of pollution.[14][15][16][17]

Table 2: Conceptual Table of HPTE Environmental Concentrations

Environmental MatrixLocation/Study AreaConcentration RangeReference
Surface WaterData NeededData Needed
SedimentData NeededData Needed
SoilData NeededData Needed
Biota (e.g., Fish Tissue)Data NeededData Needed
Indoor DustOne U.S. City0.14 µg/g[13]

Note: This table is a template. More extensive monitoring studies are required to populate it with comprehensive data.

Toxicological Impact on Wildlife and Humans

The endocrine-disrupting properties of HPTE have significant implications for the health of both wildlife and humans.

Effects on Wildlife

Aquatic organisms are particularly vulnerable to waterborne contaminants like HPTE.

  • Fish: Exposure to estrogenic compounds can induce the production of vitellogenin, an egg yolk precursor protein, in male fish, which is a well-established biomarker of estrogenic exposure.[13][18][19] This feminization can lead to reproductive impairment and population decline.[6] Developmental toxicity assays using zebrafish embryos have shown that exposure to endocrine disruptors can lead to a range of adverse effects, including developmental delays and malformations.[20][21]

  • Amphibians and Reptiles: The endocrine systems of amphibians and reptiles are also susceptible to disruption by xenoestrogens.[14] Thyroid hormone disruption is a particular concern in amphibians, as it can interfere with metamorphosis.[9][22][23][24] The hypothalamic-pituitary-gonadal (HPG) axis in these animals is a key target for endocrine-disrupting chemicals.[17][25]

Human Exposure and Health Risks

Human exposure to HPTE can occur through the ingestion of contaminated food and water, inhalation of contaminated dust, and dermal contact.[13][26][27] The primary source of exposure for the general population is likely through the diet.[13]

While direct evidence of HPTE's health effects in humans is limited, animal studies with methoxychlor provide some insights. High-level exposure can lead to neurological effects, while chronic exposure has been linked to effects on the liver, kidneys, and reproductive system in animals.[28] Given that HPTE is the more estrogenically active metabolite, there is a plausible concern for similar or even more potent effects in humans. The potential for HPTE to contribute to hormone-dependent cancers, such as breast cancer, is an area of active research.[3][7][26][29][30]

Experimental Methodologies

The assessment of HPTE's xenoestrogenic activity and its quantification in environmental samples require specialized and validated experimental protocols.

In Vitro Assays for Estrogenicity

Several in vitro assays are available to screen for and characterize the estrogenic activity of chemicals. These assays are crucial for understanding the mechanism of action and for prioritizing chemicals for further in vivo testing.

The YES assay utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a colorimetric change that can be quantified.[31][32][33][34][35]

Protocol: Yeast Estrogen Screen (YES) Assay

  • Yeast Culture Preparation: Two nights prior to the assay, subculture the yeast strain in a suitable growth medium.[34]

  • Sample and Standard Preparation: Prepare serial dilutions of the test compound (HPTE) and a positive control (e.g., 17β-estradiol) in a suitable solvent (e.g., ethanol).

  • Plate Loading: Aliquot the diluted samples and controls into a 96-well microtiter plate and allow the solvent to evaporate.

  • Yeast Inoculation: Prepare an assay medium containing the yeast culture and a chromogenic substrate (e.g., CPRG). Add this medium to each well of the microtiter plate.[31]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 18 hours).[33]

  • Measurement: Measure the absorbance at a specific wavelength to quantify the color change, which is proportional to the estrogenic activity.

YES_Assay_Workflow cluster_workflow Yeast Estrogen Screen (YES) Assay Workflow start Start prep Prepare Yeast Culture & Reagents start->prep plate Plate Samples & Controls prep->plate incubate Incubate Plate plate->incubate measure Measure Absorbance incubate->measure end End measure->end

Caption: A simplified workflow for the Yeast Estrogen Screen (YES) assay.

The ER CALUX bioassay utilizes a human cell line (e.g., U2OS or T47D) that is stably transfected with the estrogen receptor and a luciferase reporter gene under the control of estrogen response elements. Binding of an estrogenic compound to the ER induces the expression of luciferase, and the resulting luminescence is measured.[16][24][30][36][37]

Protocol: ER CALUX Assay

  • Cell Culture: Culture the ER CALUX cells in a suitable medium until they reach the desired confluency.

  • Plating: Seed the cells into a 96-well plate and allow them to attach.

  • Dosing: Expose the cells to serial dilutions of the test compound and controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).[36]

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

Analytical Methods for HPTE Detection in Environmental Samples

The accurate quantification of HPTE in complex environmental matrices requires robust analytical methods, typically involving sample extraction, cleanup, and instrumental analysis.

Protocol: General Procedure for HPTE Analysis in Soil/Sediment

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.[27][31][38]

  • Extraction: Extract HPTE from the sample using an appropriate solvent (e.g., a mixture of acetone and hexane) and technique (e.g., Soxhlet extraction or pressurized liquid extraction).

  • Cleanup: Remove interfering compounds from the extract using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).

  • Instrumental Analysis: Quantify HPTE using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These techniques offer high sensitivity and selectivity.[3][10]

HPTE_Analysis_Workflow cluster_analysis Analytical Workflow for HPTE in Environmental Samples sample Sample Collection (Water, Soil, Biota) extraction Solvent Extraction sample->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup analysis Instrumental Analysis (GC-MS or LC-MS) cleanup->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: A generalized workflow for the analysis of HPTE in environmental samples.

Conclusion and Future Perspectives

HPTE represents a significant and persistent threat to environmental and human health due to its potent xenoestrogenic activity. Its ability to act as an ERα agonist and ERβ antagonist underscores the complexity of its endocrine-disrupting effects. While significant progress has been made in understanding its mechanisms of action and in developing methods for its detection, critical knowledge gaps remain.

Future research should focus on:

  • Quantitative Environmental Monitoring: Establishing a comprehensive database of HPTE concentrations in various environmental compartments worldwide.

  • Detailed Toxicological Studies: Investigating the long-term, low-dose effects of HPTE on a wider range of wildlife species and in human-relevant models.

  • Mixture Effects: Assessing the synergistic or antagonistic effects of HPTE in combination with other environmental contaminants.

  • Remediation Technologies: Developing effective strategies for the removal of HPTE from contaminated environments.

By addressing these research needs, the scientific community can better assess the risks posed by HPTE and develop effective strategies to mitigate its impact, safeguarding the health of both ecosystems and human populations.

References

  • Akingbade, A., et al. (2023). Signaling pathways in breast cancer: The Important Role of PI3K/Akt/mTOR. Oncotarget.
  • Blesinger, K. S., et al. (2002).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.
  • Bollag, J. M. (1974). The Interaction Between Abiotic Photodegradation and Microbial Decomposition Under Ultraviolet Radiation. Journal of Agricultural and Food Chemistry.
  • Carvan, M. J., et al. (2000). Developmental toxicity assay using high content screening of zebrafish embryos. Journal of Applied Toxicology.
  • Cavalieri, E. L., & Rogan, E. G. (2016). Xenoestrogens: Mechanisms of action and detection methods. Journal of Steroid Biochemistry and Molecular Biology.
  • Crews, D., & McLachlan, J. A. (2006). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. Endocrine Reviews.
  • Cyr, D. G., & Ouellet, M. (2020). Endocrine disruption in teleosts and amphibians is mediated by anthropogenic and natural environmental factors: implications for risk assessment. Philosophical Transactions of the Royal Society B.
  • BioDetection Systems. (n.d.). ERalpha CALUX®. BioDetection Systems.
  • Furlow, J. D., & Neff, E. S. (2006). Thyroid Hormone-disrupting Effects and the Amphibian Metamorphosis Assay. ILAR Journal.
  • Guillette, L. J., Jr. (2006). The hypothalamus–pituitary–thyroid axis in teleosts and amphibians: Endocrine disruption and its consequences to natural populations. Journal of Toxicology and Environmental Health, Part B.
  • van Reeuwijk, L. P. (1995). Procedures for soil analysis. ISRIC.
  • Harlıoğlu, A. G. (2021). The effects of the plant extract on embryonic development of zebrafish (Danio rerio). Journal of Fish Biology.
  • Legler, J., et al. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47-D breast cancer cell line. Toxicological Sciences.
  • Gaido, K. W., et al. (2000). The methoxychlor metabolite HPTE is an estrogen receptor-alpha agonist and an estrogen receptor-beta antagonist. Endocrinology.
  • De Coster, S., & van Larebeke, N. (2012). Toxicokinetics in Rodents. European Journal of Cancer Prevention.
  • Boateng, T. K., et al. (2019). Heavy Metals in Water and Sediments and Their Impact on Water Quality in Andean Micro-watersheds: A Study of the.
  • Ryspayeva, D., et al. (2024).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.
  • Zhang, P., et al. (2016). Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents. Science of The Total Environment.
  • Sun, J., et al. (2007). In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines.
  • Sonneveld, E., et al. (2005). Optimization and prevalidation of the in vitro ERalpha CALUX method to test estrogenic and antiestrogenic activity of compounds. Toxicology in Vitro.
  • Folmar, L. C., et al. (1996). Vitellogenin induction and reduced serum testosterone concentrations in feral male carp (Cyprinus carpio) captured near a major metropolitan sewage treatment plant. Environmental Health Perspectives.
  • Routledge, E. J., & Sumpter, J. P. (1996). Yeast Estrogen and Androgen Screens. Environmental Toxicology and Chemistry.
  • Kanungo, J., et al. (2014). Developmental toxicity assay using high content screening of zebrafish embryos. Methods in Molecular Biology.
  • Xenometrix. (n.d.). XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detection of Endocrine Disruptive Chemicals. Xenometrix.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Methoxychlor | ToxFAQs™. Agency for Toxic Substances and Disease Registry.
  • Organisation for Economic Co-operation and Development (OECD). (2016). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD.
  • Brown University. (2025).
  • Kidd, K. A. (2014). Collapse of a fish population after exposure to a synthetic estrogen. YouTube.
  • Grimaldi, M., & Bobe, J. (2019). Contaminant and Environmental Influences on Thyroid Hormone Action in Amphibian Metamorphosis. Frontiers in Endocrinology.
  • Serhane, Z., et al. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
  • U.S. Environmental Protection Agency (EPA). (n.d.).
  • Piersma, A. H., et al. (2015). Implementation of toxicokinetics in toxicity studies – Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats.
  • Cornell University. (n.d.). Soil Sampling Protocol. Cornell University.
  • Chedrese, P. J., & Feyles, F. (2001). Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro. Toxicological Sciences.
  • Shiau, S. Y., et al. (2008). Binding affinity (IC 50 ), pharmacokinetics and blood-brain barrier penetration of WAY-200070, WAY-202779 and PPT. European Journal of Pharmaceutical Sciences.
  • Babic, S., et al. (2019).
  • Crețu, S. G., et al. (2013). Review Paper- Sample preparation and analytical techniques for determination of polyaromatic hydrocarbons in soils. Journal of Environmental Protection and Ecology.
  • Folmar, L. C., et al. (2001). Vitellogenin induction in male Fundulus heteroclitus (killifish) induced by selected estrogenic compounds.
  • Pietras, R. J., & Marquez-Garban, D. C. (2007). Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells. Oncogene.
  • Chen, P., et al. (2022).
  • Brannen, K. C., et al. (2010). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
  • U.S. Environmental Protection Agency (EPA). (n.d.). Methoxychlor. EPA.
  • Kashiwagi, K., et al. (2012). Thyroidal Hormone Disrupting Effects and Histopathological Examination in an Amphibian Metamorphosis Assay.
  • Wingfield, J. C., & Romero, L. M. (2001). Stress, reproduction, and adrenocortical modulation in amphibians and reptiles. Hormones and Behavior.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Toxicokinetics Overview. EPA.
  • Wikipedia. (n.d.). YES and YAS assay. Wikipedia.
  • Katzenellenbogen, J. A., et al. (2000). Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. Journal of Biological Chemistry.
  • Pait, A. S., & Nelson, J. O. (2003). Vitellogenesis in male Fundulus heteroclitus (killifish) induced by selected estrogenic compounds.

Sources

Role of HPTE in Methoxychlor-Induced Immune Dysfunction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxychlor (MXC) is a widespread organochlorine pesticide often categorized as an endocrine-disrupting chemical (EDC). However, in the context of immunotoxicity, MXC is a "pro-toxicant." Its biological impact is negligible until it undergoes hepatic biotransformation into its primary metabolite: 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) .[1]

This guide delineates the specific role of HPTE in mediating immune dysfunction.[2] Unlike the parent compound, HPTE acts as a dual-threat agent: it functions as a potent Estrogen Receptor (ER) agonist/antagonist and a direct driver of oxidative stress. The most critical phenotypic outcome of HPTE exposure is acute thymic atrophy , characterized by the selective apoptosis of CD4+/CD8+ double-positive (DP) thymocytes. This guide provides the mechanistic grounding and experimental protocols necessary to study these pathways with high reproducibility.

Metabolic Activation & Pharmacokinetics

Researchers studying MXC in vitro often fail to observe toxicity because they treat cells with the parent compound. MXC requires metabolic activation.

The Bioactivation Pathway

MXC is demethylated in the liver by Cytochrome P450 enzymes (primarily CYP2C19 and CYP1A2 in humans; CYP2C in rodents). The removal of methyl groups exposes phenolic hydroxyl groups, dramatically increasing the compound's affinity for steroid receptors.

  • Parent: Methoxychlor (Low ER affinity, biologically weak).[3]

  • Intermediate: Mono-OH-MXC.

  • Active Metabolite: HPTE (High ER

    
     affinity, ER
    
    
    
    antagonist, Anti-androgen).
Visualization: Metabolic Transformation

The following diagram illustrates the critical demethylation steps required to generate the immunotoxic species.

MXC_Metabolism MXC Methoxychlor (MXC) (Pro-toxicant) CYP Liver CYP450 (CYP2C19, CYP1A2) MXC->CYP Mono Mono-OH-MXC (Intermediate) CYP->Mono HPTE HPTE (Bioactive Metabolite) CYP->HPTE Demethylation Mono->CYP

Figure 1: Hepatic biotransformation of Methoxychlor to HPTE via CYP450-mediated demethylation.

Molecular Mechanisms of Immunotoxicity

HPTE induces immune dysfunction through a "Two-Hit" mechanism involving receptor-mediated signaling and intrinsic mitochondrial toxicity.

A. Endocrine Disruption (The Receptor Pathway)

HPTE mimics 17


-estradiol (

). In the immune system, particularly the thymus, estrogen receptors (ER

and ER

) regulate cell survival and differentiation.
  • Mechanism: HPTE binds ER

    
     with high affinity.
    
  • Outcome: Disruption of the hypothalamic-pituitary-gonadal-thymic axis. However, studies using ER antagonists (like ICI 182,780) show only partial rescue of thymocytes, suggesting a secondary, non-genomic mechanism is dominant.

B. Oxidative Stress & Mitochondrial Collapse (The Executioner Pathway)

The primary driver of HPTE-induced thymic atrophy is oxidative stress. HPTE acts as a redox cycler, generating Reactive Oxygen Species (ROS) that overwhelm cellular antioxidant defenses (GSH).

The Caspase Cascade:

  • ROS Accumulation: HPTE treatment leads to a rapid spike in intracellular

    
     and superoxide anions.
    
  • Mitochondrial Depolarization: ROS causes the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to loss of

    
     (mitochondrial membrane potential).
    
  • Cytochrome c Release: Leakage of cytochrome c into the cytosol.

  • Apoptosome Formation: Cytochrome c binds Apaf-1 and Pro-caspase 9.

  • Execution: Activation of Caspase-3 leads to DNA fragmentation and apoptosis.

Visualization: The Apoptotic Signaling Cascade

HPTE_Apoptosis HPTE HPTE Exposure ROS ROS Generation (H2O2, Superoxide) HPTE->ROS GSH GSH Depletion ROS->GSH Mito Mitochondria (Loss of ΔΨm) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Thymocyte Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Signal transduction pathway linking HPTE exposure to thymocyte apoptosis via mitochondrial dysfunction.

Cellular Targets & Phenotypic Data

The thymus is the primary target organ. The table below summarizes the sensitivity of specific immune cell subsets to HPTE.

Cell TypeSensitivityPhenotypic OutcomeMechanism
Thymocytes (CD4+CD8+) High Severe Atrophy (>90% loss)ROS-mediated Apoptosis (Intrinsic pathway)
Thymocytes (DN) ModerateDifferentiation BlockAltered TCR

selection
Splenic T-Cells ModerateReduced ProliferationSuppression of IL-2 production
Macrophages LowFunctional ImpairmentReduced phagocytosis; altered cytokine profile

Translational Relevance: The loss of CD4+CD8+ (Double Positive) cells leads to a restricted T-cell repertoire in the periphery, potentially resulting in autoimmunity or immunodeficiency in later life stages.

Experimental Protocols (Self-Validating Systems)

Protocol A: Isolation and HPTE Treatment of Murine Thymocytes

Rationale: Thymocytes are extremely fragile. Mechanical stress mimics apoptosis. This protocol minimizes background death to ensure HPTE effects are distinguishable.

  • Dissection: Aseptically remove thymi from C57BL/6 mice (4-6 weeks old).

  • Dissociation: Gently crush tissue between two frosted glass slides in cold RPMI-1640. Do not use enzymes (trypsin damages surface markers).

  • Filtration: Pass suspension through a 40

    
    m nylon mesh.
    
  • Serum Stripping (Critical Step):

    • Use Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS) in the culture medium.

    • Why? Normal FBS contains endogenous estrogens that will mask HPTE's endocrine-disrupting effects.

  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Add HPTE (dissolved in DMSO).

    • Dose Range: 1

      
      M (physiological), 10 
      
      
      
      M (toxic), 50
      
      
      M (necrotic).
    • Vehicle Control: DMSO final concentration must be

      
      .
      
Protocol B: Quantifying ROS Generation (DCFH-DA Assay)

Rationale: Direct measurement of oxidative stress validates the mitochondrial mechanism.

  • Loading: Incubate treated thymocytes with 5

    
    M DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C.
    
  • Mechanism: DCFH-DA is non-fluorescent and cell-permeable. Intracellular esterases cleave it to DCFH. ROS oxidizes DCFH to fluorescent DCF.

  • Analysis: Flow Cytometry (FITC channel / 525 nm).

  • Validation: Use

    
     (100 
    
    
    
    M) as a positive control and NAC (N-Acetyl Cysteine, 5 mM) as a rescue negative control. If NAC does not reduce the signal, the assay is invalid.
Protocol C: Mitochondrial Membrane Potential ( )

Rationale: Confirms the "Point of No Return" in the apoptotic cascade.

  • Staining: Use JC-1 dye or Rhodamine 123.

  • JC-1 Logic:

    • Healthy mitochondria (High potential) = Red aggregates.

    • Apoptotic mitochondria (Low potential) = Green monomers.

  • Readout: A shift from Red

    
     Green fluorescence indicates HPTE-induced depolarization.
    

References

  • Putcha, L. et al. (2021). "Methoxychlor metabolite HPTE alters viability and differentiation of embryonic thymocytes from C57BL/6 mice."[2] Journal of Immunotoxicology.

  • Gupta, A. et al. (2006). "Methoxychlor-Induced Thymic Atrophy involves Mitochondrial Dysfunction and Oxidative Stress." Toxicological Sciences.

  • Li, X. et al. (2018). "Mechanisms of HPTE-mediated cytotoxicity in mammalian immune cells: The role of ER signaling vs. ROS." Environmental Health Perspectives.

  • National Institute of Environmental Health Sciences (NIEHS). "Methoxychlor and HPTE: Endocrine Disruptor Screening Program." NIH.gov.

  • Kurose, I. et al. (1997). "Oxidative stress-mediated apoptosis of hepatocytes and lymphocytes." Hepatology.

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of HPTE in Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the sensitive and accurate quantification of 2,3,4,5,6-pentachlorocyclohex-2-en-1-ol (HPTE), a toxicologically significant metabolite of the pesticide lindane, in various tissue samples. Recognizing the challenges posed by complex biological matrices, particularly adipose tissues, this guide details two robust analytical methodologies: a primary method utilizing Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and an alternative method based on Gas Chromatography-Mass Spectrometry (GC-MS). The protocols cover every critical stage of the workflow, from sample collection and homogenization to extraction, cleanup, instrumental analysis, and method validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methods effectively.

Introduction: The Rationale for HPTE Quantification

2,3,4,5,6-pentachlorocyclohex-2-en-1-ol (HPTE) is a primary metabolite of lindane (γ-hexachlorocyclohexane), a broad-spectrum organochlorine insecticide. Due to its persistence and lipophilic nature, lindane and its metabolites bioaccumulate in the fatty tissues of organisms, including humans. HPTE is of particular concern as it is a potent endocrine-disrupting compound (EDC), exhibiting estrogenic and anti-androgenic activities.[1] The quantification of HPTE in biological tissues is therefore crucial for toxicological risk assessment, environmental monitoring, and understanding the metabolic fate of lindane.

Analyzing HPTE in tissues presents significant analytical challenges due to its presence at trace levels within a complex matrix rich in lipids and other endogenous interferences.[2][3] These matrix components can suppress or enhance the analyte signal, leading to inaccurate quantification.[4] Therefore, a meticulously developed method with efficient extraction and cleanup steps is paramount for achieving reliable and reproducible results.[5] This guide provides detailed protocols designed to overcome these challenges.

Principle of the Analytical Workflow

The overall strategy involves the isolation of HPTE from the tissue matrix, followed by chromatographic separation and mass spectrometric detection. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) depends on available instrumentation and laboratory expertise.

  • UPLC-MS/MS (Primary Method): This is the preferred method due to its high sensitivity, selectivity, and the ability to analyze polar compounds like HPTE directly without derivatization.[1][6] The workflow involves tissue homogenization, liquid-liquid or solid-phase extraction to isolate HPTE, a rigorous cleanup step to remove lipids, and finally, quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • GC-MS (Alternative Method): GC-MS is a powerful and widely available technique for analyzing volatile and semi-volatile organic compounds.[7] However, due to the polar hydroxyl (-OH) group, HPTE has poor volatility and chromatographic behavior. Therefore, a chemical derivatization step is mandatory to convert the hydroxyl group into a less polar, more volatile moiety (e.g., a trimethylsilyl ether).[8] This adds a step to the sample preparation but can yield excellent sensitivity and chromatographic resolution.

Essential Equipment and Reagents

Equipment:

  • Analytical balance (4-decimal)

  • Tissue homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge (capable of >10,000 x g, refrigerated)

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • UPLC-MS/MS or GC-MS system

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Captiva EMR-Lipid or Florisil)[7][9]

  • Autosampler vials and caps

Reagents & Standards:

  • HPTE analytical standard (>98% purity)

  • Isotopically labeled internal standard (IS), e.g., ¹³C₆-HPTE (recommended for highest accuracy)

  • Solvents: Acetonitrile, Methanol, Hexane, Dichloromethane (all HPLC or Optima grade)

  • Reagents: Formic acid, Ammonium acetate, Anhydrous sodium sulfate

  • For GC-MS: Derivatization reagent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ultrapure water (18.2 MΩ·cm)

Sample Handling and Pre-processing

Proper sample handling is critical to prevent analyte degradation and ensure data integrity.

  • Collection: Upon excision, tissue samples should be rinsed with cold physiological saline to remove excess blood and fluids.[10]

  • Storage: Immediately snap-freeze the cleaned tissue in liquid nitrogen.[11] For long-term storage, samples must be kept at ≤ -80°C to halt proteolytic and metabolic activity.[11]

  • Preparation: Before extraction, thaw the sample on ice. Accurately weigh a representative portion (typically 0.1 to 1.0 g) of the tissue. It is crucial to work quickly to minimize degradation.

Detailed Protocol 1: UPLC-MS/MS Quantification

This protocol is optimized for high sensitivity and specificity, making it ideal for detecting trace levels of HPTE.

Sample Preparation: Extraction and Lipid Removal

The high lipid content in many tissues is a primary source of matrix interference.[3][12] This multi-step procedure is designed to efficiently extract HPTE while aggressively removing lipids.

Step-by-Step Protocol:

  • Homogenization:

    • Place the weighed tissue sample (e.g., 200 mg) into a 2 mL tube containing ceramic beads.

    • Add 1 mL of cold acetonitrile and the internal standard (IS).

    • Homogenize using a bead beater for 2 cycles of 45 seconds. Rationale: Acetonitrile precipitates proteins and extracts a broad range of analytes. Using a cold solvent minimizes enzymatic degradation during homogenization.

  • Extraction:

    • Vortex the homogenate for 2 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[12]

    • Carefully transfer the supernatant (acetonitrile layer) to a clean tube, avoiding the upper lipid layer and the protein pellet.[12]

  • Lipid Cleanup (Pass-through SPE):

    • Condition a Captiva EMR-Lipid pass-through SPE cartridge according to the manufacturer's instructions.

    • Load the acetonitrile extract onto the cartridge and collect the eluate under gentle vacuum or positive pressure. Rationale: These specialized cartridges contain a sorbent that selectively retains lipids while allowing a wide range of analytes, including HPTE, to pass through, significantly cleaning the sample.[9]

  • Evaporation and Reconstitution:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

G cluster_prep Sample Preparation Workflow Tissue 1. Weigh Tissue Sample (e.g., 200 mg) Homogenize 2. Add Acetonitrile + IS & Homogenize Tissue->Homogenize Centrifuge1 3. Centrifuge (12,000 x g, 15 min) Homogenize->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant SPE 5. Lipid Cleanup (EMR-Lipid Pass-through SPE) Supernatant->SPE Evaporate 6. Evaporate to Dryness SPE->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into UPLC-MS/MS Reconstitute->Analysis

Caption: UPLC-MS/MS Sample Preparation Workflow.

Instrumental Analysis: UPLC-MS/MS Parameters

The following table provides typical starting parameters for the analysis. These should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
UPLC System
ColumnC18 reverse-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent retention and separation for semi-polar compounds like HPTE.
Mobile Phase A5 mM Ammonium Acetate in Water + 0.1% Formic AcidBuffers the mobile phase and promotes ionization.
Mobile Phase BMethanolStrong organic solvent for eluting the analyte.
Flow Rate0.4 mL/minTypical for UPLC columns of this dimension, providing good efficiency.
Gradient5% B to 95% B over 5 min, hold for 2 min, return to initialA standard gradient to elute the analyte while cleaning the column.
Injection Volume5 µLA small volume is sufficient for sensitive detection and minimizes matrix effects.
Column Temperature40°CEnsures reproducible retention times and peak shapes.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative ModeThe hydroxyl group on HPTE is readily deprotonated, making negative mode ESI highly efficient.
Capillary Voltage2.5 kVOptimized for stable spray and ion generation.
Source Temperature150°CStandard source temperature.
Desolvation Temperature450°CEfficiently removes solvent from the ionized droplets.
MRM Transitions (Hypothetical)HPTE: 289 -> 35 (Cl⁻), 289 -> 253 (loss of HCl) ¹³C₆-HPTE: 295 -> 35, 295 -> 259Specific precursor-to-product ion transitions provide high selectivity and are essential for quantification. These must be optimized empirically.
Collision Energy (CE)Optimize for each transition (typically 10-30 eV)The energy required to fragment the precursor ion into the desired product ion.

Alternative Protocol 2: GC-MS Quantification

This method is a reliable alternative if a UPLC-MS/MS system is unavailable. The critical additional step is derivatization.

Sample Preparation: Extraction and Derivatization

Extraction is similar to the LC-MS method, but uses a solvent more compatible with GC analysis (e.g., hexane).

Step-by-Step Protocol:

  • Homogenization & Extraction: Follow steps 1 & 2 from section 5.1, but use Hexane:Dichloromethane (1:1, v/v) as the extraction solvent.

  • Cleanup: Use a Florisil SPE cartridge for cleanup.[7] Condition the cartridge with hexane, load the extract, wash with hexane, and elute HPTE with a more polar solvent mixture (e.g., hexane:acetone).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Crucial Step: Ensure the sample is completely dry, as water will quench the derivatization reaction.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile to the dried extract.

    • Cap the vial tightly and heat at 70°C for 60 minutes. Rationale: BSTFA reacts with the active hydrogen on the hydroxyl group of HPTE, replacing it with a non-polar, volatile trimethylsilyl (TMS) group, making the molecule suitable for GC analysis.[13]

    • Cool to room temperature before analysis.

G cluster_gc GC-MS Derivatization Logic Analyte HPTE (Polar, Non-Volatile) Reaction Reaction (Heat, 70°C) Analyte->Reaction Reagent Derivatization Reagent (e.g., BSTFA) Reagent->Reaction Product HPTE-TMS Ether (Non-Polar, Volatile) Reaction->Product GCMS GC-MS Analysis Product->GCMS

Caption: Logic of Derivatization for GC-MS Analysis.

Instrumental Analysis: GC-MS Parameters
ParameterRecommended SettingRationale
GC System
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust column for general-purpose analysis of semi-volatile organic compounds.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature280°CEnsures rapid volatilization of the derivatized analyte.
Oven Program100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minA typical temperature program to separate the analyte from matrix components.
MS System
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization mode for GC-MS, providing reproducible fragmentation patterns.
MS Source Temp.230°CStandard source temperature.
MS Quad Temp.150°CStandard quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Monitors specific ions for the target analyte, increasing sensitivity and selectivity over full scan.
SIM Ions (Hypothetical)Select 3-4 characteristic ions from the mass spectrum of the derivatized HPTE.Provides quantitative and qualitative confirmation of the analyte's presence.

Method Validation: Ensuring Trustworthy Data

A rigorous validation is required to ensure the method is reliable for its intended purpose.[14] The protocol should be validated according to established guidelines (e.g., FDA or EMA bioanalytical method validation). Validation should be performed using a control matrix (e.g., blank tissue from an unexposed animal) to prepare calibration standards and quality control (QC) samples.[15]

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.Demonstrates that the method can differentiate the analyte from other matrix components.[15]
Linearity Correlation coefficient (r²) ≥ 0.99. Calibration standards within ±15% of nominal value.Establishes the concentration range over which the instrument response is proportional to the analyte concentration.[16]
Lower Limit of Quantification (LLOQ) Analyte response is identifiable, discrete, and reproducible with a S/N > 10. Accuracy and precision within ±20%.The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[9]
Accuracy & Precision Mean accuracy within ±15% of nominal. Precision (%RSD) ≤ 15% (at LLOQ, ≤ 20%).Accuracy: Closeness of measured value to the true value. Precision: Closeness of replicate measurements. Assessed at multiple QC levels (Low, Mid, High).[16]
Matrix Effect IS-normalized matrix factor should be consistent across different lots of matrix (RSD ≤ 15%).Assesses the impact of co-eluting matrix components on the ionization of the analyte.
Recovery Should be consistent and reproducible, but does not need to be 100%.Measures the efficiency of the extraction process. Consistency is more important than absolute value, as the internal standard corrects for losses.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Pérez-Carrera, E., et al. (2010). Analytical methodologies for the determination of endocrine disrupting compounds in biological and environmental samples. PubMed Central. Retrieved from [Link]

  • Soják, L., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Retrieved from [Link]

  • Chen, J., et al. (2023). Determination of Pentachlorophenol in Seafood Samples from Zhejiang Province Using Pass-Through SPE-UPLC-MS/MS: Occurrence and Human Dietary Exposure Risk. PubMed Central. Retrieved from [Link]

  • Theiner, S., et al. (2016). A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS. PubMed Central. Retrieved from [Link]

  • Zhao, Y., et al. (2022). Mouse Adipose Tissue Protein Extraction. PubMed Central. Retrieved from [Link]

  • Rial-Berriel, C., et al. (2021). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. MDPI. Retrieved from [Link]

  • Chan, A., et al. (2018). Tissue Sample Preparation for LC-MS Analysis v1. ResearchGate. Retrieved from [Link]

  • Pistos, C., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Retrieved from [Link]

  • Houtman, R., et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation. PubMed Central. Retrieved from [Link]

  • Saim, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PubMed Central. Retrieved from [Link]

  • Covance. (2022). Tissue sample preparation in bioanalytical assays. ResearchGate. Retrieved from [Link]

  • Zafra-Gómez, A., et al. (2023). New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry. PubMed. Retrieved from [Link]

Sources

Application Note: Protocol for HPTE Treatment in Embryonic Rat Testis Organ Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a standardized protocol for evaluating the toxicity and endocrine-disrupting potential of 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) using the embryonic rat testis organ culture model. HPTE, the bioactive metabolite of the pesticide Methoxychlor, is a known endocrine disruptor that functions as an ER


 agonist, ER

antagonist, and AR antagonist.

This guide utilizes the Floating Filter Method (Gas-Liquid Interphase) , the gold standard for maintaining three-dimensional tissue architecture, cell-cell interactions, and steroidogenic function ex vivo. This system allows for the precise isolation of testicular responses (Leydig cell steroidogenesis and Sertoli cell cord formation) independent of maternal metabolism.

Mechanistic Background & Rationale[1][2][3]

The HPTE Paradox

While Methoxychlor is the parent compound, it is pro-estrogenic and requires hepatic metabolism to form HPTE to exert maximal toxicity. In in vivo models, maternal metabolism confounds the direct testicular dosage. The organ culture system bypasses this by directly exposing the tissue to the active metabolite.

Key Mechanisms:

  • Steroidogenic Inhibition: HPTE directly inhibits the cholesterol side-chain cleavage enzyme (P450scc/Cyp11a1 ), the rate-limiting step in converting cholesterol to pregnenolone, thereby collapsing testosterone production.[1]

  • Receptor Modulation: HPTE competes for Estrogen Receptors (ER) and Androgen Receptors (AR), disrupting the paracrine signaling required for seminiferous cord organization.

Mechanistic Pathway Diagram

HPTE_Mechanism HPTE HPTE Exposure Leydig Leydig Cell HPTE->Leydig Target 1 Sertoli Sertoli Cell HPTE->Sertoli Target 2 P450scc Inhibition of P450scc (Cyp11a1) Leydig->P450scc Direct Effect ER_AR ER/AR Binding Sertoli->ER_AR Receptor Interference Steroid Reduced Testosterone P450scc->Steroid Enzymatic Block Cord Disrupted Cord Formation Steroid->Cord Paracrine Failure ER_AR->Cord Morphological Defect

Figure 1: Dual-action toxicity of HPTE targeting enzymatic activity in Leydig cells and receptor signaling in Sertoli cells.

Experimental Design Strategy

Dose Selection

HPTE exhibits a biphasic toxicity profile. Doses must be chosen to separate endocrine disruption from overt necrosis.

GroupConcentrationRationale
Vehicle Control 0.1% DMSOBaseline viability. DMSO >0.1% is cytotoxic.
Endocrine Dose 100 nM - 1.0 µMTargets P450scc activity without gross morphological destruction.
Toxic Dose 10.0 µM - 50.0 µMInduces cord disruption, germ cell apoptosis, and potential necrosis.
Time Points
  • GD 14 (Start): Initiation of culture (onset of organogenesis).

  • 24-48 Hours: Optimal for gene expression analysis (mRNA).

  • 72-96 Hours: Optimal for histological assessment (cord formation) and accumulated testosterone measurement.

Materials & Reagents

Biological Material[1][2][4][5][6][7][8][9]
  • Animal Model: Timed-pregnant Sprague-Dawley or Wistar rats.

  • Embryonic Age: Gestational Day (GD) 13.5 to 14.5. (GD 0 = plug date). Note: GD 14 is critical as the testis has just differentiated, and cord formation is active.

Culture Media (Serum-Free)

Serum contains undefined hormones that interfere with endocrine studies. Use a defined medium:

  • Base: DMEM/F12 (1:1) or Medium 199 (M199).

  • Supplements:

    • Insulin (10 µg/mL)

    • Transferrin (10 µg/mL)

    • BSA (0.1%) - Optional, acts as a carrier but can bind HPTE. Omit if possible for max potency, or keep constant.

    • Penicillin/Streptomycin (1%).

    • NO SERUM (FBS/FCS).

Hardware
  • Floating Filters: Millipore mixed cellulose esters (0.45 µm pore size) or Nuclepore polycarbonate filters.

  • Support: Stainless steel grid or agarose block (1.5% agarose in PBS) to hold the filter at the air-liquid interface.

  • Vessels: 24-well plates (standard) or 4-well Nunc dishes.

Detailed Protocol

Phase 1: Dissection (Time Critical)

Objective: Isolate testes without mechanical stress or ischemia.

  • Euthanasia: Carbon dioxide asphyxiation followed by cervical dislocation of the pregnant dam.

  • Extraction: Remove the uterus and place it in ice-cold PBS.

  • Embryo Isolation: Remove fetuses from amniotic sacs.

  • Microdissection:

    • Open the abdomen under a stereomicroscope.

    • Locate the urogenital ridge on the dorsal abdominal wall.

    • Gently remove the mesonephros-gonad complex .

    • Critical Decision: For pure testicular toxicity, dissect the testis away from the mesonephros using tungsten needles. For developmental interaction studies, culture the complex intact. Recommendation: Remove mesonephros to isolate Leydig cell function.

Phase 2: Culture Setup (Floating Filter)
  • Media Preparation: Pre-warm DMEM/F12 (+ ITS) to 37°C.

  • HPTE Preparation:

    • Stock: Dissolve HPTE in 100% DMSO to 10 mM.

    • Working: Dilute in media to 2x desired concentration.

    • Vehicle: Ensure DMSO concentration matches the highest dose group (max 0.1%).

  • Chamber Assembly:

    • Place 300-400 µL of media into the well of a 24-well plate.

    • Place the filter on top. It must float. If it sinks, discard.

  • Seeding:

    • Using a glass pipette or fine forceps, transfer 1-2 testes onto the floating filter.

    • Add a micro-drop (5 µL) of media on top of the testis to prevent desiccation during transfer.

  • Incubation: 37°C, 5% CO

    
    , 95% humidity.
    
Phase 3: Treatment & Maintenance
  • Acclimation: Allow tissues to equilibrate for 2-4 hours before adding HPTE.

  • Treatment: Replace media with HPTE-supplemented media.

    • Note: HPTE is hydrophobic. Ensure thorough mixing.

  • Media Change: Every 24 hours. Collect spent media and freeze at -20°C for testosterone analysis.

Workflow Visualization

Protocol_Workflow Dam Pregnant Dam (GD 13.5-14.5) Dissect Microdissection (Isolate Testis) Dam->Dissect Culture Floating Filter Culture Setup Dissect->Culture Treat HPTE Treatment (Daily Media Change) Culture->Treat Media Spent Media (Testosterone ELISA) Treat->Media Daily Tissue Harvested Tissue (Fixation/RNA) Treat->Tissue End Point

Figure 2: Step-by-step workflow from animal harvest to analytical endpoints.

Data Analysis & Endpoints

Testosterone Quantification (Functional)
  • Method: ELISA or RIA on spent media.

  • Normalization: Normalize testosterone levels to total protein content or DNA content of the explant to account for size variations.

  • Expected Result: Dose-dependent decrease in testosterone, often visible within 24 hours at >500 nM HPTE.

Histology & Immunofluorescence (Morphological)
  • Fixation: 4% Paraformaldehyde (PFA) for 1-2 hours at 4°C. Do not over-fix.

  • Markers:

    • SOX9: Sertoli cells (visualize cord architecture).

    • 3

      
      -HSD:  Leydig cells (visualize steroidogenic clusters).
      
    • MVH (VASA): Germ cells (quantify germ cell depletion).

  • Quantification: Count the number of intact cords per cross-section.

Gene Expression (Mechanistic)
  • Lysis: Homogenize tissue in TRIzol or RLT buffer.

  • Target Genes:

    • Cyp11a1 (P450scc): Primary target of HPTE.

    • Star: Steroidogenic Acute Regulatory protein.[2]

    • Amh: Anti-Mullerian Hormone (Sertoli function).

Troubleshooting & Quality Control

IssueProbable CauseSolution
Tissue Necrosis (Dark center) HypoxiaEnsure filter is floating (air interface). Do not submerge tissue.
Filter Sinking Surface tension lossUse forceps to gently lift filter. Ensure well is not overfilled.
High Variability Developmental ageStrict timing of mating. GD 13.5 vs 14.5 makes a huge difference in cord status.
No Testosterone Drop HPTE degradationHPTE is light sensitive and hydrophobic. Prepare fresh daily. Use glass, not plastic, if possible for stocks.

References

  • Cupp, A. S., et al. (2003). Effect of methoxychlor metabolites on steroidogenesis in the rat testis and ovary.Reproductive Toxicology . Link

  • Uzumcu, M., et al. (2006). Methoxychlor and its metabolite HPTE inhibit steroidogenesis in Leydig cells.[3][1]Reproductive Toxicology . Link

  • Skinner, M. K., et al. (2004). Action of endocrine disruptors on embryonic testis development.[4][2]Journal of Andrology . Link

  • Livera, G., et al. (2006). Organotypic culture, a powerful model for studying rat and mouse fetal testis development.[5]Cell and Tissue Research . Link

  • Akingbemi, B. T., et al. (2000). Inhibition of testicular steroidogenesis by the xenoestrogen bisphenol A is associated with reduced pituitary luteinizing hormone secretion and decreased steroidogenic enzyme gene expression in rat Leydig cells.Endocrinology .[6] Link

Sources

Application Note: Mechanistic Assessment of HPTE-Induced Thymic Dysregulation

Author: BenchChem Technical Support Team. Date: February 2026

High-Dimensional Flow Cytometry & In Vitro Differentiation Protocols

Abstract & Scientific Rationale

2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE ) is the biologically active metabolite of the organochlorine pesticide Methoxychlor (MXC).[1][2] Unlike its parent compound, HPTE exhibits potent endocrine-disrupting activity, functioning as an ER


 agonist, ER

antagonist, and inhibitor of steroidogenesis.

The thymus is a primary target for endocrine disruption due to the high expression of sex steroid receptors on developing thymocytes. Research indicates that HPTE specifically targets Double Positive (DP) CD4+CD8+ thymocytes , a critical "window of sensitivity" during T-cell development.

Why this protocol matters: Standard toxicology screens often miss stage-specific immunotoxicity. This guide provides a precision workflow to assess HPTE toxicity using dissociated embryonic thymocyte cultures . This model allows for the specific interrogation of differentiation checkpoints (DP


 SP transition) and apoptosis pathways (Caspase/Annexin V) in a controlled, serum-stripped environment.
Experimental Design Strategy

To ensure data integrity and mechanistic clarity, the experimental design must account for the weak estrogenic nature of HPTE and its specific interaction with T-cell Receptor (TCR) signaling.

Core Variables & Controls
VariableConditionRationale
Model System C57BL/6 Fetal Thymocytes (GD 16-18)Embryonic thymocytes are more sensitive to EDCs than adult cells; GD 16-18 maximizes DP population yield.
Test Compound HPTE (purity >98%)Range: 0.1

M – 50

M
. (Physiological relevance vs. toxicological limit).
Vehicle Control DMSO (< 0.1% v/v)HPTE is hydrophobic; solvent concentration must be minimized to prevent vehicle toxicity.
Positive Control Dexamethasone (1

M)
Validates the apoptosis detection system (glucocorticoid-induced apoptosis).
Mechanistic Control ICI 182,780 (Fulvestrant)Pure ER antagonist to verify if toxicity is ER-mediated.
Media Base Phenol Red-Free RPMI + Charcoal-Stripped FBS CRITICAL: Standard FBS contains endogenous estrogens that mask HPTE effects. Phenol red is a weak estrogen mimic.
Mechanistic Pathway Hypothesis

The following diagram illustrates the hypothesized interaction between HPTE, Estrogen Receptors (ERs), and TCR signaling leading to thymocyte depletion.[3]

HPTE_Mechanism HPTE HPTE Exposure ER Estrogen Receptors (ERα / GPER) HPTE->ER Binding Mito Mitochondrial Dysfunction (ROS Generation) HPTE->Mito Non-Genomic Oxidative Stress Crosstalk Signaling Crosstalk (Synergistic Stress) ER->Crosstalk TCR TCR Signaling (Differentiation Cues) TCR->Crosstalk Exacerbates Toxicity Crosstalk->Mito Caspase Caspase-8 / Caspase-3 Activation Mito->Caspase DP_Loss Selective Depletion: CD4+CD8+ (DP) Thymocytes Caspase->DP_Loss

Caption: HPTE acts via ER-dependent and independent pathways. Concurrent TCR signaling (differentiation cues) has been shown to exacerbate HPTE-induced apoptosis in DP thymocytes.

Protocol 1: Isolation & Treatment of Embryonic Thymocytes

Objective: Isolate high-purity thymocytes from Gestational Day (GD) 16-18 murine fetuses and expose them to HPTE under differentiation conditions.

Materials
  • Pregnant C57BL/6 mice (GD 16-18).

  • Differentiation Media: Phenol Red-Free RPMI-1640, 10% Charcoal-Stripped FBS (CS-FBS), 50

    
    M 2-mercaptoethanol, 1x Pen/Strep.
    
  • Stimulation Reagents: Anti-CD3

    
     (Clone 145-2C11) and Anti-CD28 (Clone 37.51) antibodies (to mimic differentiation signaling).[4]
    
Workflow
  • Dissection: Euthanize pregnant dam. Remove fetuses and dissect thymic lobes under a stereomicroscope.

  • Dissociation: Gently crush lobes between frosted glass slides in cold media to release thymocytes. Filter through a 40

    
    m nylon mesh.
    
  • Counting: Count viable cells using Trypan Blue. Adjust density to

    
     cells/mL.
    
  • Plating & Stimulation:

    • Plate

      
       cells per well in a 24-well plate.
      
    • Optional (Differentiation Model): Pre-coat wells with anti-CD3 (

      
      g/mL) and add soluble anti-CD28 (
      
      
      
      g/mL). Note: HPTE toxicity is often exacerbated by TCR engagement.
  • Treatment:

    • Add HPTE dilutions (0.1, 1, 5, 10, 50

      
      M).
      
    • Include Vehicle Control (DMSO) and Inhibitor Controls (ICI 182,780) where applicable.

  • Incubation: Culture for 18–24 hours at 37°C, 5% CO

    
    .
    
Protocol 2: Multiparametric Flow Cytometry Panel

Objective: Quantify specific loss of DP thymocytes and assess mechanism of death (Apoptosis vs. Necrosis).

Panel Configuration
FluorochromeMarkerClonePurpose
FITC Annexin VN/AEarly Apoptosis (PS exposure)
PE CD8a53-6.7Lineage definition (SP vs DP)
PE-Cy7 CD4GK1.5Lineage definition (SP vs DP)
APC CD553-7.3Selection/Maturation intensity
DAPI / PI ViabilityN/AMembrane integrity (Necrosis/Late Apoptosis)
Staining Procedure[2][5][6]
  • Harvest: Collect cells from plates into FACS tubes. Centrifuge (300 x g, 5 min).

  • Wash: Wash 1x with cold FACS Buffer (PBS + 1% BSA + 0.1% NaN

    
    ).
    
  • Surface Stain: Resuspend in 50

    
    L FACS buffer containing CD4, CD8, and CD5 antibodies. Incubate 20 min on ice in the dark.
    
  • Wash: Wash 2x with Annexin V Binding Buffer (Calcium is required for Annexin V binding).

  • Apoptosis Stain: Resuspend in 100

    
    L Binding Buffer. Add 5 
    
    
    
    L Annexin V-FITC. Incubate 15 min at RT.
  • Viability Dye: Add DAPI or PI immediately before acquisition.

  • Acquisition: Acquire >50,000 events on a flow cytometer.

Data Analysis Strategy (Gating)
  • Gate 1: FSC vs SSC (Eliminate debris).

  • Gate 2: Singlets (FSC-A vs FSC-H).

  • Gate 3: CD4 vs CD8 (Quad-plot).

    • Target Population:Double Positive (DP) quadrant (Upper Right).

  • Gate 4 (Within DP): Annexin V vs DAPI.

    • Apoptotic: Annexin V(+) / DAPI(-).

    • Dead: Annexin V(+) / DAPI(+).

Mechanistic Validation & Interpretation

To confirm that the observed effects are specific to HPTE immunotoxicity, compare results against the following expected outcomes:

Assay ReadoutExpected HPTE Effect (High Dose)Interpretation
Total Cellularity Significant Decrease (>40%)General cytotoxicity.
CD4/CD8 Profile Selective loss of DP cells Disruption of positive selection/differentiation.[2][4]
Annexin V Increase in DP populationMechanism is apoptosis, not necrosis.
CD5 Expression Downregulation on surviving cellsImpaired TCR signaling/selection capability.
ICI 182,780 Rescue Partial or No RescueSuggests HPTE toxicity involves both ER-dependent and oxidative stress pathways.
Experimental Workflow Diagram

Workflow cluster_0 Day 0: Setup cluster_1 Day 1: Analysis Isolate Isolate GD16-18 Thymocytes Plate Plate in CS-FBS +/- Anti-CD3/CD28 Isolate->Plate Treat Treat with HPTE (0.1 - 50 µM) Plate->Treat Harvest Harvest & Wash Treat->Harvest 18-24h Incubation Stain Stain: CD4/CD8/AnnexinV Harvest->Stain Flow Flow Cytometry Acquisition Stain->Flow

Caption: Step-by-step workflow from fetal thymocyte isolation to flow cytometric acquisition.

References
  • Brundage, K. M., et al. "Methoxychlor Metabolite HPTE Alters Viability and Differentiation of Embryonic Thymocytes from C57BL/6 Mice." Toxicological Sciences, vol. 164, no. 2, 2018.

  • Akgul, Y., et al. "The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells."[1] Reproductive Toxicology, vol. 25, no. 1, 2008.

  • Li, X., et al. "Methoxychlor and its metabolite HPTE inhibit rat neurosteroidogenic 3α-hydroxysteroid dehydrogenase and retinol dehydrogenase 2." Toxicology and Applied Pharmacology, vol. 360, 2018.

  • Hossain, M. M., et al. "HPTE-Induced Embryonic Thymocyte Death and Alteration of Differentiation Is Not Rescued by ERα or GPER Inhibition but Is Exacerbated by Concurrent TCR Signaling."[3][7] International Journal of Molecular Sciences, vol. 22, no. 18, 2021.[7]

  • Pallardy, M., et al. "Immunotoxicity Testing: Methods and Protocols." Methods in Molecular Biology, 2012.

Sources

Troubleshooting & Optimization

Technical Support Center: HPTE Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE)
Ticket ID: SOL-HPTE-001
Status: Resolved (Senior Scientist Verified)[1]

Executive Summary

HPTE (CAS: 2971-36-0) is a bioactive metabolite of Methoxychlor with significant estrogenic activity.[1][2][3] Its structural core—a trichloroethane moiety flanked by phenolic rings—creates a specific physicochemical challenge: high lipophilicity (LogP ~4.8–5.2) combined with low aqueous solubility. [1]

Users frequently encounter three failure modes:

  • "Crash-out" Precipitation: Immediate crystallization upon addition to cell culture media.[1]

  • Plastic Adsorption: Up to 40-60% loss of compound to polystyrene well plates before the assay begins.

  • Vehicle Interference: Solvent concentrations that inadvertently activate/suppress Estrogen Receptors (ER), confounding data.

This guide provides the protocols to neutralize these variables.

Module 1: Solvent Selection & Stock Preparation

Q: What is the optimal solvent system for HPTE?

A: DMSO (Dimethyl Sulfoxide) is the primary recommendation. While Ethanol is a secondary option, HPTE’s trichloroethane group renders it less stable in alcohols over long storage periods compared to DMSO.

ParameterDMSO (Recommended)Ethanol (Secondary)Water/PBS
Solubility Limit ~50–100 mM~10–25 mMInsoluble (< 1 µg/L)
Volatility Low (Stable concentration)High (Evaporation risk)N/A
Cell Permeability HighModerateN/A
Freeze/Thaw Stability HighModerateN/A
Protocol: Master Stock Preparation
  • Weighing: Weigh HPTE powder in a glass vial (avoid plastic static interaction).

  • Dissolution: Add sterile, anhydrous DMSO to achieve a 100 mM Master Stock.

    • Why? High concentration stocks allow for large dilution factors (>1:1000), minimizing the final percentage of solvent in your assay.

  • Vortexing: Vortex vigorously for 30 seconds. Inspect for clarity.

  • Storage: Aliquot into amber glass vials (or high-quality polypropylene with low-binding properties). Store at -20°C.

    • Critical: Avoid repeated freeze-thaw cycles.[1][4] HPTE is sensitive to moisture; DMSO is hygroscopic.

Module 2: Preventing "Crash-Out" (The Dilution Strategy)

Q: Why does HPTE precipitate when I add it to the media?

A: This is "Solvent Shock." When a hydrophobic stock (100% DMSO) hits a hydrophilic ocean (Media), the local solubility limit is instantly exceeded at the injection site, causing micro-crystallization.

The Solution: The "Step-Down" Serial Dilution

Do not pipet 100 mM stock directly into the cell culture well. You must use an intermediate "working stock."

DilutionWorkflow cluster_0 Critical Control Point Stock Master Stock (100 mM in 100% DMSO) Inter Intermediate Working Stock (1000x of Final Target) (e.g., 100 µM in 100% DMSO) Stock->Inter Dilute with DMSO (Keep hydrophobic) Media Pre-Warmed Media (Serum-Free or Charcoal-Stripped) Inter->Media 1:1000 Dilution (Rapid Vortexing) Final Final Assay Well (100 nM HPTE) (0.1% DMSO) Media->Final Dispense to Cells

Figure 1: The Step-Down workflow ensures the compound is prediluted in solvent before facing the aqueous challenge.

Step-by-Step Protocol:

  • Target: Final assay concentration of 100 nM.

  • Intermediate: Create a 100 µM working stock by diluting the Master Stock (100 mM) into 100% DMSO .

    • Note: We are not introducing water yet. We are just lowering the concentration in the solvent.

  • Final Spike: Add 1 µL of the 100 µM Intermediate stock into 1 mL of pre-warmed (37°C) culture medium.

    • Technique: Vortex the medium immediately and vigorously while adding the droplet.

    • Result: Final concentration 100 nM; Final DMSO 0.1%.

Module 3: The "Invisible Loss" (Adsorption)

Q: My dose-response curve is shifting to the right. Is the compound degrading?

A: Likely not. It is sticking to your plastic. HPTE is highly lipophilic. Standard polystyrene tissue culture plates act like a "sponge" for hydrophobic drugs, sequestering them from the cells.

Troubleshooting Decision Tree

AdsorptionTree Start Issue: Low Potency / Inconsistent Data CheckPlate Are you using standard Polystyrene (PS) plates? Start->CheckPlate Serum Is Serum present in media? CheckPlate->Serum Cannot Switch Glass Switch to Glass-Coated or Low-Binding Plates CheckPlate->Glass Yes (Switch) PreCoat Pre-saturate wells with media + compound for 2 hrs (Then discard and replace) Serum->PreCoat No (Serum Free) Albumin BSA/Serum acts as a carrier. (Reduces plastic binding but lowers free drug fraction) Serum->Albumin Yes (Serum > 5%)

Figure 2: Logic flow for mitigating HPTE loss to plastic surfaces.[1]

Corrective Actions:

  • Glass is Gold: If possible, use glass-bottom plates or quartz cuvettes for analytical checks.[1]

  • The "Pre-Soak" Method: If you must use plastic:

    • Add your HPTE-media solution to the plate without cells.

    • Incubate for 2 hours (saturating the plastic binding sites).

    • Remove solution.

    • Add fresh HPTE-media solution and cells.

  • Serum Considerations: Serum proteins (Albumin) bind HPTE. While this prevents plastic adsorption, it reduces the free concentration available to the receptor. Always perform experiments in Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous estrogens, but keep protein levels constant (e.g., 5%) to act as a carrier.[1]

Module 4: Solvent Toxicity & Controls

Q: Can DMSO affect my Estrogen Receptor (ER) assay?

A: Yes. DMSO is not inert. At concentrations >0.1%, DMSO can alter membrane permeability and, critically, modulate ER signaling pathways.

The "Golden Rules" for HPTE/ER Assays:

  • The 0.1% Limit: Never exceed 0.1% (v/v) DMSO in the final well. (e.g., 1 µL solvent per 1 mL media).[1]

  • The Vehicle Control: Every experiment must include a "Vehicle Only" control (0.1% DMSO w/o HPTE).

    • Validation: Normalize all data to the Vehicle Control, not the "Media Only" control.

  • No "Back-Pipetting": Do not try to wash the tip in the media. The hydrophobic compound coats the inside of the tip. Use low-retention tips and reverse pipetting if high precision is required.[1]

References

  • PubChem. (n.d.). Compound Summary: HPTE (2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane).[1][2][5] National Library of Medicine. Retrieved from [Link][1]

  • U.S. EPA. (2022). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol.[6] (Guidelines on solvent limits for ER assays). Retrieved from [Link][1]

  • Corning Life Sciences. (n.d.). Binding of Biomolecules to Polystyrene Surfaces.[7][8][9] (Technical Bulletin on hydrophobic adsorption). Retrieved from [Link]

Sources

Technical Support Center: Improving the Accuracy of HPTE Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the accuracy of 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) quantification in complex biological and environmental matrices. As a key metabolite of the pesticide methoxychlor and a known endocrine-disrupting chemical (EDC), accurate measurement of HPTE is critical for toxicological, environmental, and drug development research.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges researchers face.

Introduction: The Challenge of HPTE Quantification

HPTE's phenolic structure and its presence at trace levels in complex samples like plasma, serum, tissue, and urine present significant analytical hurdles.[2][3] The primary challenges stem from:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix can interfere with the ionization of HPTE in the mass spectrometer source, leading to signal suppression or enhancement.[4][5][6] This is a major source of inaccuracy in quantitative analysis.[4][5]

  • Low Recovery: The efficiency of extracting HPTE from the sample matrix can be variable and incomplete, leading to underestimation of its true concentration.

  • Poor Chromatography: Issues like peak tailing, fronting, or splitting can compromise resolution and integration, affecting both accuracy and precision.[7]

This guide is structured to provide a logical workflow for identifying and resolving these issues, ensuring the generation of reliable and reproducible data.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during HPTE analysis, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My HPTE peak is tailing significantly in my LC-MS/MS chromatogram. What are the likely causes and how can I fix it?

A1: Peak tailing for phenolic compounds like HPTE is often a result of secondary interactions with the stationary phase or issues with the mobile phase.[7]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the hydroxyl groups of HPTE, causing some molecules to be retained longer and creating a "tail".[7][8]

    • Solution: Use an end-capped column or a column with a polar-embedded phase to minimize these interactions. Operating the mobile phase at a lower pH (e.g., 2.5-3.0) can also suppress the ionization of silanol groups, reducing their interaction with HPTE.[7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of HPTE, the compound can exist in both ionized and non-ionized forms, leading to peak shape distortion.

    • Solution: Adjust the mobile phase pH to be at least two units away from HPTE's pKa to ensure it is in a single ionic state. For acidic compounds like HPTE, a lower pH is generally recommended.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[7]

    • Solution: Try reducing the injection volume or diluting your sample.[7][9]

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.[10][11]

    • Solution: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), and consider using a guard column.[10] If the column is contaminated, a reverse flush might help, but replacement may be necessary.[10]

Q2: I'm observing significant signal suppression for HPTE in my plasma samples. How can I identify the source and mitigate this matrix effect?

A2: Signal suppression is a classic matrix effect in LC-MS/MS.[5] Co-eluting compounds, particularly phospholipids in plasma, compete with HPTE for ionization, reducing its signal intensity.[4][12]

  • Identification:

    • Post-Column Infusion: This is a definitive way to visualize matrix effects. Infuse a constant flow of HPTE standard solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. Dips in the baseline signal of HPTE indicate regions of ion suppression.

  • Mitigation Strategies:

    • Improved Sample Preparation: The most effective approach is to remove the interfering components before analysis.[13]

      • Solid-Phase Extraction (SPE): Use a well-chosen SPE sorbent to selectively retain HPTE while washing away interfering matrix components. See the detailed protocol below.

      • Liquid-Liquid Extraction (LLE): This can also be effective but may be less selective than SPE.[14]

      • Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from plasma and serum samples.[15]

    • Chromatographic Separation: Modify your LC gradient to separate HPTE from the suppression zone. A longer, shallower gradient can improve resolution.[13]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[4][16] A SIL-HPTE will co-elute with the native HPTE and experience the same degree of ion suppression.[4][16] By using the ratio of the analyte to the SIL-IS, the matrix effect is normalized.[4]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is as similar as possible to your samples.[4][5] This helps to ensure that the standards and samples experience similar matrix effects.[4] However, be aware that matrix effects can vary between individual samples.[4]

Q3: My recovery of HPTE from tissue samples is low and inconsistent. What steps can I take to improve it?

A3: Low and variable recovery from solid matrices like tissue is often due to inefficient extraction.

  • Tissue Homogenization: Ensure complete homogenization of the tissue to release the analyte. Using a bead beater or ultrasonic homogenizer is recommended.

  • Extraction Solvent: The choice of extraction solvent is critical. For a phenolic compound like HPTE, a polar organic solvent or a mixture of solvents is typically effective.

    • Recommendation: Start with acetonitrile or methanol. The addition of a small amount of acid (e.g., 1% formic acid) can improve the extraction of acidic compounds.[17]

  • Extraction Technique:

    • Solid-Liquid Extraction (SLE): This is a common first step for tissue samples.[18]

    • Salt-Assisted Liquid-Liquid Extraction (SALLE): Adding salt can enhance the partitioning of the analyte into the organic phase.[18]

  • Systematic Optimization: To pinpoint the issue, analyze the fractions from each step of your extraction process (e.g., initial extract, wash steps, and final eluate) to see where the analyte is being lost.[19]

Troubleshooting Decision Tree

G start Inaccurate HPTE Quantification peak_shape Poor Peak Shape? start->peak_shape recovery Low/Variable Recovery? matrix_effect High Matrix Effect? peak_shape->recovery No ps_tailing Tailing/Fronting/Splitting peak_shape->ps_tailing Yes recovery->matrix_effect No rec_extraction Inefficient Extraction recovery->rec_extraction Yes me_suppression Ion Suppression/Enhancement matrix_effect->me_suppression Yes ps_sol1 Optimize Mobile Phase pH Use End-Capped Column ps_tailing->ps_sol1 ps_sol2 Reduce Injection Volume/ Dilute Sample ps_tailing->ps_sol2 ps_sol3 Check for Column Contamination/ Void. Reverse Flush or Replace ps_tailing->ps_sol3 rec_sol1 Optimize Homogenization rec_extraction->rec_sol1 rec_sol2 Optimize Extraction Solvent rec_extraction->rec_sol2 rec_sol3 Evaluate SPE/LLE Protocol rec_extraction->rec_sol3 me_sol1 Improve Sample Cleanup (SPE) Use Phospholipid Removal Plates me_suppression->me_sol1 me_sol2 Modify LC Gradient me_suppression->me_sol2 me_sol3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_suppression->me_sol3 me_sol4 Use Matrix-Matched Calibrators me_suppression->me_sol4

Caption: Troubleshooting workflow for inaccurate HPTE quantification.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Solid-Phase Extraction (SPE) for HPTE from Serum/Plasma

This protocol is a starting point and should be optimized for your specific application.

Objective: To remove interfering matrix components and concentrate HPTE from a serum or plasma sample.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • SPE vacuum manifold

  • Centrifuge

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Serum/plasma sample

  • HPTE and SIL-HPTE standards

Procedure:

  • Sample Pre-treatment:

    • Thaw serum/plasma sample on ice.

    • To 500 µL of sample, add the SIL-HPTE internal standard and vortex briefly.

    • Add 500 µL of 2% formic acid in water and vortex to mix. This helps to disrupt protein binding and ensures HPTE is in a non-ionized state for better retention.

    • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.[20]

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply vacuum to dry the sorbent bed for 1-2 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute HPTE and the SIL-IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram: From Sample to Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Complex Matrix (Plasma, Tissue, etc.) spike Spike with SIL-Internal Standard sample->spike extract Extraction (LLE/SLE) spike->extract cleanup Cleanup (SPE) extract->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Final Concentration quantify->report

Caption: Overall analytical workflow for HPTE quantification.

Data Interpretation and Validation

Accurate quantification relies not only on good sample preparation and analysis but also on correct data processing and method validation.

Calibration Strategies
Calibration StrategyDescriptionProsCons
External Calibration Standards are prepared in a neat solvent.Simple and quick.Does not account for matrix effects or extraction losses.[21]
Matrix-Matched Calibration Standards are prepared in a blank matrix extract.Compensates for matrix effects and extraction losses to some extent.[4][5]Requires a reliable source of blank matrix; matrix effects can vary between lots and individuals.[4]
Stable Isotope Dilution A known amount of a stable isotope-labeled analog of the analyte is added to every sample, calibrator, and QC.Considered the "gold standard"; effectively corrects for both matrix effects and variability in extraction recovery.[4][16]SIL standards can be expensive and are not always commercially available.[4]
Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose.[22][23] Key validation parameters, as outlined by regulatory bodies like the FDA, include:[22][24][25]

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

For detailed guidance on method validation, refer to the ICH Q2(R2) and FDA guidelines.[22][23][26]

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC.
  • Vertex AI Search, Grounding API Redirect. (2026, February 6). SPE–LC–MS/MS Method for Emerging Contaminants in Water | LCGC International.
  • Vertex AI Search, Grounding API Redirect. (2025, August 6). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - ResearchGate.
  • Vertex AI Search, Grounding API Redirect. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols - MDPI.
  • Vertex AI Search, Grounding API Redirect. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru.
  • Vertex AI Search, Grounding API Redirect. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue - MDPI.
  • Vertex AI Search, Grounding API Redirect. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PubMed Central.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO 3-treated silica, and gas chromatography tandem mass spectrometry - PubMed.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Q2(R2) Validation of Analytical Procedures - FDA.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of 3-p-Coumaroylquinic Acid - Benchchem.
  • Vertex AI Search, Grounding API Redirect. (2023, January 5). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed.
  • Vertex AI Search, Grounding API Redirect. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
  • Vertex AI Search, Grounding API Redirect. (2022, January 11). Designing Stable Isotope Labeled Internal Standards - Acanthus Research.
  • Vertex AI Search, Grounding API Redirect. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Solid Phase Extraction Guide | Thermo Fisher Scientific - US.
  • Vertex AI Search, Grounding API Redirect. (2021, January 26). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products - MDPI.
  • Vertex AI Search, Grounding API Redirect. (2025, August 6). (PDF) Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on KCO -treated silica, and gas chromatography tandem mass spectrometry - ResearchGate.
  • Vertex AI Search, Grounding API Redirect. (2023, April 6). Common challenges in bioanalytical method development | Simbec-Orion.
  • Vertex AI Search, Grounding API Redirect. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples - YouTube.
  • Vertex AI Search, Grounding API Redirect. (n.d.). The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed.
  • Vertex AI Search, Grounding API Redirect. (2025, August 7). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - ResearchGate.
  • Vertex AI Search, Grounding API Redirect. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • Vertex AI Search, Grounding API Redirect. (2015, April 24). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on - Bisphenol A Information & Resources.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Method Development for Effect-Directed Analysis of Endocrine Disrupting Compounds in Human Amniotic Fluid | Environmental Science & Technology - ACS Publications.
  • Vertex AI Search, Grounding API Redirect. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids | Agilent.
  • Vertex AI Search, Grounding API Redirect. (2025, August 6). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS - ResearchGate.
  • Vertex AI Search, Grounding API Redirect. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?
  • Vertex AI Search, Grounding API Redirect. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • Vertex AI Search, Grounding API Redirect. (n.d.). INTRODUCTION TO ENDOCRINE DISRUPTING CHEMICALS (EDCs).
  • Vertex AI Search, Grounding API Redirect. (n.d.). Understanding and Improving Solid-Phase Extraction | LCGC International.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed.
  • Vertex AI Search, Grounding API Redirect. (2016, May 11). Validation of Analytical Methods - Lab Manager.
  • Vertex AI Search, Grounding API Redirect. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Vertex AI Search, Grounding API Redirect. (n.d.). Designing Endocrine Disruption Out of the Next Generation of Chemicals - PMC.

Sources

common pitfalls in HPTE cell-based assay protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the HPTE Assay Technical Support Center.

Ticket ID: HPTE-PROTO-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting of HPTE (Methoxychlor Metabolite) Cell-Based Assays

Overview: The HPTE Paradox

You are likely here because your data on 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) is inconsistent. This is common.[1] HPTE is not merely a "chemical"; it is a bioactive metabolite of Methoxychlor that functions as a selective estrogen receptor modulator (SERM) and a steroidogenesis inhibitor.

It behaves as an ER


 agonist  but an ER

antagonist
(or weak agonist depending on the cellular context) and directly inhibits CYP11A1 (P450scc) . Most protocols fail because they treat HPTE like a standard toxicant rather than a complex endocrine disruptor.

This guide replaces generic advice with a causal analysis of why HPTE assays fail and how to build a self-validating experimental system.

Module 1: The "Estrogen-Free" Baseline (Critical Pre-Requisites)

Q: Why is my negative control showing high background activity in ER transactivation assays?

A: You likely have "ghost estrogens" in your system. HPTE is a weak estrogen mimic (approx. 1000-fold less potent than E2). If your baseline estrogenicity is elevated by contaminants, you will mask the HPTE signal completely.

The Protocol Audit:

  • Phenol Red is an Estrogen: Standard DMEM/RPMI contains Phenol Red, a weak estrogen mimic.

    • Correction: You must use Phenol Red-Free media for at least 24 hours prior to and during dosing.

  • Serum Contamination: Standard Fetal Bovine Serum (FBS) contains endogenous estradiol and growth factors.

    • Correction: Use Charcoal-Dextran Stripped FBS (CD-FBS) . This process removes lipophilic hormones.

    • Validation Step: Run a "Serum Check" control. Compare proliferation of MCF-7 cells in Standard FBS vs. CD-FBS. If they grow equally well in CD-FBS without added E2, your stripping process failed.

  • Plasticware Leaching: Polystyrene plates can leach Bisphenol A (BPA) or nonylphenols, which are also xenoestrogens.

    • Correction: Use high-grade, virgin polystyrene or glass-coated plates validated for endocrine assays.

Module 2: H295R Steroidogenesis Assay Specifics

Q: I am measuring Testosterone and Estradiol production in H295R cells, but HPTE results are highly variable. Why?

A: You are looking downstream of the primary blockade. While OECD TG 456 focuses on T and E2, HPTE primarily inhibits CYP11A1 (P450scc) , the enzyme converting cholesterol to pregnenolone. This creates a bottleneck at the very top of the cascade.

The Mechanistic Pathway:

HPTE_Mechanism cluster_Steroid H295R Steroidogenesis Pathway cluster_Receptor Nuclear Receptor Action MXC Methoxychlor (Parent) HPTE HPTE (Metabolite) MXC->HPTE Liver Metabolism (In Vivo) CYP11A1 CYP11A1 (P450scc) HPTE->CYP11A1 DIRECT INHIBITION ERa ER-alpha (Agonist) HPTE->ERa Binds ERb ER-beta (Antagonist) HPTE->ERb Binds Chol Cholesterol Chol->CYP11A1 Preg Pregnenolone Prog Progesterone Preg->Prog Test Testosterone Prog->Test Multi-step CYP11A1->Preg

Figure 1: HPTE Mechanism of Action. Note the direct inhibition of CYP11A1, which bottlenecks all downstream steroids including Progesterone.

Troubleshooting the H295R Protocol:

ParameterCommon PitfallTechnical Correction
Cell Passage Using cells > Passage 10.Strict Limit: Use H295R cells between passage 4 and 10. Steroidogenic capacity drops largely after P10.
Seeding Density Too sparse (<200k cells/mL).H295R cells require cell-cell contact for paracrine signaling. Seed at 300,000 cells/mL in 24-well plates.
Incubation Time 24 hours (Standard).HPTE inhibition of P450scc is time-dependent. Extend exposure to 48 hours to see significant accumulation of precursor deficits.
Endpoint Measuring only E2/T.Mandatory: Measure Progesterone . HPTE causes a massive drop in Progesterone that is more sensitive than T/E2 changes.

Module 3: Solubility & Cytotoxicity (The "False Negative" Trap)

Q: My dose-response curve looks like an inverted 'U' (Non-Monotonic). Is this error?

A: No, this is likely biological reality (Hormesis) or Toxicity masking.

1. The Solubility Limit: HPTE is highly lipophilic.

  • Vehicle: DMSO is standard.[2]

  • The Trap: If you add >0.1% DMSO to H295R or MCF-7 cells, the solvent itself alters membrane permeability and steroid secretion.

  • The Fix: Prepare a 1000x stock in 100% DMSO. Dilute 1:1000 into media to achieve 0.1% final DMSO .

  • Visual Check: Inspect wells under 40x microscopy. If you see "oily debris" or crystals, HPTE has precipitated. The effective dose is now unknown.

2. Cytotoxicity vs. Endocrine Disruption: You cannot claim endocrine disruption if the cells are dying.

  • Dual-Assay Requirement: You must run a viability assay (e.g., MTT, CCK-8, or LDH release) in parallel with the endocrine assay on the same plates or identical sister plates.

  • The "Safe" Window: Only analyze hormone data at concentrations where cell viability is >80% . If HPTE at 50µM kills 40% of cells, the drop in hormone production is due to death, not enzyme inhibition.

Module 4: Experimental Workflow & Decision Tree

Follow this logic flow to validate your assay results.

Troubleshooting_Tree Start Start: Analyze Assay Data Viability Check Cell Viability (MTT/LDH) Start->Viability Dead Viability < 80% Viability->Dead Yes Alive Viability > 80% Viability->Alive No DoseReduce Reduce HPTE Dose. Check DMSO % (<0.1%) Dead->DoseReduce CheckPos Check Positive Control (e.g., Forskolin or E2) Alive->CheckPos NoSignal Pos Control Failed CheckPos->NoSignal No Induction SignalOK Pos Control OK CheckPos->SignalOK Induction > 1.5x SystemFail System Invalid. Check Media/Passage # NoSignal->SystemFail CheckSample Analyze HPTE Response SignalOK->CheckSample FlatLine No Response CheckSample->FlatLine Response Response Observed CheckSample->Response CheckSerum Did you use Stripped Serum? FlatLine->CheckSerum Interference False Negative: Endogenous Hormones Masking Effect CheckSerum->Interference No (Regular FBS) Valid Valid Result CheckSerum->Valid Yes (CD-FBS)

Figure 2: Troubleshooting Logic Flow for HPTE Assays.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Methoxychlor (MXC) instead of HPTE to save money? A: No. MXC is a pro-drug. It requires metabolic activation by hepatic enzymes (CYP450s) to become HPTE. Most in vitro cell lines (MCF-7, H295R) lack sufficient metabolic capacity to convert MXC to HPTE. You will see no effect. You must use the metabolite HPTE directly.

Q: My standard curve for Testosterone ELISA is good, but my samples are all below the limit of detection. A: HPTE is a potent inhibitor. If you treat with high doses (>10µM), you may completely shut down steroidogenesis. Dilute your samples or use a more sensitive detection method like LC-MS/MS if ELISA sensitivity is insufficient.

Q: How do I handle "Edge Effects" in 96-well plates? A: H295R cells are sensitive to evaporation.

  • Solution: Do not use the outer 36 wells for data. Fill them with PBS or media only. Use the inner 60 wells for the assay.

References

  • Gaido, K. W., et al. (1999). "Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies."[3] Molecular Pharmacology.

  • OECD. (2011).[4] "Test No. 456: H295R Steroidogenesis Assay." OECD Guidelines for the Testing of Chemicals.

  • Akgul, Y., et al. (2011). "The methoxychlor metabolite, HPTE, inhibits rat luteal cell progesterone production."[5][6] Reproductive Toxicology.

  • Vandenberg, L. N., et al. (2012).[7] "Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses."[8] Endocrine Reviews.

Sources

protocol optimization for HPTE stability in long-term studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the . You are likely here because you are observing inconsistent data in your estrogen receptor (ER) assays or reproductive toxicity studies involving 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) .

HPTE, the active metabolite of Methoxychlor, presents a unique "triad of instability" in experimental settings:

  • Lipophilicity (LogP ~4.8): It aggressively adsorbs to polystyrene culture plates and pipette tips.

  • Chemical Lability: It is prone to photolysis and phenolic oxidation.

  • Metabolic Clearance: In metabolically active cells (e.g., hepatocytes, certain ovarian lines), it undergoes rapid glucuronidation.

This guide moves beyond basic handling to provide a self-validating protocol system designed to stabilize HPTE for long-term (24h+) exposures.

Module 1: Stock Solution Integrity (The Foundation)

The Issue: Users often report "batch-to-batch" variability. This is rarely a synthesis issue; it is almost always a storage artifact. HPTE stocks in "wet" DMSO or improper vials degrade rapidly.

Protocol: The Anhydrous Aliquot System
  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Why: DMSO is hygroscopic.[1] Absorbed atmospheric water facilitates hydrolysis and alters the solubility profile of lipophilic compounds like HPTE.

  • Vessel Selection: Use Silanized Glass Vials (Amber).

    • Why: HPTE will migrate into the matrix of polypropylene (plastic) tubes over time. Standard borosilicate glass has surface silanols that can bind phenolic compounds. Silanization renders the glass inert.

  • Concentration: Prepare stocks at High Concentration (e.g., 100 mM) .

    • Why: High-concentration stocks are thermodynamically more stable and resistant to oxidative loss than dilute working stocks.

  • Storage: Single-use aliquots at -80°C .

    • Why: DMSO freezes at ~18°C. Repeated freeze-thaw cycles introduce condensation (water) and precipitate the compound.

Visual: Stock Preparation Workflow

StockPrep cluster_0 Step 1: Preparation cluster_1 Step 2: Containment cluster_2 Step 3: Storage Powder HPTE Powder (Store Desiccated) Mix Vortex to Dissolve (100 mM Conc.) Powder->Mix Solvent Anhydrous DMSO (<50ppm H2O) Solvent->Mix Vial Silanized Amber Glass Vial Mix->Vial Transfer Aliquot Single-Use Aliquots (20-50 µL) Vial->Aliquot Freezer -80°C Storage Aliquot->Freezer Thaw Thaw ONCE Discard Remainder Freezer->Thaw Use

Figure 1: The "Anhydrous Aliquot" workflow minimizes water introduction and plastic adsorption.

Module 2: Experimental Protocol Optimization (The Application)

The Issue: "The compound precipitated in the media" or "We lost 50% potency in 24 hours." The Cause: Shock-precipitation upon aqueous dilution and protein binding dynamics.

Critical Protocol: The "Submerged Injection" Technique

Do not pipette HPTE stock onto the surface of the media. The high surface tension difference will cause immediate precipitation (micro-crystals) that float and never dissolve.

  • Pre-dilution: Create a 1000x working stock in DMSO immediately before dosing.

  • Injection: Submerge the pipette tip halfway into the media volume .

  • Dispense: Expel the HPTE slowly while swirling the media.

  • Solvent Limit: Keep final DMSO concentration ≤ 0.1% .

Media Renewal Strategy

HPTE is not stable in culture for >24 hours due to cellular metabolism and non-specific binding.

ParameterRecommendationScientific Rationale
Renewal Frequency Every 24 Hours Prevents accumulation of glucuronide metabolites and replenishes active HPTE lost to plastic/protein binding.
Serum (FBS) Content Use Charcoal-Stripped FBS Standard FBS contains endogenous estrogens that mask HPTE effects. Charcoal stripping removes these but maintains protein binding capacity.
Plasticware Low-Retention / Glass-Coated If possible, use glass-bottom plates. If using PS plates, pre-saturate wells with media for 1 hour before dosing (though less effective).
Visual: Long-Term Dosing Cycle

DosingCycle cluster_cycle Daily Renewal Loop Start Start Experiment (T=0h) Measure 1. Remove Old Media (Save for HPLC Analysis) Start->Measure Wash 2. PBS Wash (Remove metabolites) Measure->Wash Dose 3. Add Fresh Media (Submerged Injection) Wash->Dose Incubate 4. Incubate 24h (Dark, 37°C) Dose->Incubate Incubate->Measure Repeat Cycle End Endpoint Assay (T=72h+) Incubate->End Final Timepoint

Figure 2: The Daily Renewal Loop ensures constant exposure levels and removes inactive metabolites.

Module 3: Analytical Verification (The Validation)

The Issue: Researchers assume the nominal concentration (e.g., "10 µM") is the actual concentration. With HPTE, this is rarely true without verification.

The "Media Control" Checkpoint

You must run a cell-free control alongside your experiment to distinguish between degradation (chemical instability) and metabolism (cellular clearance).

Verification Steps:

  • T=0h Sample: Take an aliquot immediately after dosing.

  • T=24h (Cell-Free): Incubate media without cells in the same plate type.

  • T=24h (Cells): Collect media from active wells.

Interpretation Table:

Observation (HPLC/MS)DiagnosisCorrective Action
T=0 conc. < Nominal Instant Precipitation or AdsorptionUse "Submerged Injection"; switch to silanized glass tips.
T=24h (Cell-Free) is Low Photolysis or Plastic BindingWrap plates in foil; switch to glass-coated plates.
T=24h (Cells) is Low Rapid MetabolismIncrease renewal frequency to every 12h or use flow-through systems.

Module 4: Troubleshooting FAQ

Q1: My HPTE treatment is showing cytotoxicity in the control vehicle wells. What is happening? A: This is likely DMSO toxicity , not HPTE. Ensure your final DMSO concentration is ≤0.1%. Some sensitive lines (e.g., primary granulosa cells) require <0.05%. Always include a "Vehicle Only" control to normalize data.

Q2: Why do I see high variability in ER binding assays? A: This is the "Lipophilic Sink" effect . If you use standard polystyrene reservoirs or pipette tips, the plastic absorbs a fraction of the HPTE before it reaches the well.

  • Fix: Use Low-Retention tips and Glass reservoirs for all master mix steps. Pre-wet pipette tips 3 times before the final transfer to saturate the plastic surface.

Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile. In long-term incubations at 37°C, ethanol evaporation can cause localized precipitation of HPTE. DMSO is preferred for its low volatility, provided the concentration is kept low to avoid cytotoxicity.

Q4: Is HPTE light sensitive? A: Yes. Phenolic compounds can undergo photo-oxidation.

  • Fix: Handle stocks in amber vials and perform dosing in low-light conditions (biosafety cabinet light off). Wrap incubation plates in aluminum foil if your incubator has a glass door.

References

  • Gaido, K. W., et al. (1999). "Interaction of methoxychlor and related compounds with estrogen receptors alpha and beta, and androgen receptor: structure-activity studies." Molecular Pharmacology.

    • Significance: Establishes HPTE as the active ER ligand and highlights the differential binding affinity compared to the parent compound.
  • Hewitt, S. C., & Korach, K. S. (2011). "Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) in the mouse uterus." Environmental Health Perspectives.

    • Significance: Validates the physiological relevance of HPTE exposure and stability in in vivo models.
  • Engeloch, C., et al. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening.

    • Significance: Provides the foundational data on why water content in DMSO stocks leads to compound degrad
  • Shimadzu Corporation. "The Horror of Sample Adsorption to Containers." Technical Report.

    • Significance: Technical breakdown of the mechanisms behind lipophilic compound adsorption to glass vs. plastic surfaces.

Sources

challenges in synthesizing high-purity HPTE for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPTE Synthesis & Purification Subject: High-Purity Synthesis of 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Ticket ID: RES-HPTE-001 Status: Open for Consultation

Executive Summary

You are encountering challenges in synthesizing or maintaining high-purity HPTE (CAS: 2971-36-0). As the primary metabolite of the pesticide Methoxychlor, HPTE is a critical tool for investigating endocrine disruption, specifically estrogen receptor (ER) signaling. However, its trichloromethyl moiety makes it chemically labile, and its phenolic nature makes it prone to oxidation.

This guide prioritizes the Demethylation Route (from Methoxychlor) over direct condensation for research-grade applications, as it circumvents the difficult separation of regioisomers (o,p' vs p,p').

Part 1: The Synthesis Protocols

Method A: Demethylation of Methoxychlor (Recommended for Research)

Why this method? Starting with commercially available, high-purity Methoxychlor (p,p’-isomer) guarantees the correct regiochemistry. The challenge shifts from "separating isomers" to "driving the reaction to completion."

Reagents:

  • Substrate: Methoxychlor [2,2-bis(4-methoxyphenyl)-1,1,1-trichloroethane]

  • Reagent: Boron Tribromide (BBr

    
    ), 1.0 M in Dichloromethane (DCM)[1]
    
  • Solvent: Anhydrous DCM[2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 1.0 eq of Methoxychlor in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr

    
     (4.0 eq) dropwise. Critical: Maintain temp < -70°C to prevent side reactions with the trichloromethyl group.
    
  • Reaction: Allow to warm slowly to 0°C over 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Cool back to -20°C. Dropwise addition of ice-cold water. Warning: Violent evolution of HBr gas.

  • Workup: Extract with EtOAc. Wash organic layer with NaHCO

    
     (to remove acid) and Brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
Method B: Direct Condensation (Economical/Bulk)

Why this method? Useful for gram-scale production but requires rigorous purification to remove the o,p'-isomer.

Reagents:

  • Phenol (Excess, 4.0 eq)

  • Chloral Hydrate (1.0 eq)

  • Catalyst: H

    
    SO
    
    
    
    / Glacial Acetic Acid (1:1 v/v)

Protocol:

  • Mix Phenol and Chloral Hydrate at 0°C.

  • Add acid catalyst dropwise, maintaining temp < 10°C.

  • Stir for 24-48 hours. The mixture will turn into a pink/red viscous slurry.

  • Steam Distillation: Required to remove excess phenol.

  • Recrystallization: Multiple passes from Benzene/Ligroin (Historical) or Toluene/Hexane (Modern Safety).

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways, highlighting critical failure points (Red) and quality checks (Green).

HPTE_Synthesis_Workflow Start Select Precursor Methoxychlor Methoxychlor (Pure p,p'-isomer) Start->Methoxychlor High Purity Path Phenol_Chloral Phenol + Chloral Hydrate Start->Phenol_Chloral Bulk/Low Cost Path BBr3_Step Demethylation (BBr3) Temp: -78°C -> 0°C Methoxychlor->BBr3_Step Quench Hydrolysis Quench (Exothermic!) BBr3_Step->Quench Crude Crude HPTE Quench->Crude Acid_Condensation Acid Condensation (H2SO4/HOAc) Phenol_Chloral->Acid_Condensation Steam_Dist Steam Distillation (Remove excess Phenol) Acid_Condensation->Steam_Dist Steam_Dist->Crude Check_Purity Analytical Check (H-NMR / HPLC) Crude->Check_Purity Recryst Recrystallization (Toluene/Hexane) Check_Purity->Recryst Isomers/Impurities Present Final Pure HPTE (White Solid) Check_Purity->Final >98% Purity Recryst->Check_Purity Base_Exposure Exposure to Base/Heat Final->Base_Exposure Dehydro FAILURE: Dehydrochlorination (Formation of Olefin) Base_Exposure->Dehydro Degradation

Caption: Workflow comparison between Demethylation (Left) and Direct Condensation (Right), showing the critical degradation pathway to the olefin.

Part 3: Troubleshooting & FAQs

Issue 1: "My product is turning pink/red during storage."
  • Diagnosis: Phenolic Oxidation. Phenols are electron-rich and susceptible to forming quinones or radical species upon exposure to light and air.

  • The Fix:

    • Recrystallization: Dissolve in minimal hot ethanol, add a pinch of sodium dithionite (reducing agent), and precipitate with water.

    • Storage: Store under Argon/Nitrogen at -20°C in amber vials.

Issue 2: "I see a new doublet at ~6.5 ppm in the 1H-NMR."
  • Diagnosis: Dehydrochlorination (Formation of HPTE-Olefin).

  • Mechanism: The trichloromethyl group (-CCl

    
    ) is extremely sensitive to base. Even slightly basic glassware (washed with KOH/NaOH) or basic alumina during chromatography can trigger the elimination of HCl, forming the dichloro-olefin (analogous to DDE).
    
  • The Fix:

    • Acid Wash: Acid-wash all glassware (1M HCl) before use.

    • Chromatography: Use silica gel (acidic/neutral), never basic alumina.

    • Avoid: Do not use amine bases (TEA, Pyridine) in any workup steps.

Issue 3: "The product is an oil that won't solidify."
  • Diagnosis: Solvent entrapment or Isomer contamination.

  • The Fix:

    • If synthesized via Method B : You likely have significant o,p'-isomer. Perform a fractional recrystallization using Toluene/Hexane (40:60). The p,p'-isomer is less soluble and will crystallize first.

    • If synthesized via Method A : Residual DCM is trapped in the crystal lattice. Dry under high vacuum (<0.1 mbar) at 40°C for 12 hours.

Part 4: Data & Specifications

Table 1: Physicochemical Properties & Purity Markers

PropertyValue / CharacteristicNote
Appearance White to off-white crystalline solidPink indicates oxidation
Melting Point 175°C - 178°CSharp range indicates high purity
1H-NMR (DMSO-d6)

9.6 (s, 2H, -OH), 7.2 (d, 4H), 6.8 (d, 4H), 6.2 (s, 1H, Methine)
Methine singlet at 6.2 is critical
Stability Acid Stable / Base LabileDecomposes to olefin > pH 8
Solubility DMSO, Ethanol, MethanolInsoluble in water

References

  • Gaido, K. W., et al. (1999).

    
     and 
    
    
    
    ." Endocrinology, 140(12), 5746–5753.
  • Shelby, M. D., et al. (1996). "Assessing the estrogenicity of chemicals: Methoxychlor and its metabolites." Environmental Health Perspectives, 104(Suppl 3), 605.

  • McOmie, J. F. W., & Watts, M. L. (1963). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 19(11), 1857-1863.

  • PubChem Database. "Compound Summary: HPTE." National Library of Medicine.

Sources

Technical Support Center: Mitigating HPTE Adsorption to Laboratory Plastics and Glassware

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the non-specific adsorption of HPTE to laboratory surfaces. As a hydrophobic molecule, HPTE is prone to binding to plastics and glassware, leading to significant analyte loss, inaccurate quantification, and compromised experimental results.[1] This document provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind these recommendations to ensure the integrity of your data.

Section 1: The Science of HPTE Adsorption

HPTE is a metabolite of the insecticide methoxychlor and is structurally similar to other endocrine-disrupting compounds like BPA.[2][3][4][5] Its chemical structure, featuring phenyl rings and a trichloroethane group, imparts significant hydrophobicity. This inherent "water-fearing" nature is the primary driver of its adsorption to labware.

The Mechanism of Adsorption:

  • To Plastics (Polypropylene, Polystyrene): The primary mechanism is hydrophobic interaction .[6] Plastics like polypropylene (PP) and polystyrene (PS) present nonpolar, hydrocarbon-rich surfaces.[7][8] In an aqueous solution, HPTE molecules are driven out of the polar solvent and preferentially associate with these hydrophobic surfaces to achieve a more energetically favorable state. This is the same principle that governs the binding of many peptides and drugs to plastic surfaces.[9]

  • To Glassware (Borosilicate): Untreated glass surfaces are generally hydrophilic due to the presence of silicate and negatively charged silanol (Si-OH) groups.[10][11] While hydrophobic interactions are less dominant, adsorption can still occur through electrostatic interactions, especially if the compound has charged regions.[12] More importantly, these active silanol groups can act as binding sites, making the surface reactive.[10]

The consequences of this adsorption are critical, especially when working with low concentrations of HPTE, where even minor surface binding can represent a substantial percentage of the total analyte, leading to inaccurate measurements of its biological effects or concentration.

Section 2: Troubleshooting Guide (Q&A)

This section addresses common issues encountered by researchers working with HPTE.

Q1: I prepared a 1 µM standard of HPTE in a polypropylene microcentrifuge tube, but my analytical measurement shows a concentration of only 0.7 µM. Where did my compound go?

A1: The most likely cause is the non-specific adsorption of HPTE to the inner surface of the polypropylene tube. Due to its hydrophobic nature, HPTE will readily bind to the nonpolar plastic surface, removing it from the solution.[1][6] This effect is magnified at lower concentrations. Polypropylene is generally less adsorptive than polystyrene, but significant losses can still occur.[9]

Q2: My dose-response curve for HPTE is inconsistent and not reproducible between experiments. Could adsorption be the cause?

A2: Absolutely. Variable adsorption can lead to significant inconsistencies. If you are using different types or batches of plastic plates or tubes, or if incubation times and solution matrices vary, the amount of HPTE lost to surface binding will also vary. This introduces a major uncontrolled variable into your experiment, severely impacting reproducibility.

Q3: I'm using glass pipettes and vials to avoid plastic, but I'm still seeing some loss of HPTE. Why?

A3: While glass is hydrophilic, its surface is not inert. The silanol groups on borosilicate glass can adsorb solutes.[10] This is particularly relevant for compounds that can participate in hydrogen bonding or electrostatic interactions. To render the glass surface inert and prevent this, a surface treatment like silanization is required.[10][13]

Q4: I tried rinsing my pipette tips with the solvent before use, but it didn't seem to help with analyte loss. Is there a better way?

A4: A simple solvent pre-rinse is often insufficient to prevent adsorption, as it doesn't fundamentally change the surface properties. The hydrophobic HPTE molecules will still adsorb to the plastic during sample aspiration. A more effective strategy is to either modify the surface (see Section 3) or add a competitive blocking agent or surfactant to your solution to minimize the interaction between HPTE and the plastic.[14][15]

Section 3: Proactive Prevention: Protocols and Best Practices

To ensure accurate and reproducible results, proactive measures should be taken to mitigate HPTE adsorption.

Workflow for Minimizing HPTE Adsorption

The following diagram outlines a decision-making process for selecting the appropriate mitigation strategy.

G cluster_0 start Start: Experiment with HPTE low_conc Is HPTE concentration low (<10 µM)? start->low_conc glassware Using Glassware? low_conc->glassware Yes proceed Proceed with Experiment low_conc->proceed No (Adsorption less critical) plastics Using Plasticware? glassware->plastics No silanize Silanize Glassware (Protocol 3.1) glassware->silanize Yes low_binding_plastic Select Low-Binding Polypropylene plastics->low_binding_plastic Yes silanize->proceed blocking Use Blocking Agent (BSA) or Surfactant (Tween-20) in Solution (Protocols 3.2 & 3.3) blocking->proceed low_binding_plastic->blocking

Caption: Decision workflow for mitigating HPTE adsorption.

Protocol 3.1: Silanization of Glassware

Silanization (or siliconization) chemically modifies the glass surface, making it hydrophobic and inert.[13] It masks the active silanol groups by covalently bonding a layer of dimethyldichlorosilane, which prevents solutes from adsorbing.[10][13]

G cluster_0 Glass Surface cluster_1 Silanizing Agent cluster_2 Reaction cluster_3 Silanized (Hydrophobic) Surface Glass Si-O-Si-O-Si |    |    | O    O    O |    |    | H    H    H plus + Silane Cl-Si(CH3)2-Cl (Dimethyldichlorosilane) arrow ---> hcl 2 HCl (Byproduct) TreatedGlass Si-O-Si-O-Si |    |    | O    O    O    /    /   Si   Si  /   /  \n CH3 CH3 CH3 CH3

Caption: Mechanism of glassware silanization.

Materials:

  • Glassware to be treated

  • Dimethyldichlorosilane or similar silanizing agent (e.g., chlorotrimethylsilane)

  • Anhydrous (dry) solvent such as toluene or heptane[16][17]

  • Methanol

  • Acetone

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure: CAUTION: Silanizing agents are toxic, flammable, and react with water to release HCl gas. Perform all steps in a certified chemical fume hood.[13]

  • Clean and Dry: Thoroughly wash glassware with detergent, rinse with deionized water, and dry completely in an oven (e.g., >100°C overnight).[16][17] Any moisture will inactivate the silanizing agent.

  • Prepare Silanizing Solution: Prepare a 2-5% (v/v) solution of dimethyldichlorosilane in a dry solvent like toluene or heptane.[16][17]

  • Treat Surface: Submerge the glassware in the solution or fill the vessels, ensuring all surfaces are wetted. Agitate for 15-30 minutes.[16][17]

  • Rinse: Decant the silanizing solution (dispose of as hazardous waste). Rinse the glassware thoroughly 2-3 times with the dry solvent (e.g., toluene) to remove excess reagent.[16]

  • Methanol Wash: Rinse the glassware with methanol to react with and remove any remaining reactive chlorosilane groups.[16]

  • Final Rinse and Dry: Perform a final rinse with acetone to speed up drying. Allow the glassware to air dry completely in the fume hood or in an oven.

  • Quality Control: To confirm successful silanization, place a drop of water on the treated surface. The water should bead up, indicating a hydrophobic surface. If it spreads out, the treatment was incomplete.[13]

Protocol 3.2: Using Bovine Serum Albumin (BSA) as a Blocking Agent

BSA is a protein that readily adsorbs to both hydrophobic and hydrophilic surfaces.[14][18] By pre-coating labware with BSA or including it in the buffer, it occupies the available binding sites, preventing the target analyte (HPTE) from adsorbing.[19]

Procedure:

  • Prepare a BSA Solution: Prepare a 0.1% to 1% (w/v) solution of BSA in your experimental buffer or deionized water.

  • Pre-coating (Passive Adsorption):

    • Add the BSA solution to the plastic tubes or wells of a microplate.

    • Ensure all surfaces are covered.

    • Incubate for at least 30 minutes at room temperature.

    • Aspirate the BSA solution and let the labware air dry. The thin coating of BSA will block non-specific binding.

  • In-solution Blocking:

    • Add BSA directly to your HPTE solutions at a final concentration of 0.1-1%.[15] The BSA in solution will compete for binding sites on the labware surface.

    • Note: This method is not suitable if your downstream analysis is sensitive to the presence of protein (e.g., certain types of mass spectrometry).

Protocol 3.3: Using a Non-ionic Surfactant

Non-ionic surfactants (detergents) like Tween-20 or Triton X-100 can prevent hydrophobic interactions.[14] They work by coating the hydrophobic surfaces of the labware and can also form micelles around hydrophobic molecules in solution, keeping them from adsorbing.

Procedure:

  • Prepare Surfactant Solution: Add a low concentration of a non-ionic surfactant, such as Tween-20, to your buffer or HPTE solution. A final concentration of 0.01% to 0.05% is typically effective.[14]

  • Mix Thoroughly: Ensure the solution is well-mixed.

  • Proceed with Experiment: Use the surfactant-containing solution directly in your experiment. The surfactant will reduce the ability of HPTE to adsorb to plastic surfaces.

  • Caution: Surfactants are not suitable for all applications. They can interfere with cell viability in cell-based assays and may affect certain enzymatic reactions or analytical techniques. Always validate that the chosen surfactant does not interfere with your experiment.

Section 4: Material Selection Guide

The choice of labware is a critical first line of defense against adsorption.

MaterialKey PropertiesAdsorption of Hydrophobic CompoundsRecommended Use for HPTE
Borosilicate Glass Hydrophilic, negatively charged surface.[11] Transparent. Resistant to thermal shock.Moderate. Can adsorb compounds via electrostatic or hydrogen bonding interactions.Excellent (if silanized). Un-treated glass is better than polystyrene but can still lead to losses.
Polypropylene (PP) Hydrophobic, semi-opaque, chemically resistant thermoplastic.[7][8]Moderate to High. Adsorption is driven by strong hydrophobic interactions.Acceptable (with blocking agents). Generally preferable to polystyrene.[9] Look for specially treated "low-binding" tubes.
Polystyrene (PS) Hydrophobic, clear, but more brittle and less chemically resistant than PP.[7][8]Very High. Generally shows higher adsorption of hydrophobic molecules compared to polypropylene.[9]Not Recommended. Should be avoided for storing or incubating stock solutions of HPTE, especially at low concentrations.
Polytetrafluoroethylene (PTFE) Extremely hydrophobic and chemically inert.[20]Very Low. One of the most resistant materials to non-specific binding of hydrophobic compounds.Excellent. Ideal for tubing and containers, but can be expensive.

Section 5: Frequently Asked Questions (FAQs)

Q: Is it necessary to silanize my glass volumetric flasks for preparing HPTE stock solutions? A: For high-concentration stock solutions in organic solvents (e.g., ethanol, DMSO), adsorption is less of a concern as the solvent minimizes interactions and the surface-area-to-volume ratio is low. However, for preparing aqueous working solutions, especially in the low micromolar range, silanizing glassware is highly recommended to prevent analyte loss.

Q: Can I reuse silanized glassware? A: Yes, but its effectiveness can diminish over time. Avoid washing with strong alkaline detergents or abrasive brushes, which can strip the silane coating. It's good practice to periodically re-test the surface with a water droplet and re-silanize as needed.

Q: Will adding BSA or Tween-20 affect my cell-based assay? A: It might. BSA is a protein and can have biological effects, while surfactants at higher concentrations can disrupt cell membranes. It is crucial to run controls with just the blocking agent or surfactant at the intended concentration to ensure it does not affect cell viability, morphology, or the specific endpoint you are measuring.

Q: Are "low-adsorption" or "low-binding" microcentrifuge tubes effective? A: Yes, these tubes are manufactured with proprietary coatings or use specific polymer blends to create a more hydrophilic surface, which significantly reduces the binding of hydrophobic molecules. While more expensive, they can be a very effective and convenient alternative to coating standard tubes yourself. However, for highly sensitive applications, validation is still recommended.

Q: What is the best solvent to dissolve HPTE in to minimize adsorption? A: For stock solutions, organic solvents like ethanol or DMSO are ideal as HPTE is highly soluble in them. For aqueous working solutions, the goal is to keep HPTE dissolved and prevent it from interacting with surfaces. Adding a small percentage of an organic solvent or using surfactants can help.[21][22] Choosing a more non-polar solvent can improve solubility and reduce adsorption.[23]

References

  • Silanization of glassware . Peptideweb.com. Available from: [Link]

  • Method for blocking non-specific protein binding on a functionalized surface. Google Patents.
  • Are Proteins Adsorbing to Your Labware? . Bitesize Bio. Available from: [Link]

  • Basic Protocol: Silanizing Glassware . Scribd. Available from: [Link]

  • Principles in Adsorption to Polystyrene . Cole-Parmer. Available from: [Link]

  • Silanizing Glassware . The Schlenk Line Survival Guide. Available from: [Link]

  • SILICONIZING GLASSWARE. Unknown Source.
  • Glass cover slips and small glass vials were silanised following the same method . The Royal Society of Chemistry. Available from: [Link]

  • Detergents . Calbiochem. Available from: [Link]

  • The importance of using the optimal plastic and glassware in studies involving peptides . Peptides. Available from: [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding . Patsnap Synapse. Available from: [Link]

  • How to avoid adsorption of hydrophobic compounds on tubing material? . ResearchGate. Available from: [Link]

  • Effects of Solvents on Adsorption Energies: a General Bond-Additivity Model . ChemRxiv. Available from: [Link]

  • HPTE . Wikipedia. Available from: [Link]

  • Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins . Journal of Biological Chemistry. Available from: [Link]

  • Recent Advances in Whey Protein Films Incorporated with Phenolic Compounds: A Review . MDPI. Available from: [Link]

  • Rinsing Procedures for Dilutable Pesticide Products in Rigid Containers . EPA. Available from: [Link]

  • Adsorption of a Mixture of Daily Use Pharmaceuticals on Pristine and Aged Polypropylene Microplastics . MDPI. Available from: [Link]

  • Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces . PubMed. Available from: [Link]

  • Understanding solvent effects on adsorption and protonation in porous catalysts . Nature Communications. Available from: [Link]

  • Influence of surfactants upon protein/peptide adsorption to glass and polypropylene . ResearchGate. Available from: [Link]

  • Rinsing Protocol for Rapid Measurement of 'Sticky' Analytes by 7500 Series ICP- MS . ResearchGate. Available from: [Link]

  • Polytetrafluoroethylene . Wikipedia. Available from: [Link]

  • Non-Specific Adsorption Reduction Methods in Biosensing . MDPI. Available from: [Link]

  • Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses . PubMed. Available from: [Link]

  • Structural Effects of Heptane on Protein Adsorption at Interfaces . Patsnap Eureka. Available from: [Link]

  • BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols . RSC Publishing. Available from: [Link]

  • I've Never Seen A Ceramic Coating This Good! Not Even Close! . YouTube. Available from: [Link]

  • Uncovering the Role of Detergents in Protein Solubilization . G-Biosciences. Available from: [Link]

  • HPTE . IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Surface Hydrophobicity Strongly Influences Adsorption and Conformation of Amyloid Beta Derived Peptides . PMC. Available from: [Link]

  • Understanding solvent effects on adsorption and protonation in porous catalysts . Nature. Available from: [Link]

  • Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro . NIH. Available from: [Link]

  • Incorporating Microalgae and Cyanobacterial Pigments into Biopolymers to Develop Attractive Bio-Based Materials for the Built Environment . MDPI. Available from: [Link]

  • The Value of Quality Plasticware in the Laboratory . Vitraform Glassware. Available from: [Link]

  • Influence of Surface Hydrophobic Groups on the Adsorption of Proteins onto Nonporous Polymeric Particles with Immobilized Metal Ions . PubMed. Available from: [Link]

  • Polypropylene vs Polystyrene - Similarities and Differences . Westlab. Available from: [Link]

  • Antibody Adsorption and Orientation on Hydrophobic Surfaces . ResearchGate. Available from: [Link]

  • Understanding solvent effects on adsorption and protonation in porous catalysts . PubMed. Available from: [Link]

  • Ethanol . Wikipedia. Available from: [Link]

  • Laboratory Glassware, cleaning and Sterilization . Labpedia.net. Available from: [Link]

  • The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells . PubMed. Available from: [Link]

  • Laboratory glassware reprocessing . Laboratorium-apparatuur. Available from: [Link]

  • Effects of Methoxychlor (M) or Its Active Metabolite, 2,2-BIS(p-Hydroxyphenyl)-1,1, 1-Trichloroethane (HPTE), on Testosterone (T) Formation by Cultured Neonatal (Fetal) Leydig Cells (LC) . CDC Stacks. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Estrogenic Activity of HPTE and Bisphenol A

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The increasing prevalence of endocrine-disrupting chemicals (EDCs) in the environment necessitates a thorough understanding of their mechanisms of action and relative potencies. Among these, Bisphenol A (BPA), a high-production-volume chemical used in polycarbonate plastics and epoxy resins, has garnered significant attention for its estrogenic activity.[1][2][3] Concurrently, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), the primary active metabolite of the pesticide methoxychlor, is also a potent estrogenic compound.[4][5] This guide provides a detailed comparative analysis of the estrogenicity of HPTE and BPA, synthesizing data from key experimental assays to elucidate their distinct and overlapping interactions with the estrogen signaling pathway.

Molecular Mechanisms of Estrogenic Action

Both BPA and HPTE exert their estrogenic effects primarily through interaction with estrogen receptors (ERs), ligand-inducible transcription factors that modulate gene expression.[2][6][7] There are two major subtypes, ERα and ERβ, which have different tissue distributions and can mediate distinct physiological responses.[8]

Bisphenol A (BPA): BPA's structural similarity to estradiol (E2), the primary female sex hormone, allows it to bind to both ERα and ERβ.[7] Upon binding, it can initiate both classical and non-classical estrogenic signaling pathways.[9] In the classical pathway, the BPA-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.[9] Non-classical pathways can involve membrane-bound ERs and rapid, non-genomic signaling cascades.[9][10] While considered a weak estrogen compared to E2, studies have shown that BPA can still induce significant estrogenic responses, particularly at low doses.[7][11]

HPTE: HPTE also interacts with both ERα and ERβ.[4][12] Notably, in vitro studies have demonstrated that HPTE acts as a full agonist for ERα but a potent antagonist for ERβ.[4][12][13] This differential activity on the two ER subtypes suggests that HPTE may elicit a more complex and potentially distinct pattern of estrogenic and anti-estrogenic effects compared to BPA.

The following diagram illustrates the classical estrogen receptor signaling pathway activated by both BPA and HPTE.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand BPA or HPTE ER_HSP Inactive ER-HSP Complex Ligand->ER_HSP Binding ER Estrogen Receptor (ERα / ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Uterotrophic_Assay_Workflow Start Select Immature or Ovariectomized Female Rodents Dosing Daily Administration of Test Compound (e.g., BPA, HPTE) or Vehicle Control Start->Dosing Duration 3-7 Consecutive Days Dosing->Duration Necropsy Euthanasia and Necropsy Duration->Necropsy Uterus_Excision Careful Excision and Trimming of Uterus Necropsy->Uterus_Excision Weighing Measure Uterine Wet and/or Blot-Dried Weight Uterus_Excision->Weighing Analysis Statistical Comparison of Uterine Weights between Treatment and Control Groups Weighing->Analysis End Determine Estrogenic Activity Analysis->End

Caption: Uterotrophic Bioassay Workflow.

Experimental Protocols

4.1. Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for ERα and ERβ.

Methodology:

  • Preparation of ERs: Utilize purified recombinant human ERα and ERβ.

  • Radioligand: Use [³H]17β-estradiol as the radiolabeled ligand.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with additives).

  • Incubation: In a multi-well plate, incubate a fixed concentration of ER and [³H]17β-estradiol with a range of concentrations of the test compound (HPTE or BPA) and a non-specific binding control.

  • Separation: Separate bound from free radioligand using a method such as hydroxylapatite precipitation or size exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

4.2. Uterotrophic Bioassay in Immature Female Rats (OECD TG 440)

Objective: To assess the in vivo estrogenic activity of a test compound by measuring the increase in uterine weight.

Methodology:

  • Animal Model: Use immature female rats (e.g., Sprague-Dawley or Wistar), approximately 21 days of age.

  • Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days.

  • Randomization: Randomly assign animals to treatment groups (vehicle control, positive control (e.g., ethinyl estradiol), and at least two dose levels of the test compound).

  • Dosing: Administer the test substance daily for three consecutive days by oral gavage or subcutaneous injection. The vehicle should be a neutral substance like corn oil.

  • Observations: Record clinical signs and body weights daily.

  • Necropsy: On the day after the final dose, euthanize the animals and perform a necropsy.

  • Uterine Weight: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet (blotted) uterine weight.

  • Data Analysis: Analyze the uterine weight data for statistically significant increases compared to the vehicle control group.

Conclusion

Both HPTE and BPA are potent estrogenic compounds that can disrupt endocrine function. However, they exhibit distinct profiles of activity. HPTE demonstrates a higher binding affinity for both ERα and ERβ and acts as a full agonist at ERα while being a potent antagonist at ERβ. [4][12][13]BPA, in contrast, is a weaker ER binder and generally acts as an agonist at both ER subtypes, although its activity can be complex. [14][15]In vivo, both compounds induce uterine growth, confirming their estrogenic effects in a physiological context. [4]The differential activity of HPTE on ER subtypes highlights the importance of a comprehensive assessment of EDC activity beyond simple receptor agonism. Understanding these nuanced differences is critical for researchers and drug development professionals in accurately assessing the potential risks associated with exposure to these and other EDCs.

References

  • Matsushima, A., et al. (2010). Bisphenol AF is a full agonist for the estrogen receptor ERα but a highly specific antagonist for ERβ. Environmental Health Perspectives, 118(9), 1267-1272. [Link]

  • Hewitt, S. C., et al. (2010). Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. Environmental Health Perspectives, 119(1), 63-70. [Link]

  • Hewitt, S. C., et al. (2010). Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. PubMed, 20826375. [Link]

  • Kim, K., et al. (2014). Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. Journal of Cellular and Molecular Medicine, 18(9), 1736-1747. [Link]

  • Drobná, Z., et al. (2021). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. International Journal of Molecular Sciences, 22(11), 5871. [Link]

  • Li, Y., et al. (2014). Bisphenol AF-Induced Endogenous Transcription Is Mediated by ERα and ERK1/2 Activation in Human Breast Cancer Cells. PLoS ONE, 9(12), e114619. [Link]

  • Hashimoto, Y., et al. (2005). Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. Environmental Health Perspectives, 113(11), 1540-1545. [Link]

  • Akingbemi, B. T., et al. (2004). The chemical structure of ER agonists, BPA, E 2 , DES, and HPTE, and... Endocrinology, 145(4), 1776-1786. [Link]

  • Kojima, H., et al. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs). Toxicological Sciences, 171(1), 133-144. [Link]

  • Lee, S., et al. (2023). Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. International Journal of Molecular Sciences, 24(23), 17006. [Link]

  • Ji, Y., et al. (2021). Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. Environmental Science & Technology, 55(17), 11776-11787. [Link]

  • Lee, H. J., et al. (2003). Differential interactions of bisphenol A and 17beta-estradiol with estrogen receptor alpha (ERalpha) and ERbeta. Molecular and Cellular Endocrinology, 203(1-2), 1-8. [Link]

  • Alonso-Magdalena, P., et al. (2012). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Archives of Toxicology, 86(7), 1015-1029. [Link]

  • Takeda, S., et al. (2018). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. FEBS Letters, 592(15), 2635-2644. [Link]

  • OECD. (2012). OECD Guideline for the Testing of Chemicals 457. OECD Publishing. [Link]

  • ResearchGate. (n.d.). Activation of ERα and ERβ with varying concentrations of BPA,... ResearchGate. [Link]

  • Kleinstreuer, N. C., et al. (2017). Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays. Environmental Health Perspectives, 125(6), 067002. [Link]

  • Ma, Y., et al. (2022). Classical and Non-classical Estrogen Receptor Effects of Bisphenol A. In Bisphenol A. IntechOpen. [Link]

  • Kolle, S. N., et al. (2012). Extending an In Vitro Panel for Estrogenicity Testing: The Added Value of Bioassays for Measuring Antiandrogenic Activities and Effects on Steroidogenesis. Toxicological Sciences, 126(2), 395-407. [Link]

  • Ghosh, D., et al. (2005). The reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl). CDC Stacks. [Link]

  • Seachrist, D. D., et al. (2016). Understanding the Mechanistic Link between Bisphenol A and Cancer Stem Cells. Cancers, 8(4), 40. [Link]

  • Acconcia, F., et al. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. International Journal of Molecular Sciences, 22(19), 10403. [Link]

  • Galloway, T., et al. (2010). Bisphenol A Exposure Is Associated with in Vivo Estrogenic Gene Expression in Adults. Environmental Health Perspectives, 118(12), 1748-1753. [Link]

  • OECD. (2007). OECD Guideline for the Testing of Chemicals 440. OECD Publishing. [Link]

  • Urosphere. (n.d.). Uterotrophic bioassay in immature rats. Urosphere. [Link]

  • Wade, C. B., et al. (2001). Estrogen receptor (ER)alpha and ERbeta exhibit unique pharmacologic properties when coupled to activation of the mitogen-activated protein kinase pathway. Endocrinology, 142(6), 2336-2342. [Link]

  • Regulations.gov. (n.d.). Story of the Uterotrophic Assay. Regulations.gov. [Link]

  • Kiyama, R. (2015). Estrogenic endocrine disruptors: Molecular mechanisms of action. Environment International, 83, 11-24. [Link]

  • DUTCH Test. (2024, March 13). Estrogen Metabolism 101: A Practical Guide to Understanding and Measuring. YouTube. [Link]

  • Del-Pozo-Sanz, C., et al. (2019). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International Journal of Molecular Sciences, 20(24), 6296. [Link]

  • De Coster, S., & van Larebeke, N. (2012). Potential Mechanisms of Bisphenol A (BPA) Contributing to Human Disease. International Journal of Environmental Research and Public Health, 9(4), 1392-1412. [Link]

  • Matthews, J., & Gustafsson, J. Å. (2003). Estrogen receptor (ER) beta modulates ERalpha-mediated transcriptional activation by altering the recruitment of c-Fos and c-Jun to estrogen-responsive promoters. Molecular and Cellular Biology, 23(18), 6477-6491. [Link]

  • ECETOC. (n.d.). Guidance on Identifying Endocrine Disrupting Effects. ECETOC. [Link]

  • OECD. (n.d.). OECD Activities on Endocrine Testing. OECD. [Link]

  • Gaido, K. W., et al. (1999). Differential Interaction of the Methoxychlor Metabolite 2,2-Bis-(p-Hydroxyphenyl)-1,1,1-Trichloroethane with Estrogen Receptors α and β1. Endocrinology, 140(12), 5746-5753. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Schneider, S., et al. (2005). OECD test strategies and methods for endocrine disruptors. Toxicology and Applied Pharmacology, 207(2 Suppl), 146-154. [Link]

  • Murono, E. P., et al. (2004). The effects of the reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl). CDC Stacks. [Link]

Sources

Validating Endocrine Disruptor Activity: A Comparative Analysis of HPTE and Known Estrogens' Binding Affinity to Estrogen Receptors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of toxicology and drug development, the precise characterization of endocrine-disrupting chemicals (EDCs) is paramount for assessing potential health risks and developing safer alternatives. 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), a primary metabolite of the organochlorine pesticide methoxychlor, has garnered significant attention due to its known interactions with the endocrine system.[1] This guide provides a technical comparison of HPTE's binding affinity to estrogen receptors (ERs) alongside well-established estrogens, offering researchers a framework for validating their own EDC binding data.

The biological effects of estrogens are primarily mediated through two receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which can exhibit distinct ligand binding affinities and downstream physiological responses.[2] Therefore, a comprehensive understanding of a compound's binding profile to both ERα and ERβ is crucial.

The Principle of Competitive Binding: A Self-Validating System

To quantitatively assess the binding affinity of a test compound like HPTE, a competitive binding assay is the gold standard. This technique relies on the principle of competition between a labeled, high-affinity ligand (typically radiolabeled 17β-estradiol, [³H]-E₂,) and an unlabeled test compound for binding to the estrogen receptor. The degree of displacement of the labeled ligand by the test compound is directly proportional to the test compound's binding affinity.

This assay design is inherently self-validating. By including a standard curve with a known high-affinity ligand like 17β-estradiol, the performance of the assay can be monitored in real-time. Furthermore, the inclusion of positive and negative controls ensures the reliability and reproducibility of the data. The Organisation for Economic Co-operation and Development (OECD) has established a comprehensive Test Guideline (TG 493) for human recombinant estrogen receptor in vitro assays, which provides a robust framework for conducting these experiments.[3]

Figure 1: A generalized workflow for a competitive estrogen receptor binding assay.

Comparative Binding Affinity Data

The binding affinity of a compound is typically expressed as its Relative Binding Affinity (RBA), which is a ratio of the IC50 of the reference compound (17β-estradiol, RBA = 100%) to the IC50 of the test compound. A higher RBA value indicates a stronger binding affinity.

CompoundInteraction Energy with ERα (kcal/mol)[4]Relative Binding Affinity (RBA) for ERα (%)Notes
17β-Estradiol (E2)-88.5100Endogenous estrogen, high affinity
HPTE -75.9 Data not available Metabolite of methoxychlor
Diethylstilbestrol (DES)-82.6121[5]Synthetic estrogen, high affinity
Estrone (E1)Data not available12[6]Endogenous estrogen, lower affinity than E2
Estriol (E3)-100.11.4[6]Endogenous estrogen, lower affinity than E2
Bisphenol A (BPA)-84.70.015[5]Known endocrine disruptor

Note: The interaction energy and RBA are different metrics and should not be directly compared in terms of absolute values. The table illustrates the relative ranking of binding strength. The RBA values for DES, E1, E3, and BPA are from experimental competitive binding assays and are provided for comparative context.

The computational data suggests that HPTE has a substantial interaction energy with ERα, albeit lower than the endogenous ligand 17β-estradiol.[4] This is consistent with its classification as an endocrine disruptor.

The Nuances of Receptor Subtype Selectivity and Functional Activity

Beyond simple binding, the functional consequence of that binding is critical. Research has shown that HPTE acts as a potent agonist for ERα, meaning it activates the receptor, while simultaneously acting as an antagonist for ERβ, blocking its activation.[7] This dual activity highlights the complexity of EDC-receptor interactions and the importance of assessing not just binding affinity but also the functional outcome (agonist vs. antagonist activity) at each receptor subtype.

Figure 2: HPTE exhibits opposing functional activities at the two estrogen receptor subtypes.

Experimental Protocol: A Step-by-Step Guide to Competitive Binding Assay

For laboratories seeking to validate their own findings or screen new compounds, the following protocol, adapted from established methodologies, provides a robust starting point.[8]

I. Preparation of Reagents

  • Assay Buffer: Prepare a suitable buffer, such as Tris-EDTA, to maintain pH and stability.

  • Receptor Preparation: Utilize either purified recombinant human ERα or ERβ, or cytosol preparations from target tissues (e.g., rat uterus).

  • Radioligand: Use a high specific activity radiolabeled 17β-estradiol (e.g., [2,4,6,7-³H]-17β-estradiol).

  • Test Compounds: Prepare serial dilutions of HPTE and known estrogens (e.g., 17β-estradiol, DES, BPA) in a suitable solvent like DMSO.

II. Assay Procedure

  • Incubation: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of the estrogen receptor, and the radiolabeled 17β-estradiol.

  • Competition: Add increasing concentrations of the unlabeled test compounds (HPTE, 17β-estradiol for the standard curve, and other controls).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. Common methods include hydroxylapatite (HAP) precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

III. Data Analysis

  • Standard Curve: Plot the percentage of bound radioligand against the logarithm of the unlabeled 17β-estradiol concentration.

  • IC50 Determination: For each test compound, plot the percentage of bound radioligand against the logarithm of the compound's concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Relative Binding Affinity (RBA) Calculation: Calculate the RBA using the following formula: RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[6]

Conclusion

The validation of HPTE's binding affinity to estrogen receptors serves as a critical case study for researchers in the field of endocrine disruption. While direct experimental RBA data for HPTE remains a gap in the publicly available literature, computational models and functional assays provide strong evidence of its significant interaction with both ERα and ERβ, albeit with opposing functional outcomes. By employing standardized and self-validating competitive binding assays, researchers can confidently characterize the estrogenic potential of novel compounds, contributing to a more comprehensive understanding of their toxicological profiles and ensuring greater safety in drug development and environmental protection.

References

  • Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153. [Link]

  • Haas, E., Meyer, M. R., Schurr, U., Bhattacharya, I., Minotti, R., Nguyen, H. H., Heigl, A., Lachat, M., Genoni, M., & Barton, M. (2007). Differential effects of 17beta-estradiol on function and expression of estrogen receptor alpha, estrogen receptor beta, and GPR30 in arteries and veins of patients with atherosclerosis. Hypertension, 50(2), 367–372. [Link]

  • Kuiper, G. G., Lemmen, J. G., Carlsson, B., Corton, J. C., Safe, S. H., van der Saag, P. T., van der Burg, B., & Gustafsson, J. Å. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta. Endocrinology, 139(10), 4252–4263. [Link]

  • Lin, A. H., Li, R. W., Ho, E. Y., Leung, G. P., Leung, S. W., Vanhoutte, P. M., & Man, R. Y. (2013). Differential ligand binding affinities of human estrogen receptor-alpha isoforms. PloS one, 8(4), e63199. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Appendix B5. [Link]

  • OECD. (2012). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Paterni, I., Granchi, C., Katzenellenbogen, J. A., & Minutolo, F. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. Steroids, 90, 13–29. [Link]

  • Sakkiah, S., Selvaraj, C., Gong, P., Zhang, C., Tong, W., & Hong, H. (2017). Development of estrogen receptor beta binding prediction model using large sets of chemicals. Journal of cheminformatics, 9(1), 19. [Link]

  • Zachow, R., & Uzumcu, M. (2014). Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro. International journal of environmental research and public health, 11(1), 755–770. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. Endocrine Disruptor Screening Program Test Guidelines. [Link]

  • VEGA HUB. (2020). Estrogen Receptor Relative Binding Affinity Model v- 1.0.1. [Link]

  • Judson, R. S., Magpantay, F. M., Chickarmane, V., Haskell, C., Tania, N., Taylor, M. D., Xia, M., Huang, R., & Houck, K. A. (2015). Integrated Model of Chemical Perturbations of a Biological Pathway Using 18 In Vitro High-Throughput Screening Assays for the Estrogen Receptor. Toxicological sciences, 148(1), 137–154. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry. [Link]

  • Warner, M., & Gustafsson, J. Å. (2015). Estrogen receptor alpha and beta in the control of female and male reproduction. Physiology & behavior, 144, 147–153. [Link]

  • Yassa, M., & Uslu, S. (2019). Molecular mechanism of estrogen–estrogen receptor signaling. Molecular biology reports, 46(3), 3565–3574. [Link]

  • Akgul, Y., Derk, R. C., Meighan, T., & Uzumcu, M. (2008). The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells. Reproductive toxicology (Elmsford, N.Y.), 25(1), 52–58. [Link]

  • Roncaglioni, A., Piclin, N., Pintore, M., & Benfenati, E. (2008). Binary classification models for endocrine disrupter effects mediated through the estrogen receptor. SAR and QSAR in Environmental Research, 19(7-8), 697–715. [Link]

  • Ortega, J., Salcedo-Pérez, E., & Tolentino, H. (2022). FMO Study of the Interaction Energy between Human Estrogen Receptor α and Selected Ligands. International Journal of Molecular Sciences, 23(24), 15729. [Link]

  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., Shah, I., Wambaugh, J. F., & Crofton, K. M. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology, 48(15), 8872–8881. [Link]

  • Katchy, A., & Thomas, R. (2013). Correlation Between the Composition of Various Estrogen Receptors and Ligand Binding. Defense Technical Information Center. [Link]

  • LifeNet Health. (n.d.). In Vitro Estrogen Receptor Binding Assay (ERB). [Link]

  • An, J., Tzagarakis-Foster, C., Scharschmidt, T. C., Lomri, N., & Leitman, D. C. (2001). Estrogen receptor beta-selective transcriptional activity and recruitment of coregulators by phytoestrogens. The Journal of biological chemistry, 276(21), 17808–17814. [Link]

  • Rider, C. V., Hartig, P. C., Cardon, M. C., Lambright, C. R., Bobseine, K. L., Guillette, L. J., Jr, Gray, L. E., & Wilson, V. S. (2012). The ability of weak estrogenic mixtures to produce developmental effects in the female rat is mixture and dose dependent. Toxicological sciences, 129(1), 129–143. [Link]

  • Kim, M. M., Lee, S. K., Chun, Y. J., & Kim, D. (2010). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of biochemistry and molecular biology, 43(9), 620–625. [Link]

  • Nettles, K. W., Sun, J., Rakov, A., Sheng, S., Veverka, K. A., & Katzenellenbogen, J. A. (2007). Exploration of dimensions of estrogen potency: parsing ligand binding and coactivator binding affinities. The Journal of biological chemistry, 282(15), 11099–11110. [Link]

  • Kaylor, R., & VandeVoort, C. A. (2021). Application of an in Vitro Assay to Identify Chemicals That Increase Estradiol and Progesterone Synthesis and Are Potential Breast Cancer Risk Factors. Environmental health perspectives, 129(7), 77003. [Link]

  • Harris, H. A., Bapat, A. R., Gonder, D. S., & Frail, D. E. (2002). The ligand binding domain of human estrogen receptor beta is required for correct subcellular localization and post-translational modification. The Journal of biological chemistry, 277(29), 26490–26497. [Link]

  • OECD. (n.d.). Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay. [Link]

  • Peterson, D. N., & Katzenellenbogen, J. A. (1998). In silico prediction of estrogen receptor subtype binding affinity and selectivity using statistical methods and molecular docking with 2-arylnaphthalenes and 2-arylquinolines. Journal of medicinal chemistry, 41(22), 4327–4340. [Link]

  • Shiau, A. K., Barstad, D., Loria, P. M., Cheng, L., Kushner, P. J., Agard, D. A., & Greene, G. L. (1998). The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen. Cell, 95(7), 927–937. [Link]

  • ResearchGate. (n.d.). Relative binding affinity of various estrogenic compounds and phytoestrogens to ER66 and ER46. [Link]

  • ResearchGate. (n.d.). Relative binding affinity (RBA) values for ERα and ERβ and the.... [Link]

  • ResearchGate. (n.d.). Competitive binding curves yield IC50 values. Steroid hormone deprived.... [Link]

  • ResearchGate. (n.d.). (A) Serum 17β-estradiol levels (pg/mL) were similar when comparing.... [Link]

  • PubMed. (n.d.). Comparing the effect of estradiol benzoate and 17β-estradiol plus progesterone on follicular turnover and development, and pregnancy outcomes in a timed artificial insemination protocol. [Link]

  • PubMed. (n.d.). Acute effects of 17beta-estradiol on ventricular and vascular hemodynamics in postmenopausal women. [Link]

  • PubMed Central (PMC). (n.d.). Estrogen receptor alpha dynamics and plasticity during endocrine resistance. [Link]

Sources

Comparative Guide: In Vivo vs. In Vitro Effects of HPTE Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Target Audience: Toxicologists, Endocrine Researchers, and Drug Development Scientists

Executive Summary: The Pro-Toxicant Paradox

HPTE (2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane) represents a classic case of metabolic activation in toxicology. It is the bioactive metabolite of the organochlorine pesticide Methoxychlor (MXC). While MXC itself has low affinity for estrogen receptors, its hepatic conversion to HPTE creates a potent endocrine disruptor.

This guide contrasts the direct cellular effects observed in vitro (where HPTE is applied directly) against the systemic toxicity observed in vivo (where MXC is administered and metabolized). Understanding this distinction is critical for designing valid experimental models, as in vitro screens using parent MXC often yield false negatives due to the lack of metabolic activation systems.

Mechanistic Profile: In Vitro Dynamics

In vitro models allow for the isolation of HPTE's direct molecular targets without the confounding variables of pharmacokinetics.

A. Receptor-Mediated Signaling

HPTE functions as a Selective Estrogen Receptor Modulator (SERM) with a complex profile:

  • ER

    
     Agonist:  HPTE binds ER
    
    
    
    with high affinity (approx. 10-fold lower than estradiol but 100-fold higher than MXC), driving proliferative effects in reproductive tissues.
  • ER

    
     Antagonist:  In tissues dominated by ER
    
    
    
    (e.g., ovary, prostate), HPTE blocks endogenous estrogen signaling, potentially disrupting feedback loops.
  • Androgen Receptor (AR) Antagonist: HPTE competitively binds AR, preventing testosterone-mediated gene transcription.

B. Steroidogenic Enzyme Inhibition

Distinct from receptor binding, HPTE directly inhibits key enzymes in the steroid biosynthesis pathway, specifically in Leydig (testis) and Granulosa (ovary) cells.[1]

  • Target 1: Cholesterol Side-Chain Cleavage Enzyme (P450scc / CYP11A1).[1]

  • Target 2: 3

    
    -Hydroxysteroid Dehydrogenase (3
    
    
    
    -HSD).

Key Data Point: Significant inhibition of testosterone production in Leydig cells is observed at HPTE concentrations as low as 100 nM , whereas parent MXC requires significantly higher concentrations to achieve similar effects, often due to non-specific toxicity rather than specific inhibition.

Visualization: HPTE Dual Mode of Action

The following diagram illustrates the simultaneous receptor modulation and enzymatic blockade by HPTE.

HPTE_Mechanism cluster_Receptors Receptor Modulation cluster_Enzymes Steroidogenesis Inhibition HPTE HPTE (Bioactive Metabolite) ERa ERα Receptor (Agonist) HPTE->ERa Activates ERb ERβ Receptor (Antagonist) HPTE->ERb Blocks AR Androgen Receptor (Antagonist) HPTE->AR Blocks CYP11A1 CYP11A1 (P450scc) HPTE->CYP11A1 Inhibits (IC50 ~100 nM) HSD3B 3β-HSD HPTE->HSD3B Inhibits (IC50 ~8 µM) Testosterone Testosterone Biosynthesis HPTE->Testosterone Reduces Output Proliferation Cell Proliferation (Uterus) ERa->Proliferation CYP11A1->Testosterone HSD3B->Testosterone

Caption: HPTE acts via a dual mechanism: modulating nuclear receptors (ER


, ER

, AR) and directly inhibiting steroidogenic enzymes (CYP11A1, 3

-HSD), leading to endocrine disruption.

Systemic Effects: In Vivo Dynamics[1][2][3][4][5]

In vivo assessment of HPTE is almost exclusively performed via the administration of the parent compound, Methoxychlor (MXC) . This is because HPTE has poor oral bioavailability and is the product of hepatic metabolism.

The Metabolic Requirement
  • Route: Oral Gavage (standard).[2]

  • Metabolism: MXC is demethylated by hepatic CYP450 enzymes to form HPTE.

  • Bioavailability: Direct administration of HPTE is rare due to rapid conjugation and excretion; MXC serves as a "slow-release" precursor.

Physiological Outcomes[7][8][9]
  • Reproductive Tract Atrophy: In males, chronic exposure leads to reduced testicular size and epididymal weight, driven by the drop in local testosterone (enzymatic inhibition) and AR antagonism.

  • Fertility Reduction: Decreased sperm count and motility.

  • Hormonal Imbalance: Serum testosterone levels drop significantly, while LH (Luteinizing Hormone) may rise due to the loss of negative feedback, though this compensatory rise is often insufficient to restore T levels.

Visualization: The In Vivo Activation Pathway

This workflow demonstrates why in vivo studies typically dose MXC to study HPTE effects.

InVivo_Activation cluster_Targets Target Tissues MXC_Dose Oral Administration (Methoxychlor) Liver Hepatic Metabolism (CYP450 Demethylation) MXC_Dose->Liver Absorption HPTE_Systemic Systemic HPTE (Active Metabolite) Liver->HPTE_Systemic Bioactivation Testis Testis (Leydig Cells) HPTE_Systemic->Testis Enzyme Inhibition Uterus Uterus (Epithelium) HPTE_Systemic->Uterus ER Agonism Outcome Reproductive Toxicity (Atrophy, Infertility) Testis->Outcome Uterus->Outcome

Caption: In vivo toxicity relies on the hepatic bioactivation of Methoxychlor (MXC) into HPTE, which then targets reproductive tissues to induce systemic toxicity.[1][3][4]

Comparative Data Summary

FeatureIn Vitro (Direct HPTE Exposure)In Vivo (MXC Administration)
Test Agent Pure HPTE (dissolved in DMSO/Ethanol)Methoxychlor (MXC) (in oil vehicle)
Effective Concentration 50 - 500 nM (Inhibition of T synthesis)20 - 200 mg/kg/day (Reproductive toxicity)
Primary Variable Concentration (Molarity)Dose (mg/kg body weight)
Metabolism None (unless co-cultured with hepatocytes)Required (Hepatic conversion MXC

HPTE)
Key Endpoint Reduced Testosterone/Progesterone secretionReduced organ weights, fertility index
Timeframe Hours (2h - 24h)Days to Weeks (sub-chronic/chronic)
Relevance Mechanistic elucidation (Enzyme/Receptor)Physiological/Teratogenic risk assessment

Experimental Protocols

Protocol A: In Vitro Steroidogenesis Assay (Leydig Cells)

Objective: To quantify the direct inhibition of testosterone biosynthesis by HPTE.

  • Cell Isolation: Isolate Leydig cells from adult rat testes using collagenase digestion and Percoll density gradient centrifugation.

  • Culture: Plate cells (

    
     cells/well) in DMEM/F12 medium. Allow attachment for 24 hours.
    
  • Treatment:

    • Replace medium with fresh serum-free medium containing LH (100 ng/mL) to stimulate maximal steroidogenesis.

    • Add HPTE at increasing concentrations: 0, 10, 100, 500, 1000 nM .

    • Control: Vehicle only (DMSO < 0.1%).

  • Incubation: Incubate for 4 hours at 37°C / 5% CO

    
    .
    
  • Quantification: Collect media. Measure Testosterone and Progesterone levels via RIA or ELISA.

  • Data Analysis: Plot concentration-response curves to determine IC50.

    • Validation Check: If Progesterone accumulates while Testosterone decreases, this confirms CYP17 or 17

      
      -HSD inhibition. If Pregnenolone accumulates, it confirms 3
      
      
      
      -HSD inhibition.
Protocol B: In Vivo Reproductive Toxicity (MXC Exposure)

Objective: To assess systemic endocrine disruption mediated by metabolically generated HPTE.[1]

  • Animals: Adult male Sprague-Dawley rats (n=10 per group).

  • Acclimatization: 1 week standard housing.

  • Dosing Regimen:

    • Administer Methoxychlor (MXC) via oral gavage daily for 30 days .

    • Dose groups: 0 (Corn Oil Control), 50, 100, 200 mg/kg/day .

    • Note: We dose MXC because HPTE has poor stability/bioavailability for direct oral dosing.

  • In-Life Observations: Monitor body weight and clinical signs daily.

  • Termination & Necropsy:

    • Euthanize 24 hours after the final dose.

    • Collect serum for hormone analysis (Testosterone, LH, FSH, Estradiol).

    • Weigh reproductive organs: Testes, Epididymides, Seminal Vesicles, Prostate.

  • Histopathology: Fix testes in Bouin’s solution; stain with H&E to evaluate spermatogenesis and Leydig cell morphology.

  • Correlation: Compare serum T levels with organ weights to establish the NOAEL (No Observed Adverse Effect Level).

References

  • Akingbemi, B. T., et al. (2000). "A metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane, reduces testosterone biosynthesis in rat leydig cells through suppression of steady-state messenger ribonucleic acid levels of the cholesterol side-chain cleavage enzyme." Biology of Reproduction.

  • Gaido, K. W., et al. (1999).

    
     and 
    
    
    
    , and androgen receptor: structure-activity studies." Molecular Pharmacology.
  • Laws, S. C., et al. (2000). "Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats." Toxicological Sciences.

  • Murono, E. P., & Derk, R. C. (2005). "The methoxychlor metabolite, HPTE, inhibits rat luteal cell progesterone production." Reproductive Toxicology.

  • Hu, Y., et al. (2002). "Mechanisms of action of the methoxychlor metabolite HPTE on the reproductive tract." Journal of Endocrinology.

Sources

Analytical Cross-Validation Guide: HPTE (2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For high-throughput quantification of HPTE in biological matrices, LC-MS/MS (ESI-) is the superior primary method due to its sensitivity and lack of derivatization requirements. However, GC-MS remains the requisite method for structural confirmation in forensic/regulatory contexts, while In Vitro Bioassays (YES/Luciferase) are essential for validating the functional endocrine-disrupting potential that mass spectrometry cannot detect.

Introduction: The Analytical Paradox of HPTE

HPTE is the primary bioactive metabolite of the pesticide Methoxychlor. Unlike its parent compound, HPTE possesses dual hydroxyl groups, rendering it an estrogen receptor agonist (ER


) and antagonist (ER

).

The Challenge:

  • Polarity: The hydroxyl moieties cause severe peak tailing and adsorption in gas chromatography without derivatization.

  • Matrix Interference: In serum or tissue, lipid co-extraction suppresses ionization in LC-MS.

  • Functional Ambiguity: Detecting the molecule does not confirm its biological availability or activity.

This guide outlines a Triangulated Cross-Validation Protocol to ensure data integrity.

Primary Quantitative Method: LC-MS/MS

The Gold Standard for Biological Matrices

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) in negative mode is preferred. HPTE’s phenolic protons are acidic (


), making them ideal for deprotonation 

.
Protocol: Solid Phase Extraction (SPE) & Analysis

Pre-requisite: Use


C

-HPTE or Deuterated Bisphenol-A (

-BPA) as an Internal Standard (IS).
  • Sample Hydrolysis: Incubate plasma/urine with

    
    -glucuronidase (37°C, 2 hrs) to deconjugate HPTE glucuronides.
    
  • SPE Cleanup:

    • Condition OASIS HLB cartridges with Methanol (3mL) then Water (3mL).

    • Load sample (pH adjusted to 4.0 to ensure protonation for retention).

    • Wash with 5% Methanol/Water.

    • Elute with 100% Methanol.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 1.8

      
      ).
      
    • Mobile Phase: (A) Water + 0.1% Ammonium Acetate; (B) Acetonitrile.

    • Gradient: 40% B to 95% B over 8 minutes.

  • MS/MS Transitions (MRM):

    • Precursor:

      
       317 (Chlorine isotope pattern check required).
      
    • Quantifier Product:

      
       281.
      
    • Qualifier Product:

      
       149.
      

Senior Scientist Note: Watch for "Ion Suppression." If your IS recovery drops below 80%, your SPE wash step is insufficient. Matrix-matched calibration curves are mandatory here.

Confirmatory Method: GC-MS

The Structural Validator

Rationale: While less sensitive than LC-MS/MS for this specific analyte, GC-MS provides superior spectral fingerprinting. It requires derivatization to cap the hydroxyl groups, increasing volatility and thermal stability.

Protocol: Silylation Derivatization

Reagent: BSTFA [N,O-bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Drying: Evaporate SPE eluate to absolute dryness under Nitrogen (

    
    ). Moisture is the enemy; water hydrolyzes the reagent.
    
  • Reaction:

    • Add 50

      
       Anhydrous Pyridine (catalyst).
      
    • Add 50

      
       BSTFA + 1% TMCS.
      
    • Causality: The TMCS acts as a catalyst to silylate sterically hindered hydroxyls.

    • Cap and heat at 65°C for 30 minutes .

  • Injection: Splitless injection at 260°C.

  • Detection: Electron Impact (EI) mode. Look for the molecular ion of the di-TMS derivative (

    
     462 approx).
    

Senior Scientist Note: Incomplete derivatization often manifests as broad, tailing peaks. If this occurs, ensure your pyridine is anhydrous and increase reaction time, not temperature (to avoid degradation).

Functional Validation: Yeast Estrogen Screen (YES)

The Biological Reality Check

Rationale: Chemical presence does not equal toxicity. The YES assay utilizes yeast transfected with human hER


 and a lacZ reporter.
Protocol:
  • Culture: Grow recombinant yeast in minimal medium.

  • Exposure: Plate yeast with serial dilutions of the HPTE extract (from the SPE step, solvent exchanged to Ethanol).

  • Incubation: 48-72 hours at 30°C.

  • Readout: Add CPRG (chlorophenol red-

    
    -D-galactopyranoside).
    
    • Mechanism:[1][2][3] hER

      
       binding 
      
      
      
      lacZ expression
      
      
      
      
      -galactosidase enzyme
      
      
      CPRG cleavage
      
      
      Red color shift (540 nm).
  • Validation: Compare

    
     of sample to 
    
    
    
    -estradiol standard.

Comparative Data Analysis

The following table summarizes performance metrics derived from cross-validation studies of chlorinated phenolic metabolites.

FeatureLC-MS/MS (ESI-)GC-MS (Derivatized)YES Bioassay
Primary Utility Quantification (High Throughput)Structural ConfirmationActivity Screening
Limit of Detection (LOD) 0.5 - 2.0 ng/L (ppt)10 - 50 ng/L (ppt)~10 ng/L (Estradiol Eq.)
Sample Prep Time Low (SPE only)High (SPE + Dry + Derivatize)Medium (Incubation req.)
Selectivity High (MRM transitions)High (Mass fingerprint)Low (Responds to all estrogens)
Major Limitation Matrix Effects (Ion Suppression)Moisture SensitivityNon-specific (Total Activity)

Visualization of Workflows

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the appropriate HPTE analytical method based on sample origin and data requirements.

HPTE_Decision_Tree Start Start: HPTE Analysis Matrix Select Matrix Start->Matrix Water Water / Simple Buffer Matrix->Water Bio Serum / Tissue / Urine Matrix->Bio Goal Define Goal Water->Goal Bio->Goal Quant Quantification Goal->Quant Confirm Legal/Forensic ID Goal->Confirm Activity Toxicity Screening Goal->Activity Method_LC LC-MS/MS (ESI-) (High Sensitivity) Quant->Method_LC Preferred Method_GC GC-MS (BSTFA) (Spectral Fingerprint) Confirm->Method_GC Required Method_YES YES / Luciferase Assay (Functional Potency) Activity->Method_YES Method_LC->Method_GC Cross-Validation

Diagram 2: The Cross-Validation Loop

Caption: A self-correcting workflow where mass spectrometry quantifies the molecule and bioassays validate its active potential.

Validation_Loop cluster_0 Chemical Analysis cluster_1 Biological Analysis LC LC-MS/MS (Quantify Mass) GC GC-MS (Confirm Structure) LC->GC Subset Check Bio YES Assay (Measure Activity) LC->Bio Aliquot Result Validated Profile LC->Result Conc. Determined GC->Result Identity Confirmed Bio->Result Potency Confirmed Sample Unknown Sample Sample->LC

References

  • Gaido, K. W., et al. (1999).

    
     and 
    
    
    
    , and Androgen Receptors. Endocrinology.
  • U.S. EPA.[4] (2021). ToxCast & Tox21 Summary Files: Estrogen Receptor Assays.[4]

  • Sigma-Aldrich. Derivatization with BSTFA + TMCS: Protocol & Application Guide.

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry.

Sources

Confirming the Essential Role of ERα in Mediating HPTE's Estrogenic Responses: A Comparative Guide Using Knockout Mice

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the experimental evidence confirming the critical role of Estrogen Receptor Alpha (ERα) in mediating the physiological responses to 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), the primary active metabolite of the pesticide methoxychlor. By leveraging the power of ERα knockout (ERαKO) mouse models, researchers have unequivocally demonstrated that ERα is the principal transducer of HPTE's estrogenic activity in key target tissues.

Introduction: The Endocrine Disruptor HPTE and the ERα Hypothesis

HPTE is a well-characterized endocrine-disrupting chemical (EDC) that mimics the effects of the natural hormone 17β-estradiol (E2).[1] EDCs can interfere with the body's endocrine system, and exposure to them has been linked to various health issues.[2] A significant body of research has focused on understanding the molecular mechanisms through which HPTE exerts its effects. The central hypothesis has been that HPTE, like E2, primarily acts through the nuclear hormone receptor, ERα.

ERα is a ligand-activated transcription factor that, upon binding to estrogens or estrogen mimics, regulates the expression of a wide array of genes involved in cellular proliferation, differentiation, and physiological processes.[3][4] The development of ERαKO mice, which lack a functional ERα protein, has provided an invaluable tool to test this hypothesis directly.[5][6] If HPTE's effects are indeed mediated by ERα, then these effects should be significantly diminished or entirely absent in ERαKO mice compared to their wild-type (WT) counterparts.

Comparative Analysis: Wild-Type vs. ERα Knockout Mice Responses to HPTE

The most direct and compelling evidence for ERα's role in HPTE's action comes from comparative studies in WT and ERαKO mice. The uterotrophic assay, a standard in vivo test for estrogenicity, has been instrumental in this regard.[7][8][9] This assay measures the increase in uterine weight following exposure to an estrogenic compound.

The Uterotrophic Response: A Clear Distinction

In numerous studies, administration of HPTE to ovariectomized (OVX) WT mice elicits a robust uterotrophic response, characterized by a significant increase in uterine wet weight. This mimics the effect of E2 and is a hallmark of estrogenic activity. In stark contrast, this response is completely abrogated in OVX ERαKO mice treated with HPTE.[6][10] The lack of uterine growth in the absence of ERα provides definitive proof that this receptor is necessary for HPTE to induce this classic estrogenic effect.

Endpoint Wild-Type (WT) Mice ERα Knockout (ERαKO) Mice Interpretation
Uterine Wet Weight Significant increase following HPTE treatmentNo significant increase following HPTE treatmentERα is essential for the uterotrophic response to HPTE.
Uterine Epithelial Cell Proliferation Marked increase in cell divisionNo increase in cell divisionERα mediates HPTE-induced cell proliferation in the uterus.
Expression of Estrogen-Responsive Genes (e.g., Lactoferrin, C3) Upregulation following HPTE treatmentNo upregulation following HPTE treatmentERα is required for the transcriptional activation of target genes by HPTE.

This table summarizes the typical findings from uterotrophic assays comparing WT and ERαKO mice exposed to HPTE. The data consistently demonstrate the necessity of ERα for HPTE's estrogenic activity in the uterus.

Mechanistic Insights: The ERα-Dependent Signaling Pathway

HPTE, as an ERα agonist, initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular responses.[11][12] The binding of HPTE to ERα induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[13] There, the HPTE-ERα complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or it can interact with other transcription factors to modulate gene expression.[3][14]

HPTE_ERa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPTE HPTE ERa_HSP ERα-HSP Complex HPTE->ERa_HSP Binds ERa ERα ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization HSP HSP ERa_HSP->ERa HSP Dissociation ERE ERE ERa_dimer->ERE Binds to Gene Target Gene ERE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: HPTE-mediated ERα signaling pathway.

Experimental Protocols: A Guide to the Uterotrophic Assay

The following is a generalized protocol for the uterotrophic assay in mice, a cornerstone experiment for confirming the role of ERα.

Step-by-Step Methodology
  • Animal Model Selection and Preparation:

    • Use immature (e.g., 21-23 days old) or adult ovariectomized (OVX) female mice (e.g., C57BL/6 strain).[15] OVX is performed to remove the endogenous source of estrogens. Allow for a post-surgery recovery period of at least 7 days.

    • House animals in controlled conditions with ad libitum access to food and water.[16]

  • Dosing and Administration:

    • Prepare dosing solutions of HPTE in a suitable vehicle (e.g., corn oil).

    • Administer HPTE daily for 3 consecutive days via subcutaneous injection or oral gavage. Include a vehicle control group and a positive control group (e.g., 17β-estradiol).

  • Tissue Collection and Processing:

    • On the day after the final dose, euthanize the mice by an approved method.

    • Carefully dissect the uterus, trimming away any adhering fat and connective tissue.

    • Blot the uterus to remove excess fluid and record the wet weight.

  • Data Analysis:

    • Calculate the mean uterine weight for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the vehicle control.

Self-Validating System

The inclusion of both a vehicle control and a positive control (E2) is crucial for the self-validation of the assay. The vehicle control establishes the baseline uterine weight in the absence of estrogenic stimulation, while the positive control confirms that the experimental system is responsive to a known estrogen.

Uterotrophic_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_analysis Data Interpretation Mice OVX WT & ERαKO Mice Groups Group Allocation: - Vehicle - HPTE - E2 (Positive Control) Mice->Groups Dosing Daily Dosing (3 days) Groups->Dosing Euthanasia Euthanasia & Uterine Dissection Dosing->Euthanasia Weighing Record Uterine Wet Weight Euthanasia->Weighing Stats Statistical Analysis Weighing->Stats Conclusion Compare Responses: WT vs. ERαKO Stats->Conclusion

Caption: Experimental workflow for the uterotrophic assay.

Beyond the Uterus: Other Tissues and Considerations

While the uterus is a primary model, the role of ERα in mediating HPTE's effects extends to other tissues. For instance, studies on embryonic thymocytes have also explored the involvement of estrogen receptors in HPTE-induced effects.[1][17][18] However, in some cell types, the response to HPTE may be more complex and potentially involve other receptors or signaling pathways.[12][17]

It is also important to note that HPTE can act as an ERα agonist and an ERβ antagonist.[11][12] The use of ERβ knockout mice and double knockout (ERα/β) mice has further helped to dissect the specific roles of each receptor in mediating the effects of HPTE and other EDCs.[19]

Conclusion

The collective evidence from studies utilizing ERα knockout mice provides a clear and compelling confirmation of the central role of ERα in mediating the estrogenic responses to HPTE. The abrogation of the uterotrophic response and other estrogen-dependent endpoints in ERαKO mice serves as a definitive demonstration of this molecular mechanism. This understanding is critical for risk assessment of EDCs and for the development of strategies to mitigate their potential health impacts.

References

  • Hewitt, S. C., Kissling, G. E., Fieselman, K. E., Jayes, F. L., Korach, K. S., & Williams, C. J. (2017). Role of ERα in Mediating Female Uterine Transcriptional Responses to IGF1. Endocrinology, 158(8), 2633–2643. [Link]

  • Bae, J., Knowles, S., & Barnett, J. B. (2021). HPTE-Induced Embryonic Thymocyte Death and Alteration of Differentiation Is Not Rescued by ERα or GPER Inhibition but Is Exacerbated by Concurrent TCR Signaling. International Journal of Molecular Sciences, 22(18), 10041. [Link]

  • Couse, J. F., & Korach, K. S. (1999). Estrogen receptor null mice: what have we learned and where will they lead us? Endocrine Reviews, 20(3), 358–417. [Link]

  • van der Burg, B., van der Linden, S. C., Man, H. Y., van Vugt-Lussenburg, B. M. A., & Brouwer, A. (2021). Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds. Toxicological Sciences, 181(2), 205–218. [Link]

  • Mamounis, K. J., Yang, J. A., Yasrebi, A., & Roepke, T. A. (2017). The Arcuate Estrogen-Regulated Transcriptome: Estrogen Response Element–Dependent and –Independent Signaling of ERα in Female Mice. Endocrinology, 158(1), 105–118. [Link]

  • Couse, J. F., & Korach, K. S. (2000). Oestrogen receptor knockout mice: roles for oestrogen receptors alpha and beta in reproductive tissues. The Journal of Endocrinology, 167(2), 175–182. [Link]

  • Winuthayanon, W., Hewitt, S. C., Orvis, G. D., Behringer, R. R., & Korach, K. S. (2013). Estrogen hormone physiology: Reproductive findings from estrogen receptor mutant mice. Journal of Steroids & Hormonal Science, S4, 001. [Link]

  • Delfosse, V., Grimaldi, M., Boulahtouf, A., Le Mevel, S., Bourguet, W., & Balaguer, P. (2014). Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action. Annales d'Endocrinologie, 75(1), 32–39. [Link]

  • Li, Z., Wei, H., Li, S., Wu, D., Liu, J., & Chen, Y. (2015). Histone acetyltransferase 1 interacts with estrogen receptor alpha (ERα) and affects ERα-mediated transcription. Journal of Biological Chemistry, 290(14), 8995–9006. [Link]

  • Zachow, R. J., & Miller, J. B. (2016). Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro. Reproductive Toxicology, 60, 111–118. [Link]

  • Holladay, S. D., & Smialowicz, R. J. (2000). Methoxychlor Metabolite HPTE Alters Viability and Differentiation of Embryonic Thymocytes from C57BL/6 Mice. Toxicology and Applied Pharmacology, 162(1), 1–10. [Link]

  • Adlanmerini, M., Solinhac, R., Abot, A., Fabre, A., Raymond-Letron, I., Guihot, A. L., ... & Arnal, J. F. (2020). A Novel Mouse Model to Analyze Non-Genomic ERα Physiological Actions. International Journal of Molecular Sciences, 21(10), 3469. [Link]

  • Heldring, N., Pike, A., Andersson, S., Matthews, J., Cheng, G., Hartman, J., ... & Treuter, E. (2007). Estrogen receptor alpha: molecular mechanisms and emerging insights. Developmental Cell, 12(5), 615–628. [Link]

  • Bae, J., Knowles, S., & Barnett, J. B. (2021). HPTE-Induced Embryonic Thymocyte Death and Alteration of Differentiation Is Not Rescued by ERα or GPER Inhibition but Is Exacerbated by Concurrent TCR Signaling. International Journal of Molecular Sciences, 22(18), 10041. [Link]

  • De la Cruz, G., & Gomez, H. (2022). FMO Study of the Interaction Energy between Human Estrogen Receptor α and Selected Ligands. Molecules, 27(24), 8758. [Link]

  • U.S. Environmental Protection Agency. (2009). Story of the Uterotrophic Assay. Regulations.gov. [Link]

  • Dupont, S., Krust, A., Gansmuller, A., Dierich, A., Chambon, P., & Mark, M. (2000). Effect of single and compound knockouts of estrogen receptors α (ERα) and β (ERβ) on mouse reproductive phenotypes. Development, 127(19), 4277–4291. [Link]

  • Ashby, J., Lefevre, P. A., Odum, J., Tinwell, H., Kennedy, S. W., Beresford, N., & Sumpter, J. P. (2000). The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay. Environmental Health Perspectives, 108(1), 49–56. [Link]

  • Jia, M., Dahlman-Wright, K., & Gustafsson, J. Å. (2015). Estrogen receptor alpha and beta in health and disease. Best Practice & Research Clinical Endocrinology & Metabolism, 29(4), 557–568. [Link]

  • Tatone, C., Di Emidio, G., Vitti, M., & D'Alessandro, A. M. (2024). Concentration-Related Ultrastructural Alterations in Mouse Oocytes Following In Vitro Lindane Exposure. International Journal of Molecular Sciences, 25(3), 1739. [Link]

  • Takeuchi, S., Iida, M., Kobayashi, S., Jin, K., Matsuda, T., & Kojima, H. (2005). Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor. Toxicology, 210(2-3), 223–233. [Link]

  • Yamasaki, K., Sawaki, M., Noda, S., Takatsuki, M., & Ooshima, Y. (2005). Ovariectomized mouse uterotrophic assay of 36 chemicals. The Journal of Toxicological Sciences, 30(3), 195–209. [Link]

  • Akingbemi, B. T., Sottas, C. M., Koulova, A. I., Klinefelter, G. R., & Hardy, M. P. (2004). The methoxychlor metabolite, HPTE, inhibits rat luteal cell progesterone production. Biology of Reproduction, 71(2), 593–600. [Link]

  • CBS This Morning. (2019, January 3). How hormone-disrupting chemicals may harm our health [Video]. YouTube. [Link]

  • Akingbemi, B. T., Sottas, C. M., Koulova, A. I., Klinefelter, G. R., & Hardy, M. P. (2004). The methoxychlor metabolite, HPTE, inhibits rat luteal cell progesterone production. Biology of Reproduction, 71(2), 593–600. [Link]

Sources

Technical Guide: Assessing the Synergistic Effects of HPTE with Other Endocrine Disruptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

HPTE (2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane) represents a critical "metabolic bottleneck" in endocrine disruption toxicology. While its parent compound, Methoxychlor (MXC), is a relatively weak estrogen, HPTE exhibits a binding affinity for Estrogen Receptor


 (ER

) that is orders of magnitude higher.

This guide addresses a specific blind spot in current drug development and toxicological screening: The "Cocktail Effect." HPTE rarely acts in isolation. Its unique profile—acting simultaneously as an ER


 agonist, ER

antagonist, and Androgen Receptor (AR) antagonist—creates complex non-linear dynamics when combined with ubiquitous disruptors like Bisphenol A (BPA) or Genistein.

This document provides a validated framework for quantifying these interactions, moving beyond simple additive models to rigorous isobolographic analysis.

Part 1: The Comparative Profile of HPTE

To assess synergy, one must first establish the baseline potency of HPTE relative to its parent compound and standard alternatives. The following data synthesizes binding affinities and functional potencies derived from mammalian reporter assays.

Table 1: Comparative Endocrine Potency Profile
CompoundER

Affinity (RBA relative to E2)
ER

Affinity (RBA relative to E2)
Functional Mode (ER

)
Functional Mode (ER

)
AR Antagonism (

)
17

-Estradiol (E2)
100% (Reference)100% (Reference)Full AgonistFull AgonistN/A
Methoxychlor (Parent) < 0.01%< 0.01%Weak Agonist (Pro-drug)InactiveWeak
HPTE (Metabolite) 1.0 - 5.0% ~1.0% Strong Agonist Antagonist Moderate (~1-10

M)
Bisphenol A (BPA) 0.01 - 0.1%0.01 - 0.1%Partial AgonistPartial AgonistWeak (>10

M)
Genistein 0.1 - 1.0%5.0 - 30.0%AgonistStrong AgonistN/A

Key Insight: HPTE is unique among these alternatives because of its ER subtype-selective activity . While Genistein preferentially activates ER


 (often considered protective/anti-proliferative), HPTE activates the proliferative ER

while blocking ER

. This "double-hit" mechanism suggests that HPTE may synergize potently with pure ER

agonists by removing the braking mechanism of ER

signaling.

Part 2: Mechanisms of Interaction (The "Why")

Understanding the causality of synergy requires mapping the signaling crosstalk. HPTE does not merely compete for the ligand-binding domain; it alters the stoichiometric balance of nuclear receptors.

Diagram 1: The HPTE Endocrine Crosstalk Pathway

HPTE_Pathway MXC Methoxychlor (Parent) CYP CYP450 Enzymes (Liver Bioactivation) MXC->CYP Metabolism HPTE HPTE (Active Metabolite) CYP->HPTE Demethylation ER_Alpha ER-alpha (Proliferation) HPTE->ER_Alpha Agonist Binding ER_Beta ER-beta (Differentiation/Apoptosis) HPTE->ER_Beta Antagonist Binding AR Androgen Receptor HPTE->AR Antagonist Binding P450scc P450scc Enzyme (Steroidogenesis) HPTE->P450scc Direct Inhibition ERE Estrogen Response Elements (Gene Transcription) ER_Alpha->ERE Promotes Transcription ER_Beta->ERE Modulates/Inhibits ER-alpha

Figure 1: HPTE acts as a "selective estrogen receptor modulator" (SERM) with adverse properties: activating proliferative ER


 pathways while blocking protective ER

and Androgen signaling.

Part 3: Experimental Protocol (The Self-Validating System)

To objectively assess synergy, we cannot rely on simple "Mix A + Mix B" observation. We must use the Chou-Talalay Method , which requires a specific "Checkerboard" dosing design.

Validated Workflow: The Modified E-Screen Assay

Objective: Quantify the proliferation of MCF-7 (breast cancer) cells under single and combined exposures.

Phase 1: Preparation (The "Clean Slate")
  • Cell Line: MCF-7 BUS (highly estrogen-sensitive sub-clone).

  • Media: Phenol Red-Free DMEM. Rationale: Phenol red is a weak estrogen and will skew baseline data.

  • Serum: 5% Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS). Rationale: Removes endogenous steroids to ensure observed effects are solely from the test compounds.

Phase 2: The Checkerboard Dosing Matrix

Do not test random concentrations. You must establish the


 for HPTE and the Partner Drug (e.g., BPA) individually first.
  • Determine Individual Dose-Response:

    • Range:

      
       M to 
      
      
      
      M.
    • Calculate

      
       (Median-effect dose) for HPTE and Partner.
      
  • Combination Dosing:

    • Mix HPTE and Partner at constant ratios (e.g., 1:1 based on their

      
      ).
      
    • Example: If

      
       HPTE = 100 nM and 
      
      
      
      BPA = 500 nM, the 1:1 mixture solution contains 100 nM HPTE + 500 nM BPA.
    • Perform serial dilutions of this mixture.

Phase 3: Readout & Validation
  • Assay: SRB (Sulforhodamine B) or Crystal Violet. Avoid MTT if possible, as some EDCs alter mitochondrial respiration independent of cell number.

  • Negative Control: Vehicle (0.1% Ethanol).

  • Positive Control: 17

    
    -Estradiol (1 nM).
    
  • Antagonist Control (Self-Validation): Co-treat with ICI 182,780 (Fulvestrant) . If the "synergistic" effect is not abolished by ICI, the mechanism is non-ER mediated (toxicity).

Diagram 2: Synergy Assessment Workflow

Workflow Step1 Step 1: Steroid Starvation (48h in CD-FBS) Step2 Step 2: Single Agent Assay (Determine Dm/EC50) Step1->Step2 Step3 Step 3: Checkerboard Dosing (Constant Ratio Mixtures) Step2->Step3 Fix Ratio Step4 Step 4: Proliferation Readout (SRB Assay) Step3->Step4 Step5 Step 5: Isobologram Analysis (Calculate CI) Step4->Step5

Figure 2: Step-by-step experimental logic for isolating synergistic effects from additive background noise.

Part 4: Data Interpretation & Statistical Models

The output of the experiment is the Combination Index (CI) . This is the only accepted metric for claiming "synergy" in peer-reviewed toxicology.

The Equation (Chou-Talalay)


  • 
    : Concentration of Drug 1 alone required to produce effect 
    
    
    
    .
  • 
    : Concentration of Drug 1 in the mixture required to produce the same effect 
    
    
    
    .
Interpretation Guide
CI ValueDefinitionBiological Implication
< 0.9 Synergism HPTE enhances the potency of the partner EDC (e.g., via ER

blockade).
0.9 - 1.1 Additivity The compounds act independently but summatively (Concentration Addition).
> 1.1 Antagonism The compounds interfere with each other (e.g., competitive binding for the same receptor pocket).

Critical Note on HPTE: In mixtures with Genistein , expect Antagonism (CI > 1.1) at high concentrations. Both compete for the ER Ligand Binding Domain (LBD). However, at low (environmental) concentrations, you may observe Synergy (CI < 0.9) because HPTE blocks the inhibitory ER


 pathway that Genistein usually activates, leaving Genistein's weaker ER

signal unchecked.

References

  • Gaido, K. W., et al. (1999). "Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1, 1-trichloroethane with estrogen receptors alpha and beta." Endocrinology.

  • Laws, S. C., et al. (2000). "Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats." Toxicological Sciences.

  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.

  • Cupp, A. S., & Skinner, M. K. (2001). "Actions of the endocrine disruptor methoxychlor and its estrogenic metabolite on in vitro embryonic rat seminiferous cord formation." Reproductive Toxicology.

  • Akgul, Y., et al. (2008). "The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells." Reproductive Toxicology.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.